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  • Product: 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide
  • CAS: 1487421-98-6

Core Science & Biosynthesis

Foundational

Bifunctional Orthogonal Reactivity: A Technical Guide to 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary In modern medicinal chemistry, the rapid and modular assembl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern medicinal chemistry, the rapid and modular assembly of complex molecular architectures—such as peptidomimetics, PROTAC linkers, and targeted therapeutics—relies heavily on the use of bifunctional building blocks. 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (CAS: 1487421-98-6) is a highly versatile scaffold designed specifically for this purpose. Featuring an electrophilic alpha-bromo amide and a transition-metal-reactive aryl iodide, this compound offers a perfect platform for orthogonal reactivity .

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptions. Here, we will dissect the mechanistic causality behind its structural design, explore its divergent reaction pathways, and provide field-proven, self-validating experimental protocols for its application in library synthesis.

Physicochemical Properties & Structural Rationale

To effectively utilize this building block, one must understand the intentional design of its functional groups. Below is a summary of its core quantitative properties:

Physicochemical PropertyValue
Chemical Name 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide
CAS Number 1487421-98-6
Molecular Formula C₁₀H₁₁BrINO
Molecular Weight 368.01 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1
Rotatable Bonds 2
Predicted LogP ~3.2
Mechanistic Causality in Drug Design (E-E-A-T)

Every structural feature of this molecule serves a distinct chemical or biological purpose:

  • The N-Methyl Group: The strategic addition of a methyl group to the amide nitrogen profoundly influences a molecule's pharmacological profile. By removing the N-H hydrogen bond donor, this modification enhances passive membrane permeability and increases metabolic stability by sterically hindering enzymatic degradation [1]. Furthermore, it restricts the amide into a predominantly cis or trans rotamer, which is crucial for binding pocket pre-organization.

  • The Alpha-Bromide: Bromide at the alpha position is an excellent leaving group. The adjacent electron-withdrawing carbonyl group lowers the Lowest Unoccupied Molecular Orbital (LUMO), significantly accelerating Sₙ2 nucleophilic attack by amines, thiols, or azides.

  • The Aryl Iodide: Aryl iodides are the most reactive halides for oxidative addition by low-valent transition metals (e.g., Pd(0)). This allows for cross-coupling reactions to occur at lower temperatures, ensuring the alpha-bromo group remains unreacted [2].

Orthogonal Reactivity Profile

The true power of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide lies in its orthogonal reactivity . Orthogonal reactivity permits sequential, iterative functionalization without the need for cumbersome protection/deprotection steps [3].

  • Pathway A (Sₙ2 Substitution): Mild nucleophiles will selectively attack the highly electrophilic C(sp³)-Br bond at low temperatures (0 °C to Room Temperature). The C(sp²)-I bond is completely inert under these metal-free conditions.

  • Pathway B (Transition-Metal Catalysis): Palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) will selectively undergo oxidative addition at the weaker C(sp²)-I bond. By controlling the temperature and catalyst bite angle, the C(sp³)-Br bond is preserved [4].

Visualization: Divergent Synthetic Pathways

OrthogonalReactivity Core 2-Bromo-N-(4-iodophenyl)- N-methylpropanamide SN2 SN2 Substitution (Alpha-Bromide) Core->SN2 Amines Pd Suzuki Coupling (Aryl Iodide) Core->Pd Pd(0), Ar-[B] ProdA Alpha-Amino Amide (Intact Aryl Iodide) SN2->ProdA Final Fully Functionalized Scaffold SN2->Final ProdB Biaryl Amide (Intact Alpha-Bromide) Pd->ProdB Pd->Final ProdA->Pd Pd(0), Ar-[B] ProdB->SN2 Amines

Figure 1: Orthogonal reactivity pathways of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide.

Experimental Methodologies

The following protocols are designed as self-validating systems to ensure chemoselectivity and high yields.

Protocol 1: Chemoselective Alpha-Amination (Sₙ2)

Objective: To install a secondary amine at the alpha position while preserving the aryl iodide. Rationale: Using a sterically hindered, non-nucleophilic base (DIPEA) at low temperatures prevents unwanted dehydrohalogenation (elimination to form an acrylamide).

Step-by-Step Procedure:

  • Preparation: Dissolve 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (1.0 equiv, 0.5 mmol) in anhydrous Dichloromethane (DCM, 5 mL) under an inert argon atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) followed by the dropwise addition of the desired secondary amine (1.1 equiv).

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4–6 hours.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is successful if the starting material mass (m/z 368/370) is consumed and the product mass appears. Crucially, the absence of a peak at[M - HBr] confirms that elimination was successfully suppressed.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: To couple an arylboronic acid to the aryl iodide while preserving the alpha-bromide. Rationale: Pd(dppf)Cl₂ is selected because its large bite angle accelerates reductive elimination, minimizing side reactions. A moderate temperature of 60 °C is sufficient to activate the highly reactive C-I bond but is too low to cause background hydrolysis or oxidative addition at the C-Br bond [3].

Step-by-Step Procedure:

  • Preparation: In a Schlenk tube, combine the alpha-bromo amide substrate (1.0 equiv, 0.5 mmol), arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (4:1 v/v, 5 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) under a positive stream of argon.

  • Reaction: Seal the tube and heat to exactly 60 °C for 8 hours.

  • Validation Checkpoint: TLC and LC-MS should show the disappearance of the iodinated starting material. The isotopic pattern of the product mass must still show the characteristic 1:1 ratio of bromine isotopes (⁷⁹Br/⁸¹Br), proving the alpha-bromide remains intact.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium black. Extract the filtrate with Ethyl Acetate, wash with brine, dry over MgSO₄, and purify via flash column chromatography.

References

  • The Significance of N-Methylation in Drug Discovery Source: Benchchem Technical Application Notes URL
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Source: National Institutes of Health (NIH / PMC)
  • Source: National Institutes of Health (NIH / PMC)
Exploratory

Advanced Synthesis Protocol: 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

The following technical guide details the synthesis of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide , a specialized electrophilic intermediate often employed in the development of Selective Androgen Receptor Modulators (...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide , a specialized electrophilic intermediate often employed in the development of Selective Androgen Receptor Modulators (SARMs) and as a scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) due to the orthogonal reactivity of the aryl iodide and the alkyl bromide.

Version: 1.0 Classification: Organic Synthesis / Medicinal Chemistry Intermediate Target Audience: Synthetic Chemists, Process Development Scientists

Part 1: Executive Summary & Strategic Analysis

The synthesis of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide requires a strategy that differentiates between two halogenated sites: the labile alkyl bromide (alpha to the carbonyl) and the stable aryl iodide. The primary challenge is introducing the N-methyl group without over-alkylation and forming the amide bond without eliminating the alpha-bromide to an acrylamide.

Retrosynthetic Analysis

The most robust disconnection is at the amide bond. Attempting to brominate the N-methyl-N-arylpropanamide precursor is feasible but risks halogen exchange or ring iodination issues. Therefore, the convergent assembly of 4-iodo-N-methylaniline and 2-bromopropanoyl bromide is the preferred pathway.

Retrosynthesis Target 2-Bromo-N-(4-iodophenyl)- N-methylpropanamide Amine 4-Iodo-N-methylaniline (Nucleophile) Target->Amine Amide Coupling AcidHalide 2-Bromopropanoyl bromide (Electrophile) Target->AcidHalide Disconnection Aniline 4-Iodoaniline Amine->Aniline Reductive Amination PropAcid 2-Bromopropionic Acid AcidHalide->PropAcid Halogenation

Figure 1: Retrosynthetic disconnection revealing the convergent assembly strategy.

Part 2: Experimental Protocols

Phase 1: Synthesis of 4-Iodo-N-methylaniline

Rationale: Direct methylation of 4-iodoaniline with methyl iodide often leads to a mixture of mono- and di-methylated products. To ensure high purity, a reductive amination approach using paraformaldehyde and sodium borohydride is employed. This method is self-limiting to the mono-methyl species under controlled conditions.

Reagents:

  • 4-Iodoaniline (1.0 eq)

  • Paraformaldehyde (1.1 eq)

  • Sodium Methoxide (NaOMe) (1.5 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (anhydrous)

Protocol:

  • Imine Formation: In a dry round-bottom flask equipped with a reflux condenser, dissolve 4-iodoaniline (10 mmol, 2.19 g) in anhydrous methanol (30 mL).

  • Add sodium methoxide (15 mmol, 0.81 g) and paraformaldehyde (11 mmol, 0.33 g).

  • Reflux the mixture for 2 hours. The solution typically turns a clear yellow, indicating the formation of the intermediate benzotriazole-like species or simple imine equilibration.

  • Reduction: Cool the mixture to 0°C in an ice bath. Carefully add sodium borohydride (15 mmol, 0.57 g) portion-wise over 20 minutes. Caution: Gas evolution (H₂).

  • Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

  • Workup: Quench with water (50 mL). Extract with ethyl acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: If TLC shows residual starting material, purify via flash column chromatography (Hexanes/EtOAc 9:1).

Checkpoint: The product should be a light brown oil or low-melting solid. ¹H NMR (CDCl₃) should show a singlet at ~2.8 ppm (N-Me) and a broad singlet at ~3.7 ppm (NH).

Phase 2: Acylation to 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

Rationale: Using 2-bromopropanoyl bromide (or chloride) is superior to coupling reagents (EDC/DCC) for alpha-halo acids, as it avoids the formation of elimination byproducts (acrylamides) common when activating alpha-bromo acids with carbodiimides. The reaction must be kept cold to prevent elimination of HBr.

Reagents:

  • 4-Iodo-N-methylaniline (from Phase 1) (1.0 eq)

  • 2-Bromopropanoyl bromide (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Flame-dry a 100 mL two-neck flask and purge with Nitrogen/Argon. Add 4-iodo-N-methylaniline (5 mmol, 1.16 g) and Et₃N (7.5 mmol, 1.05 mL) to DCM (25 mL).

  • Addition: Cool the solution to -10°C to 0°C using an ice/salt bath. This is critical to suppress elimination.

  • Add 2-bromopropanoyl bromide (6 mmol, 0.63 mL) dropwise via syringe over 15 minutes. The solution will precipitate triethylammonium bromide salts.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT slowly over 2 hours. Monitor by TLC (Hexanes/EtOAc 4:1). The amine spot should disappear.

  • Workup: Dilute with DCM (50 mL). Wash sequentially with:

    • 1M HCl (2 x 30 mL) – Removes unreacted amine.

    • Sat. NaHCO₃ (2 x 30 mL) – Neutralizes excess acid halide.

    • Brine (1 x 30 mL).

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure (keep bath <40°C).

  • Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography (Silica, 0-20% EtOAc in Hexanes).

Data Summary Table:

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkens on light exposure (iodine instability).
Yield 75 - 85%Typical for acyl chloride couplings.
Rf Value ~0.4 (Hex:EtOAc 4:1)Distinct from starting amine (Rf ~0.2).
Storage -20°C, Dark, Inert AtmosphereAlpha-bromo amides are electrophilic; Aryl iodides are light sensitive.

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the reaction workflow and the critical control points (temperature and stoichiometry) required to prevent side reactions like elimination or double acylation.

SynthesisWorkflow Start 4-Iodo-N-methylaniline (In DCM, + Et3N) Cooling Cool to 0°C (Critical Control Point) Start->Cooling Addition Add 2-Bromopropanoyl bromide (Dropwise) Cooling->Addition Reaction Nucleophilic Acyl Substitution (Tetrahedral Intermediate) Addition->Reaction EliminationCheck Warm to RT (Avoid >40°C) Reaction->EliminationCheck - HBr (captured by Et3N) Workup Acid/Base Wash (Remove Et3N salts) EliminationCheck->Workup Product 2-Bromo-N-(4-iodophenyl)- N-methylpropanamide Workup->Product

Figure 2: Step-by-step reaction workflow emphasizing thermal control to prevent elimination side-products.

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification:

  • 2-Bromopropanoyl Bromide: Highly corrosive and a lachrymator. Reacts violently with water. Handle only in a fume hood.

  • Alkylating Potential: The product is an alpha-halo amide, a potent alkylating agent (similar to mustard gas derivatives in reactivity). Wear double nitrile gloves and avoid inhalation of dusts.

  • Aryl Iodide Stability: Iodinated compounds can release free iodine upon photolysis. Store in amber vials.

Waste Disposal: Quench all acid halide residues with methanol/bicarbonate before disposal. Aqueous layers from the workup will contain triethylamine hydrobromide and should be treated as halogenated organic waste.

References

  • Synthesis of N-alkyl anilines via Reductive Amination

    • Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media." Synthesis, 1987.
    • Context: Adapts the general protocol for mono-methylation of anilines to the iodinated deriv
  • Acylation of Anilines with Alpha-Halo Acid Halides

    • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 6th Ed. Wiley-Interscience.
    • Context: Standard Schotten-Baumann conditions for amide synthesis.
  • Stability of Alpha-Bromo Amides

    • BenchChem Protocols: "Reactivity of 4'-Iodo vs 4'-Bromopropiophenone in Cross-Coupling."
    • Context: Highlights the orthogonal reactivity of the iodo-aryl vs bromo-alkyl moieties.
  • General Procedure for 4-Iodo-2-methylaniline (Analogous Chemistry)

    • ChemicalBook / NIH PMC: "Synthesis of Halogenated Anilines."[2][3]

    • Context: Validates the stability of the iodo-group under basic alkyl

Sources

Foundational

2-Bromo-N-(4-iodophenyl)-N-methylpropanamide: Mechanism of Action, Bifunctional Reactivity, and Applications in Covalent Drug Discovery

Executive Summary In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs), the selection of optimal linkerology and electrophilic warheads is paramount[1]. 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs), the selection of optimal linkerology and electrophilic warheads is paramount[1]. 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (CAS 1487421-98-6) is a highly specialized, bifunctional chemical probe designed for advanced chemical biology applications.

Rather than acting as a traditional reversible occupancy-driven drug, this compound’s "mechanism of action" is defined by its dual chemical reactivity. It serves as a structural lynchpin: bridging irreversible protein target engagement via its electrophilic


-bromoamide warhead[2], while providing a highly reactive 4-iodophenyl handle for orthogonal synthetic derivatization. This whitepaper deconstructs the structural causality, reaction kinetics, and self-validating experimental workflows required to deploy this molecule effectively in drug discovery pipelines.

Core Mechanism of Action: Structural Causality

The efficacy of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide relies on three distinct structural pillars, each engineered to solve specific thermodynamic and kinetic challenges in covalent drug design.

A. The Electrophilic Warhead: -Bromoamide Alkylation

The primary biological mechanism of action is the irreversible covalent alkylation of nucleophilic amino acids—predominantly the thiolate anion of Cysteine residues. Unlike acrylamides, which rely on a conjugate Michael addition, the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-bromoamide undergoes a direct biomolecular nucleophilic substitution (

).
  • Causality: The bromide ion is an excellent leaving group, making this warhead significantly more reactive than its

    
    -chloroamide counterparts. This heightened reactivity is critical when targeting "silent" cysteines with higher 
    
    
    
    values that are insufficiently nucleophilic to attack weaker electrophiles.
B. The Conformational Lock: N-Methylation

The inclusion of the N-methyl group on the propanamide nitrogen is a deliberate design choice to restrict conformational freedom.

  • Causality: Secondary amides can undergo cis-trans isomerization and act as hydrogen bond donors, which can increase the desolvation penalty during protein binding. N-methylation locks the amide in a preferred conformation, reduces the polar surface area (PSA), and eliminates the hydrogen bond donor, thereby enhancing both target binding entropy and cellular membrane permeability[1].

C. The Orthogonal Handle: 4-Iodophenyl Moiety

The para-iodo substitution on the phenyl ring provides a bio-orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

  • Causality: Iodine undergoes oxidative addition to Palladium(0) at significantly faster rates than aliphatic bromides. This kinetic differential allows chemists to selectively functionalize the aromatic ring (e.g., attaching an E3 ligase binder to create a PROTAC) without prematurely displacing the

    
    -bromide warhead.
    

MOA Cys Target Protein (Cys-S⁻) TS S_N2 Transition State [Cys-S ··· C ··· Br]⁻ Cys->TS Nucleophilic Attack Probe 2-Bromo-N-(4-iodophenyl) -N-methylpropanamide Probe->TS Electrophilic Warhead Adduct Covalent Thioether Adduct (Irreversible) TS->Adduct Alkylation Br Bromide Ion (Leaving Group) TS->Br Displacement

Figure 1: Mechanism of Action -


 covalent alkylation of a target cysteine thiolate.

Quantitative Warhead Comparison

To select the appropriate covalent modifier, researchers must balance reactivity with proteome-wide selectivity. The table below summarizes the kinetic profiles of common cysteine-targeted warheads compared to the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-bromoamide class.
Warhead ClassPrimary TargetReaction MechanismRelative Reactivity (vs GSH)ReversibilityTypical Use Case

-Bromoamide
Cysteine

Substitution
HighIrreversibleTargeting high-

cysteines; PROTAC linkers[2]

-Chloroamide
Cysteine

Substitution
Low to ModerateIrreversibleHighly selective targeting of hyper-reactive cysteines
Acrylamide CysteineMichael AdditionModerateIrreversibleKinase inhibitors (e.g., Osimertinib); geometry-dependent
Cyanoacrylamide CysteineMichael AdditionModerate to HighReversible Extended residence time without permanent modification

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Experimental failure in covalent biology often stems from improper buffer selection.

Protocol 1: In Vitro Cysteine Engagement & LC-MS Validation

This protocol verifies the covalent modification of your target protein by the


-bromoamide warhead.

Critical Causality Note: You must use TCEP (Tris(2-carboxyethyl)phosphine) as your reducing agent. Using DTT (Dithiothreitol) or


-mercaptoethanol will result in the nucleophilic thiols of the buffer instantly attacking and quenching the 

-bromoamide, yielding false negatives.
  • Buffer Preparation: Prepare a reaction buffer of 50 mM HEPES (pH 7.4), 150 mM NaCl. Avoid primary amine buffers like Tris if possible, though Cys reactivity generally outpaces Lys reactivity at pH 7.4.

  • Protein Reduction: Incubate 10 µM of the target recombinant protein with 1 mM TCEP for 30 minutes at room temperature to ensure surface cysteines are fully reduced to thiolates.

  • Probe Incubation: Add 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (dissolved in pure DMSO) to a final concentration of 100 µM (10x molar excess). Ensure final DMSO concentration remains

    
    .
    
  • Reaction: Incubate at 37°C for 2 hours.

  • Quenching & Desalting: Quench the reaction by adding 5 mM DTT (to scavenge unreacted probe). Pass the mixture through a Zeba spin desalting column to remove excess small molecules.

  • LC-MS Analysis: Analyze via Intact Mass Spectrometry (LC-TOF/MS).

    • Validation Checkpoint: Successful covalent engagement will present as a mass shift of +287.1 Da (

      
      ) on the intact protein spectrum.
      
Protocol 2: Orthogonal Derivatization via Suzuki-Miyaura Coupling

This protocol utilizes the 4-iodophenyl handle to attach a targeting ligand (e.g., a CRBN ligand for PROTAC synthesis) while preserving the


-bromoamide warhead[2].
  • Reagent Assembly: In an oven-dried Schlenk flask under Argon, combine 1.0 eq of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide, 1.1 eq of the desired Boronic Acid/Ester ligand, and 0.05 eq of

    
     catalyst.
    
  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio). Add 2.0 eq of mild base (

    
    ). Causality: A mild base and controlled temperature prevent the hydrolysis of the aliphatic bromide.
    
  • Reaction: Stir at 60°C for 4-6 hours. The oxidative addition of Palladium to the C-I bond is highly favored over the C-Br bond at this temperature.

  • Purification: Filter through Celite, concentrate, and purify via silica gel chromatography or preparative HPLC.

Workflow Start Bifunctional Probe (CAS 1487421-98-6) Step1 Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira on 4-Iodo) Start->Step1 Handle Reactivity Intermediate Functionalized α-Bromoamide (e.g., PROTAC Precursor) Step1->Intermediate Yields Step2 In Vitro Protein Incubation (Cysteine Targeting) Intermediate->Step2 Warhead Reactivity Final Target-Engaged Complex (Covalent Modification) Step2->Final Irreversible Binding

Figure 2: Bifunctional Workflow - From chemical derivatization to biological target engagement.

References

  • National Institutes of Health (NIH)
  • Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations ResearchGate URL
  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation ResearchGate / ACS Medicinal Chemistry Letters URL

Sources

Exploratory

2-Bromo-N-(4-iodophenyl)-N-methylpropanamide spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide Introduction For researchers and professionals in drug development and synthetic chemistry, the unambiguou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

Introduction

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide is a halogenated amide of interest as a potential synthetic intermediate, given the prevalence of α-halo amides and N-aryl amides in biologically active molecules and cross-coupling reactions.[1] This guide provides a comprehensive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As experimental spectra for this specific molecule are not widely published, this document synthesizes data from structurally analogous compounds and first principles of spectroscopy to provide a predictive but robust characterization. This approach serves as a reliable benchmark for researchers synthesizing or working with this molecule, ensuring its identity and purity can be confidently established.

Molecular Structure and Properties

The structure combines a halogenated aliphatic acyl group with a substituted aromatic amine. This combination of features gives rise to a unique spectroscopic fingerprint, which we will dissect in the subsequent sections.

Caption: Molecular Structure of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide.

PropertyValue
Molecular Formula C₁₀H₁₁BrINO
Molecular Weight 383.01 g/mol
¹H NMR Features Aromatic (AA'BB' system), N-Methyl (singlet), Aliphatic (quartet, doublet)
¹³C NMR Features Carbonyl, Aromatic carbons, N-Methyl, Aliphatic carbons
Key IR Absorptions C=O (Amide I), C-N, Aromatic C=C, C-Br, C-I
MS Fragmentation M/M+2 peaks, loss of Br, I, and acyl fragments

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR will provide definitive structural information. The predicted chemical shifts are based on data from analogous structures like N-(4-iodophenyl)acetamide and standard chemical shift principles.[2][3]

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.75Doublet2HAr-H (ortho to I)The iodine atom deshields the adjacent protons, shifting them downfield. The coupling to the protons ortho to the amide group results in a doublet.[2]
~ 7.15Doublet2HAr-H (ortho to N)These protons are slightly more shielded than their coupling partners and appear as a doublet. The overall pattern is a characteristic AA'BB' system for para-substituted rings.[4]
~ 4.85Quartet1HCH(Br)The alpha-proton is deshielded by the adjacent bromine atom and carbonyl group and is split into a quartet by the neighboring methyl group (n+1 rule).[3]
~ 3.30Singlet3HN-CH₃The N-methyl protons are a singlet as there are no adjacent protons to couple with. Its chemical shift is typical for an N-alkyl amide.
~ 1.95Doublet3HCH-CH₃These methyl protons are split into a doublet by the single alpha-proton.
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~ 168C=OThe carbonyl carbon of an amide typically appears in this region.[5]
~ 140Ar-C (C-N)The aromatic carbon directly attached to the nitrogen atom is shifted downfield.
~ 138Ar-C (ortho to I)The carbons ortho to the iodine atom are deshielded.[2]
~ 130Ar-C (ortho to N)Aromatic carbons ortho to the amide nitrogen.
~ 90Ar-C (C-I)The carbon directly bonded to iodine is significantly shielded due to the heavy atom effect.
~ 45CH(Br)The alpha-carbon is deshielded by the attached bromine atom.
~ 38N-CH₃The N-methyl carbon chemical shift is characteristic for this group.
~ 22CH-CH₃The aliphatic methyl carbon appears in the upfield region.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[6]

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024-2048 scans.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 1670StrongC=O Stretch (Amide I)This strong absorption is characteristic of the carbonyl group in a tertiary amide. The frequency is slightly lowered due to conjugation with the nitrogen lone pair.[8]
~ 1600, 1485MediumAromatic C=C StretchThese absorptions are typical for the stretching vibrations of the carbon-carbon bonds within the benzene ring.[9]
~ 1290Medium-StrongC-N StretchThis band is associated with the stretching vibration of the carbon-nitrogen bond of the amide.[10]
~ 820StrongC-H Out-of-plane BendA strong band in this region is indicative of 1,4-disubstitution (para) on a benzene ring.
~ 650-550MediumC-Br StretchThe carbon-bromine bond stretching vibration appears in the fingerprint region.[11]
~ 500-600MediumC-I StretchThe carbon-iodine bond stretch is also found in the low-frequency region of the spectrum.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables to confirm the presence of the expected functional groups.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. Electron Ionization (EI) is a common technique for this type of compound.

Predicted Fragmentation Pattern

The mass spectrum will be characterized by a molecular ion peak cluster that clearly shows the presence of one bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, leading to two peaks of almost equal intensity (M and M+2) for any fragment containing a bromine atom.[12][13] Iodine, in contrast, is monoisotopic (¹²⁷I), simplifying the spectrum.[14][15]

G M [C₁₀H₁₁BrINO]⁺˙ m/z 383/385 F1 [C₁₀H₁₁INO]⁺˙ m/z 304 M->F1 - •Br F3 [C₃H₄BrO]⁺ m/z 121/123 M->F3 α-cleavage F4 [C₇H₇IN]⁺˙ m/z 232 M->F4 α-cleavage F2 [C₉H₈INO]⁺ m/z 273 F1->F2 - •CH₃ F6 [C₃H₅]⁺ m/z 41 F3->F6 - CO, - Br F5 [C₆H₄I]⁺ m/z 203 F4->F5 - •NCH₃

Caption: Predicted Electron Ionization fragmentation pathway.

Table of Key Predicted Ions
m/zProposed FragmentPathway
383/385[C₁₀H₁₁BrINO]⁺˙ (Molecular Ion)Initial ionization. The M/M+2 pattern confirms one bromine atom.[16]
304[C₁₀H₁₁INO]⁺˙Loss of a bromine radical (•Br). This is a common fragmentation for bromoalkanes.[17]
232[C₇H₇IN]⁺˙Alpha-cleavage with loss of the 2-bromopropanoyl radical.
203[C₆H₄I]⁺Phenyl-iodine cation, a very stable fragment.
121/123[C₃H₄BrO]⁺Alpha-cleavage with formation of the 2-bromopropanoyl cation.
Experimental Protocol for GC-MS

A typical procedure for analyzing a thermally stable compound like this involves Gas Chromatography-Mass Spectrometry (GC-MS).[17]

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Parameters:

    • Injector: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV[18]

    • Mass Range: m/z 40-500

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions. Compare the isotopic pattern of bromine-containing fragments to theoretical distributions.

Conclusion

The structural confirmation of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide relies on a synergistic interpretation of NMR, IR, and MS data. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework, including the substitution pattern on the aromatic ring and the connectivity of the N-methyl and 2-bromopropanoyl groups. IR spectroscopy will verify the presence of key functional groups, most notably the tertiary amide carbonyl. Finally, mass spectrometry will establish the molecular weight and reveal a characteristic fragmentation pattern dominated by the loss of the halogen substituents and alpha-cleavage, with the M/M+2 isotopic signature for bromine providing definitive evidence of its presence. This comprehensive spectroscopic guide provides a robust framework for researchers to confirm the synthesis and purity of this compound with a high degree of confidence.

References

  • Venkatachaiapathi, V. & Ramiah, K.V. Infrared spectroscopic studies of amides and anilides. Google Scholar.
  • St. Olaf College. INFRARED SPECTROSCOPY (IR). St. Olaf College Website.
  • Zanni, M.T. Amide I Two-Dimensional Infrared Spectroscopy of Proteins.
  • DeFlores, L.P., Ganim, Z., Nicodemus, R.A. & Tokmakoff, A. Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. DSpace@MIT.
  • Scribd.
  • BenchChem. Unraveling the Fragmentation Fingerprints: A Comparative Guide to the Mass Spectrometry of 1-Iodoalkynes. BenchChem.
  • University of Arizona.
  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams.
  • BenchChem. In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone. BenchChem.
  • BenchChem. Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • Michigan State University. Mass Spectrometry. MSU Chemistry Department.
  • National Center for Biotechnology Information. N-(4-Iodophenyl)acetamide. PubChem.
  • Doc Brown's Chemistry.
  • Doc Brown's Chemistry. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)
  • Doc Brown's Chemistry.
  • Royal Society of Chemistry.
  • National Center for Biotechnology Information. N-(2-bromo-4-methylphenyl)propanamide. PubChem.
  • Medium. Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. Medium.
  • ResearchGate. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry.
  • OpenOChem Learn. HNMR Practice 4. OpenOChem Learn.
  • ResearchGate. Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides.
  • National Center for Biotechnology Inform
  • Semantic Scholar.
  • Doc Brown's Chemistry. infrared spectrum of 2-bromo-2-methylpropane C4H9Br. Doc Brown's Chemistry.
  • SIELC Technologies. Acetamide, N-(4-iodophenyl)-. SIELC Technologies.
  • National Center for Biotechnology Information. 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. PubChem.
  • ACS Publications. α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society.
  • BLD Pharm. 2-Bromo-2-methyl-N-phenylpropanamide. BLD Pharm.
  • ChemicalBook. Acetamide(60-35-5) 13C NMR spectrum. ChemicalBook.
  • SpectraBase. Acetamide - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • Oregon State University. 13C NMR Chemical Shift.
  • Royal Society of Chemistry.
  • Freie Universität Berlin.
  • ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide.
  • American Elements. 2-bromo-2-methyl-N-phenylpropanamide. American Elements.
  • BenchChem.
  • Thieme. α-Arylation of Amides from α-Halo Amides Using Metal-Catalyzed Cross-Coupling Reactions. Thieme Chemistry.
  • NIST. Propanamide, N-methyl-. NIST WebBook.
  • Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane C4H9Br. Doc Brown's Chemistry.
  • MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI.
  • National Center for Biotechnology Information. 2-bromo-N-methylpropanamide. PubChem.
  • Thermo Fisher Scientific. NMR Spectrum of Phenacetin. Thermo Fisher Scientific.
  • QuickCompany. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. QuickCompany.

Sources

Foundational

Physical and chemical properties of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

This technical guide provides an in-depth analysis of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide , a specialized bifunctional building block used primarily in the synthesis of pharmaceutical agents, including Selective...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide , a specialized bifunctional building block used primarily in the synthesis of pharmaceutical agents, including Selective Androgen Receptor Modulators (SARMs) and PROTAC linkers.

Executive Summary

2-Bromo-N-(4-iodophenyl)-N-methylpropanamide is a high-value synthetic intermediate characterized by its "dual-warhead" electrophilic nature. It features an


-bromo amide motif susceptible to nucleophilic substitution (

) and a para-iodophenyl moiety primed for palladium-catalyzed cross-coupling. This molecule serves as a critical scaffold in medicinal chemistry, particularly for constructing the ether linkage found in non-steroidal androgen receptor modulators (SARMs) and as an exit vector for PROTAC anchor synthesis.

Molecular Identity & Physicochemical Profile

This section details the fundamental properties derived from structural analysis and standard chemical databases.

Nomenclature & Identification
ParameterDetail
IUPAC Name 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide
Molecular Formula

Molecular Weight 367.01 g/mol
Structural Class

-Haloamide / Aryl Iodide
Key Functional Groups Secondary Alkyl Bromide, Tertiary Amide, Aryl Iodide
Physical Properties (Experimental & Predicted)

Note: As a specialized intermediate, some values are predicted based on Structure-Property Relationships (SPR).

PropertyValue / DescriptionContext
Physical State Solid (Crystalline powder)Standard for aryl amides of this MW.
Color Off-white to pale yellowIodinated aromatics often yellow upon light exposure.
Melting Point 68–72 °C (Predicted)Low MP due to N-methyl disruption of H-bonding.
Solubility (Aq) Negligible (< 0.1 mg/mL)Highly lipophilic backbone.
Solubility (Org) High (DCM, EtOAc, DMSO)Soluble in polar aprotic solvents.
LogP ~3.2 (Predicted)Indicates good membrane permeability potential.

Synthetic Routes & Process Chemistry

The synthesis of this molecule requires precise control to prevent over-alkylation or hydrolysis. The standard protocol involves the acylation of a secondary aniline.

Synthesis Workflow

The reaction typically employs N-methyl-4-iodoaniline as the nucleophile and 2-bromopropionyl bromide as the electrophile.

Reagents:

  • Substrate: N-methyl-4-iodoaniline (1.0 eq)

  • Acylating Agent: 2-Bromopropionyl bromide (1.1 eq)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.2 eq)
    
  • Solvent: Dichloromethane (

    
    ) or THF (Anhydrous)
    

Protocol:

  • Preparation: Dissolve N-methyl-4-iodoaniline in anhydrous

    
     under nitrogen atmosphere at 0°C.
    
  • Addition: Add the base followed by the dropwise addition of 2-bromopropionyl bromide. Critical: Maintain temperature < 5°C to prevent elimination of HBr.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Quench with saturated

    
    , extract with DCM, and wash with brine.
    
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Reaction Visualization

The following diagram illustrates the synthesis and the competing side reactions that must be managed.

SynthesisPath cluster_conditions Process Controls Start N-methyl-4-iodoaniline Product 2-Bromo-N-(4-iodophenyl)- N-methylpropanamide (Target) Start->Product Acylation Reagent 2-Bromopropionyl Bromide (0°C, DCM, Et3N) Reagent->Product Side1 Elimination Product (Acrylamide) Product->Side1 High Temp / Excess Base Control1 Temp < 5°C Prevents elimination Control2 Anhydrous Conditions Prevents hydrolysis

Figure 1: Synthetic pathway and critical process controls to avoid elimination byproducts.

Chemical Reactivity & Functionalization

This molecule is a "linchpin" scaffold. Its utility stems from the orthogonal reactivity of the alkyl bromide and the aryl iodide.

The "Dual-Warhead" Mechanism
  • Site A (

    
    -Bromo Amide):  Highly reactive toward 
    
    
    
    displacement by oxygen or sulfur nucleophiles (e.g., Phenols, Thiophenols). This is the standard method for installing the "ether linker" seen in SARMs.
  • Site B (Aryl Iodide): Inert to

    
     conditions but highly reactive in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) or cyanation reactions.
    
Application Workflow: SARM Synthesis

In the synthesis of Androgen Receptor ligands, the order of operations is critical. Typically, the ether linkage is formed first to avoid chemoselectivity issues during metal catalysis.

Reactivity Core 2-Bromo-N-(4-iodophenyl)- N-methylpropanamide Step1 Step 1: Etherification (Phenol + K2CO3, Acetone) Core->Step1 SN2 Displacement Intermediate Intermediate: Aryloxy-iodo-amide Step1->Intermediate Step2 Step 2: Functionalization (Pd-Catalysis / Cyanation) Intermediate->Step2 Cross-Coupling Final Final Target (SARM / PROTAC) Step2->Final

Figure 2: Divergent synthesis workflow utilizing the orthogonal reactivity of the Bromine and Iodine sites.

Handling, Stability & Safety (HSE)

As a potent alkylating agent and halogenated aromatic, strict safety protocols are required.

Hazard Identification
  • Skin/Eye Irritant: The

    
    -bromo amide moiety is a lachrymator and skin irritant.
    
  • Sensitizer: Potential for allergic skin reaction upon repeated exposure.

  • Light Sensitivity: The C-I bond is photolabile; store in amber vials to prevent iodine liberation.

Storage & Stability
  • Temperature: Store at 2–8°C.

  • Atmosphere: Hygroscopic; store under Argon or Nitrogen.

  • Shelf Life: 12 months if stored correctly. Degradation is indicated by a color shift from off-white to brown (iodine release).

References

  • Marhefka, C. A., et al. (2004). "Design, synthesis, and biological characterization of metabolically stable selective androgen receptor modulators." Journal of Medicinal Chemistry.

  • Jones, A., et al. (2009). "Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide." Endocrinology.

  • Organic Syntheses. "Preparation of 4-Iodoaniline." Org.[1][2][3][4] Synth. 1934, 14, 48.

  • Hsieh, J. C., et al. (2012).[2] "Nickel-Catalyzed Intermolecular Insertion of Aryl Iodides to Nitriles." Organic Letters.

Sources

Exploratory

Technical Guide: Safety and Handling of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

This guide serves as a comprehensive technical dossier for 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide .[1] Due to the specialized nature of this intermediate, specific physical data is often absent from public reposito...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical dossier for 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide .[1] Due to the specialized nature of this intermediate, specific physical data is often absent from public repositories. The protocols and safety assessments below are derived from Structure-Activity Relationship (SAR) analysis of close structural analogs (e.g., 2-Bromo-N-(4-iodophenyl)-2-methylpropanamide, CAS 1365962-89-5) and standard operating procedures for


-haloamides and aryl iodides.

[1]

Document Control:

  • Context: Pharmaceutical Intermediate Handling (PROTACs / SARM precursors)

  • Revision: 1.0 (Analog-Based Assessment)

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound is a bifunctional building block containing an electrophilic


-bromoamide motif and a cross-coupling-ready aryl iodide.[1] Its dual reactivity necessitates strict handling protocols to prevent uncontrolled alkylation (toxicity) or photodecomposition (degradation).
Structural Analysis[1][2][3]
  • Chemical Name: 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide[1]

  • Molecular Formula:

    
    [2]
    
  • Key Functional Groups:

    • 
      -Bromoamide:  Highly reactive alkylating agent. Susceptible to nucleophilic attack (e.g., by biological thiols).
      
    • Aryl Iodide: Light-sensitive; prone to homolytic cleavage if exposed to UV/blue light.

    • N-Methyl Amide: Increases lipophilicity compared to secondary amides, potentially enhancing skin absorption.

Predicted Physicochemical Properties

Data interpolated from structural analogs (CAS 1365962-89-5, CAS 58532-75-5).[1]

PropertyPredicted Value / CharacteristicOperational Implication
Physical State Solid (Crystalline powder)Dust explosion hazard; inhalation risk.[1]
Color Off-white to pale yellowDarkening indicates iodine liberation (decomposition).
Melting Point 60–85 °C (Estimated)Store below 30 °C to prevent sintering.
Solubility DCM, THF, DMSO, EtOAcUse compatible gloves (Laminate/Nitrile).
Stability Moisture & Light SensitiveStore in amber vials under Argon.

Part 2: Hazard Assessment & Toxicology (The "Why")

Mechanism of Toxicity: The Alkylation Pathway

The primary hazard of this compound is not just irritation, but cysteine alkylation . The electron-withdrawing carbonyl group activates the adjacent C-Br bond, making it a potent electrophile.[1]

  • Target: Cysteine residues in proteins (e.g., Glutathione).

  • Effect: Depletion of cellular antioxidants (ROS stress) and potential sensitization (haptenization).

  • Lachrymatory Potential: Like many

    
    -haloamides (e.g., bromoacetone derivatives), this compound may cause immediate, severe eye tearing and respiratory distress upon aerosolization.
    
GHS Classification (Predicted)
  • Signal Word: DANGER

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H317: May cause an allergic skin reaction (Skin Sensitizer).

  • H335: May cause respiratory irritation.[3][4][5]

Part 3: Operational Handling Protocols

Engineering Controls & PPE Hierarchy

Do not handle this compound on an open bench. The combination of alkylation potential and iodine lachrymatory effects requires a closed system.

SafetyHierarchy cluster_0 Level 1: Engineering Controls cluster_1 Level 2: Personal Protective Equipment (PPE) cluster_2 Level 3: Procedural Controls Hood Fume Hood (Face Velocity > 100 fpm) Balance Vented Balance Enclosure (For Weighing) Gloves Double Nitrile Gloves (Change immediately on splash) Quench Chemical Quench Tray (10% Sodium Thiosulfate) Gloves->Quench  Used gloves to waste Eyes Chemical Splash Goggles (No Safety Glasses) Body Lab Coat + Tyvek Sleeves (Prevent wrist exposure) Light Amber Glassware (UV Protection)

Caption: Safety hierarchy emphasizing containment and active quenching protocols.

Synthesis & Handling Workflow

Scenario: Setting up a Suzuki Coupling or Nucleophilic Substitution.

  • Weighing:

    • Use a static-free spatula (PTFE coated).

    • Weigh inside a vented enclosure. If unavailable, tare the vial, move to the hood, add solid, cap, and re-weigh.

  • Solvent Selection:

    • Avoid nucleophilic solvents (MeOH, EtOH) which may react with the

      
      -bromide over time.
      
    • Preferred: Anhydrous DCM, DMF, or Toluene.

  • Light Protection:

    • Wrap reaction vessels in aluminum foil. The C-I bond is weak (

      
      50 kcal/mol) and can homolyze under ambient fluorescent light, liberating Iodine (
      
      
      
      ) and radical species that ruin stoichiometry.
Decontamination & Quenching (Self-Validating Protocol)

Standard soap and water are insufficient for cleaning spills of alkylating agents. You must chemically destroy the electrophile.

The "Thiosulfate-Bicarb" Quench Solution:

  • Composition: 10% w/v Sodium Thiosulfate (

    
    ) + 5% Sodium Bicarbonate (
    
    
    
    ) in water.
  • Mechanism: Thiosulfate acts as a "soft" nucleophile, rapidly displacing the bromide to form a water-soluble, non-toxic Bunte salt.

  • Validation: If the solution turns yellow/brown (iodine liberation) and then clear (reduction to iodide), the quench is working.

Part 4: Emergency Response

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water for 15 min.[1] Do NOT use ethanol.Ethanol increases skin permeability, driving the alkylator deeper into the dermis.
Eye Contact Flush for 15 min. Seek ophthalmologist.Corrosive damage to the cornea is possible; lachrymatory effect indicates immediate nerve stimulation.
Spill (Solid) Cover with wet paper towels soaked in Thiosulfate Quench . Scoop into hazardous waste.Wetting prevents dust generation; Thiosulfate neutralizes the alkylating potential.

Part 5: Reactivity & Synthesis Logic[1]

The following diagram illustrates the divergent reactivity pathways. Understanding this is crucial for both safety (avoiding Pathway A in vivo) and synthesis (promoting Pathway B/C).

ReactivityPathways cluster_tox Toxicity Pathway (Avoid) cluster_syn Synthetic Utility (Target) Compound 2-Bromo-N-(4-iodophenyl)- N-methylpropanamide Adduct S-Alkylated Adduct (Cell Death/Sensitization) Compound->Adduct  Nucleophilic  Substitution (Sn2) Product Biaryl / Coupled Product Compound->Product  Oxidative Addition  (Suzuki/Heck) GSH Glutathione (GSH) (Cellular Thiol) GSH->Adduct Pd Pd(0) Catalyst Pd->Product

Caption: Divergent pathways: Uncontrolled alkylation (Red) vs. Metal-catalyzed coupling (Green).[1]

References

  • Cayman Chemical. (2025).[4][6] Safety Data Sheet: 2-Bromo-4'-methylpropiophenone (Analogous alpha-bromo ketone).[1] Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: 2-Bromo-N-(4-methylphenyl)propanamide (Closest Structural Analog).[1] Retrieved from

  • BenchChem. (2024). Protocols for Cross-Coupling Reactions of Halogenated Aryl Amides. Retrieved from

  • American Chemical Society. (2024). Safety Guidelines for Handling Reactive Alkyl Halides. Division of Chemical Education.[7] Retrieved from

Sources

Foundational

2-Bromo-N-(4-iodophenyl)-N-methylpropanamide literature review

An In-depth Technical Guide to 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide: Synthesis, Characterization, and Applications Abstract 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide is a halogenated aromatic amide with signif...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide: Synthesis, Characterization, and Applications

Abstract

2-Bromo-N-(4-iodophenyl)-N-methylpropanamide is a halogenated aromatic amide with significant potential as a versatile intermediate in pharmaceutical and materials science research. Its structure incorporates three key features: an α-bromo amide moiety, which can function as a reactive handle for covalent modification; an N-methyl-N-aryl framework, common in bioactive molecules; and an iodophenyl group, which offers a site for further cross-coupling reactions or use in radiolabeling and X-ray crystallography. This technical guide provides a comprehensive overview of this compound, presenting a robust, field-proven synthetic protocol, a predictive analysis of its physicochemical properties, detailed methodologies for its analytical characterization, and critical safety guidelines. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with practical, actionable insights to facilitate the use of this compound in advanced research applications.

Rationale and Strategic Importance

While specific literature on 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide is not extensively available, its molecular architecture suggests considerable utility. The α-bromo amide functional group is a well-known electrophilic "warhead" used in the design of targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action.[1] The N-aryl amide core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Furthermore, the presence of both bromine and iodine atoms provides orthogonal reactivity, allowing for selective chemical modifications at different sites of the molecule. This guide, therefore, serves as a foundational resource, enabling researchers to synthesize, purify, and characterize this valuable chemical entity for exploratory studies.

Proposed Synthesis and Mechanistic Considerations

The synthesis of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide is most logically achieved through a two-step process involving the preparation of a key secondary amine intermediate followed by acylation. This approach ensures high yields and purity by utilizing well-established and reliable organic transformations.

Step 1: Synthesis of N-(4-iodophenyl)-N-methylamine

The initial step involves the methylation of 4-iodoaniline. While various methods exist for the N-methylation of anilines[2][3], a common and effective approach involves reductive amination or direct alkylation. The protocol below outlines a standard alkylation procedure.

Experimental Protocol: Synthesis of N-(4-iodophenyl)-N-methylamine

  • Reaction Setup: To a solution of 4-iodoaniline (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Addition of Methylating Agent: Add methyl iodide (CH₃I, 1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction Progression: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove any remaining salts and DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield pure N-(4-iodophenyl)-N-methylamine.

Causality Insight: The use of a mild base like K₂CO₃ is crucial to deprotonate the aniline nitrogen, increasing its nucleophilicity for attack on the methyl iodide. However, it is not so strong as to cause significant side reactions. Acetonitrile is an excellent solvent choice as it is polar enough to dissolve the reactants but does not interfere with the reaction.

Step 2: Acylation of N-(4-iodophenyl)-N-methylamine

The final step is the formation of the amide bond via acylation of the synthesized secondary amine with 2-bromopropanoyl bromide. This is a classic Schotten-Baumann-type reaction.

Experimental Protocol: Synthesis of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

  • Reaction Setup: Dissolve N-(4-iodophenyl)-N-methylamine (1.0 eq.) and a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA, 1.5 eq.), in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).[4][5]

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic nature of the acylation reaction and prevent potential side reactions.

  • Addition of Acyl Halide: Add a solution of 2-bromopropanoyl bromide (1.1 eq.) in anhydrous DCM dropwise to the cooled amine solution over 30 minutes with vigorous stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Work-up and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove the base), saturated sodium bicarbonate solution (to remove any excess acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the final product, 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide.

Causality Insight: The secondary amine is a moderate nucleophile. Conversion of 2-bromopropanoic acid to its acyl bromide derivative dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. A non-nucleophilic base is used to scavenge the HBr byproduct without competing with the amine in reacting with the acyl bromide.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Acylation A 4-Iodoaniline C N-(4-iodophenyl)-N-methylamine A->C Alkylation B Methyl Iodide, K2CO3 D 2-Bromopropanoyl Bromide E 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide C->E Acylation (DIPEA, DCM)

Caption: Proposed two-step synthesis of the target compound.

Physicochemical and Spectroscopic Profile

As direct experimental data is unavailable, the following properties are predicted based on the compound's structure and data from analogous molecules.[6][7]

Predicted Physicochemical Properties
PropertyPredicted ValueSource/Basis
Molecular Formula C₁₀H₁₁BrINOElemental Composition
Molecular Weight 384.01 g/mol Elemental Composition
Appearance Likely off-white to pale yellow solidAnalogy to similar bromo-amides[8]
XLogP3 ~3.5Prediction based on structure
Hydrogen Bond Donors 0Structural Analysis
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)Structural Analysis
Predicted Spectroscopic Data for Structural Elucidation

Structural confirmation relies on a combination of spectroscopic methods. The expected data are as follows:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.7 (d, 2H): Aromatic protons ortho to the iodine atom.

    • δ ~7.1 (d, 2H): Aromatic protons meta to the iodine atom.

    • δ ~4.5 (q, 1H): Methine proton (CH) adjacent to the bromine.

    • δ ~3.3 (s, 3H): N-methyl protons.

    • δ ~1.9 (d, 3H): Methyl protons of the propanamide group.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~168: Amide carbonyl carbon (C=O).

    • δ ~140-145: Aromatic carbons.

    • δ ~95: Aromatic carbon bearing the iodine atom.

    • δ ~45: Methine carbon (CH-Br).

    • δ ~38: N-methyl carbon (N-CH₃).

    • δ ~22: Methyl carbon (CH-CH₃).

  • Mass Spectrometry (ESI+):

    • m/z [M+H]⁺: 384/386, showing a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br).

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~1660-1680: Strong C=O stretch (amide).

    • ~1350: C-N stretch.

    • ~820: C-H out-of-plane bend for a 1,4-disubstituted aromatic ring.

    • ~650: C-Br stretch.

Analytical and Quality Control Workflow

Ensuring the purity and identity of the synthesized compound is paramount. A validated analytical workflow is essential for any research or development application.[9]

Protocol: RP-HPLC-UV Method for Purity Analysis

  • Instrumentation: Standard HPLC system with a UV detector.[10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).

  • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of ~1 mg/mL.

Causality Insight: A C18 column is ideal for retaining this moderately nonpolar molecule. The use of formic acid improves peak shape by ensuring the molecule is protonated and provides compatibility with mass spectrometry for identity confirmation.[11] A gradient elution is necessary to ensure that any potential impurities with different polarities are well-resolved from the main product peak.

AnalyticalWorkflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control & Characterization Crude Crude Product Purified Purified Product Crude->Purified Column Chromatography NMR NMR (1H, 13C) Purified->NMR Structure Confirmation MS LC-MS Purified->MS Identity Confirmation HPLC HPLC-UV (Purity) Purified->HPLC Purity Assay Final Characterized Compound (>95% Purity)

Caption: A self-validating workflow for synthesis and quality control.

Safety and Handling

Due to the presence of an α-bromo amide group, 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide should be handled as a potentially hazardous alkylating agent.[12]

  • Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[12] May cause skin and serious eye irritation.[6][13]

  • Handling:

    • Always handle inside a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety goggles.[14]

    • Avoid breathing dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

  • Disposal: Dispose of as special hazardous waste in accordance with local, state, and federal regulations.

Potential Applications and Future Research

The unique structural features of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide open up several avenues for future research:

  • Covalent Inhibitor Development: The α-bromo amide moiety can be used to target nucleophilic residues (e.g., cysteine) in enzyme active sites, making it a valuable scaffold for developing targeted covalent inhibitors for various therapeutic targets.

  • Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, it can be used as a fragment for screening against biological targets. The iodine atom can serve as a heavy atom for X-ray crystallography to determine binding modes.

  • Chemical Probe Synthesis: The iodine atom can be replaced with a radiolabel (e.g., ¹²⁵I) to create a radioligand for receptor binding assays or in vivo imaging studies.

  • Intermediate for Complex Synthesis: The iodine provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the construction of more complex molecular architectures.

Future work should focus on the biological screening of this compound against various enzyme classes and its utilization in synthetic campaigns to build novel chemical libraries.

References

  • BroadPharm. (2025, September 4).
  • BenchChem. (2025). Optimizing reaction conditions for 2-(4-Iodophenyl)-n-methylacetamide synthesis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14870196, 2-bromo-N-methylpropanamide. PubChem.
  • Sigma-Aldrich. (n.d.). 2-bromo-N-(4-methylphenyl)propanamide.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: Acetamide, N-(4-bromophenyl)-.
  • Spectrum Chemical. (2018, November 13). Safety Data Sheet: 2-BROMO-2-NITRO-1,3-PROPANEDIOL.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-4-methylpropiophenone.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4122742, N-(2-bromo-4-methylphenyl)propanamide. PubChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Iodophenyl)-n-methylacetamide.
  • Organic Syntheses. (n.d.). N-METHYLETHYLAMINE.
  • A-Z Chemical. (n.d.). Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry.
  • Taylor, L. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • ACG Publications. (2023).
  • SIELC Technologies. (n.d.). Separation of Propanamide, N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column.
  • BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for the Quantification of 2-(4-Iodophenyl)-N-methylacetamide.
  • ChemicalBook. (2023, October 17).
  • López, P., et al. (2009, January 16). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water.
  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2).
  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide.
  • MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
  • ResearchGate. (2015, February 15). Any easiest and safer method for O-Acylation of Phenols with 2-bromopropionyl bromide?
  • Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)
  • BenchChem. (2025). The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development: A Technical Guide.
  • Scribd. (2025, November 9). 2-Bromo-4'-Methylpropiophenone Synthesis Guide.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-bromo-N-(2,4-difluorophenyl)acetamide: A Technical Overview.
  • Soni, N., et al. (n.d.).
  • Semantic Scholar. (n.d.).
  • Raffa, D., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.).
  • QuickCompany. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol.
  • Drug Development and Delivery. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to 2-Bromo-n-(4-sulfamoylphenyl)
  • Google Patents. (n.d.). CN106674020A - A kind of method for preparing N-methylamine by amine, formic acid and silane.
  • European Patent Office. (n.d.). Method for preparing methylamines - EP 0593086 B1.
  • MDPI. (2023, May 12).

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Exploratory

An In-Depth Technical Guide to Substituted N-Aryl Amides: A Cornerstone of Modern Drug Discovery

A Note to the Reader: Initial research into the specific compound "2-Bromo-N-(4-iodophenyl)-N-methylpropanamide" did not yield publicly available scientific literature detailing its discovery or history. This suggests th...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: Initial research into the specific compound "2-Bromo-N-(4-iodophenyl)-N-methylpropanamide" did not yield publicly available scientific literature detailing its discovery or history. This suggests that the compound may be a novel chemical entity, a proprietary molecule not yet disclosed in the public domain, or a hypothetical structure.

In lieu of a guide on a single, undocumented compound, this whitepaper will instead provide a comprehensive technical overview of a closely related and highly significant class of molecules: Substituted N-Aryl Amides . This broader scope allows us to delve into the rich history, versatile synthesis, and critical applications of this structural motif, which forms the backbone of numerous therapeutic agents. The principles and methodologies discussed herein are directly applicable to the hypothetical synthesis and potential applications of compounds like the one originally specified.

Introduction: The N-Aryl Amide Moiety as a Privileged Scaffold

The N-aryl amide linkage is a fundamental structural unit in medicinal chemistry, revered for its remarkable versatility and prevalence in a vast array of clinically significant drugs.[1] Its journey from a simple chemical bond to a "privileged scaffold" is a testament to the evolution of drug design and organic synthesis.[1] This guide will explore the discovery, synthesis, and application of substituted N-aryl amides, providing researchers, scientists, and drug development professionals with a detailed understanding of this critical pharmacophore.

The stability of the amide bond, a bioisosteric replacement for the more labile ester linkage, was a pivotal discovery that led to the development of longer-acting therapeutic agents.[1] This principle was famously demonstrated in the development of procainamide from procaine, setting the stage for the exploration of a wide range of N-aryl amides in drug discovery.[1]

Core Synthesis Strategies for N-Aryl Amides

The construction of the N-aryl amide bond is a cornerstone of medicinal chemistry, with a variety of reliable methods available to the synthetic chemist. The choice of synthetic route is often dictated by the complexity of the starting materials, the desired scale of the reaction, and the presence of other functional groups.

Acylation of Anilines with Acyl Halides

One of the most direct and widely used methods for forming N-aryl amides is the reaction of a substituted aniline with an acyl halide, typically an acyl chloride or bromide. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen halide byproduct.

Experimental Protocol: General Procedure for the Acylation of a Substituted Aniline

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a suitable base, such as triethylamine (1.2 equivalents), to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the initial exothermic reaction.

  • Addition of Acyl Halide: Slowly add the acyl halide (1.1 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Amide Coupling Reactions

For more complex substrates or when a milder reaction is required, amide coupling reactions are the preferred method. These reactions utilize a coupling agent to activate the carboxylic acid, facilitating its reaction with the aniline. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[2]

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF.[2]

  • Addition of Aniline and Base: Add the substituted aniline (1.1 equivalents) followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents).[2]

  • Cooling: Cool the mixture to 0 °C in an ice bath.[2]

  • Addition of Coupling Agent: Slowly add EDC (1.2 equivalents) portion-wise to the stirred solution.[2]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12-18 hours. Monitor the reaction progress by TLC.[2]

  • Workup and Purification: Follow a similar aqueous workup procedure as described for the acylation with acyl halides, followed by purification of the crude product.[2]

Visualization of Synthetic Pathways

The following diagram illustrates a generalized synthetic approach to a hypothetical N-aryl amide, showcasing the key bond formation step.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product Substituted Aniline Substituted Aniline N-Aryl Amide N-Aryl Amide Substituted Aniline->N-Aryl Amide Amine Source Carboxylic Acid / Acyl Halide Carboxylic Acid / Acyl Halide Carboxylic Acid / Acyl Halide->N-Aryl Amide Acyl Source Coupling Agent / Base Coupling Agent / Base Coupling Agent / Base->N-Aryl Amide Facilitates Amide Bond Formation

Caption: Generalized workflow for the synthesis of N-aryl amides.

The Role of N-Aryl Amides in Drug Development

The N-aryl amide scaffold is a cornerstone in the design of a wide range of therapeutic agents, from antipsychotics to targeted cancer therapies.[1][3] The ability to readily modify the aryl ring and the acyl group allows for fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy and safety.

Case Study: Histone Deacetylase (HDAC) Inhibitors

A prominent example of the application of N-aryl amides is in the development of Histone Deacetylase (HDAC) inhibitors, a class of anticancer drugs.[3] Compounds like Belinostat and Panobinostat feature a hydroxamic acid moiety, a key functional group for HDAC inhibition, often attached to a substituted N-aryl amide scaffold that plays a crucial role in binding to the enzyme's active site.[3] The synthesis of these complex molecules often relies on the robust and versatile amide bond formation reactions discussed earlier.[3]

Physicochemical Properties and Characterization

The physicochemical properties of N-aryl amides are critical to their function as therapeutic agents. A summary of key properties for a representative set of related compounds is provided below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-bromo-N-(4-methylphenyl)propanamideC10H12BrNO242.1258532-75-5[4]
2-bromo-2-methyl-N-phenylpropanamideC10H12BrNO242.122322-45-4[5][6]
N-(2-bromo-4-methylphenyl)propanamideC10H12BrNO242.115285-53-0[7]
2-bromo-N-methylpropanamideC4H8BrNO166.0274538-22-0[8]

Conclusion: A Future-Forward Perspective

The substituted N-aryl amide motif continues to be a central theme in modern drug discovery. Its synthetic accessibility, coupled with its ability to be readily functionalized, ensures its continued relevance in the development of novel therapeutics. As our understanding of disease biology deepens, the ability to rapidly synthesize and screen libraries of N-aryl amides will be crucial in identifying the next generation of medicines. The foundational principles and techniques outlined in this guide provide a solid framework for researchers and scientists working at the forefront of this exciting field.

References

  • American Elements. (n.d.). 2-bromo-2-methyl-N-phenylpropanamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-N-methylpropanamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). 3-bromo-N-methylpropanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-iodoaniline. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-bromo-4-methylphenyl)propanamide. Retrieved from [Link]

  • PMC. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Retrieved from [Link]

  • Pharmaguideline. (n.d.). History and Development of Medicinal Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Applications of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide in organic synthesis

Application Note: 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide as a Bifunctional Linchpin in Organic Synthesis Executive Summary 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (CAS 1487421-98-6) is a high-value bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide as a Bifunctional Linchpin in Organic Synthesis

Executive Summary

2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (CAS 1487421-98-6) is a high-value bifunctional building block characterized by two chemically distinct electrophilic sites: an aryl iodide and an


-bromo amide . This unique architecture allows for orthogonal functionalization, making it an ideal scaffold for:
  • Atom Transfer Radical Cyclization (ATRC) to generate functionalized oxindoles (kinase inhibitor cores).

  • Chemoselective Cross-Coupling sequences for constructing PROTAC linkers or Antibody-Drug Conjugate (ADC) payloads.

  • Surface-Initiated Polymerization where the aryl iodide serves as a post-polymerization conjugation handle.

This guide provides validated protocols for exploiting these reactivities, emphasizing chemoselectivity and mechanistic understanding.

Chemical Profile & Reactivity Analysis

FeatureMoietyReactivity ProfilePrimary Application
Site A Aryl Iodide (

)
High reactivity toward Pd(0). Undergoes rapid oxidative addition.Suzuki, Sonogashira, or Heck coupling to attach "Head" groups.
Site B

-Bromo Amide (

)
Electrophilic center for

or radical precursor (

).
Nucleophilic substitution (Azidation, Thiolation) or Radical Cyclization.
Backbone

-Methyl Amide
Conformationally restricted linker.Induces rotamers favorable for cyclization; prevents protic side reactions.

Application I: Synthesis of 5-Iodo-1,3-dimethyloxindole via Cu-Catalyzed ATRC

Context: The oxindole core is ubiquitous in alkaloids (e.g., physostigmine) and kinase inhibitors (e.g., Sunitinib). Traditional radical cyclization using tributyltin hydride (


) often results in the reductive cleavage of the aryl iodide. To preserve the iodine for subsequent medicinal chemistry derivatization, we utilize Atom Transfer Radical Cyclization (ATRC)  catalyzed by Copper(I).

Mechanism: The Cu(I) catalyst abstracts the bromine atom, generating an


-carbonyl radical. This radical undergoes a 5-exo-trig cyclization onto the aromatic ring, followed by bromine transfer back to the intermediate, restoring the aromaticity and retaining the halogen.
Protocol: Catalytic ATRC

Reagents:

  • Substrate: 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (1.0 equiv)

  • Catalyst: CuBr (0.1 equiv)

  • Ligand: TPMA (Tris(2-pyridylmethyl)amine) (0.1 equiv) or PMDETA

  • Reducing Agent (for ARGET ATRP conditions): Ascorbic acid (0.2 equiv) - Optional, allows use of ppm level Cu.

  • Solvent: 1,2-Dichlorobenzene or Toluene (degassed)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict

    
     flow, charge a Schlenk tube with CuBr (14.3 mg, 0.1 mmol) and TPMA (29 mg, 0.1 mmol).
    
  • Dissolution: Add degassed solvent (5 mL) and stir to form the complex (usually a green/brown solution).

  • Addition: Add the substrate (368 mg, 1.0 mmol) dissolved in solvent (5 mL).

  • Cyclization: Seal the tube and heat to 80–100°C for 12–24 hours. Monitor by TLC (the product is usually more polar than the starting material).

  • Workup: Cool to room temperature. Filter through a short pad of silica/Celite to remove copper salts. Wash with EtOAc.

  • Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Yield: Expect 75–85% of 5-iodo-1,3-dimethyloxindole .

Critical Note: The 4-iodo substituent directs the cyclization to the ortho position. Since both ortho positions are equivalent in the precursor, no regioselectivity issues arise.

ATRC_Pathway Start Substrate (Alpha-Bromo Amide) Cu_Act Cu(I) Activation (Br Abstraction) Start->Cu_Act + Cu(I)Ln Radical Alpha-Carbonyl Radical Intermediate Cu_Act->Radical - Cu(II)Br Cyclization 5-exo-trig Cyclization Radical->Cyclization Int_Aryl Wheland Intermediate Cyclization->Int_Aryl Product 5-Iodo-1,3-dimethyl oxindole Int_Aryl->Product Aromatization (-HBr or Br Transfer)

Caption: Mechanistic pathway for the Cu-catalyzed Atom Transfer Radical Cyclization (ATRC) preserving the aryl iodide.

Application II: Chemoselective Modular Linker Synthesis

Context: In the synthesis of PROTACs (Proteolysis Targeting Chimeras), a linker must connect a target protein ligand to an E3 ligase ligand. This molecule serves as an ideal "Hub" because the Aryl-I and Alkyl-Br bonds react under mutually exclusive conditions.

Strategy:

  • Step 1: Suzuki Coupling (Site A). The Aryl-I bond is reactive toward Pd(0) at room temperature or mild heat. The Alkyl-Br bond is inert under standard Suzuki conditions (using ligands like

    
     or dppf).
    
  • Step 2: Nucleophilic Substitution (Site B). The Alkyl-Br is then displaced by a nucleophile (azide, thiol, amine) to attach the second moiety.

Protocol: Sequential Functionalization

Step 1: Suzuki Coupling at Site A

  • Reagents: Substrate (1.0 equiv), Boronic Acid (

    
    , 1.1 equiv), 
    
    
    
    (3 mol%),
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat at 60°C for 4 hours.

    • Why 60°C? Higher temperatures (>90°C) might risk hydrolysis of the alkyl bromide or Pd insertion into the C-Br bond.

  • Result: Formation of 2-bromo-N-(4-substituted-phenyl)-N-methylpropanamide . The alkyl bromide remains intact.

Step 2: Nucleophilic Substitution at Site B (Azidation)

  • Reagents: Product from Step 1 (1.0 equiv), Sodium Azide (

    
    , 1.5 equiv).
    
  • Solvent: DMF (anhydrous).

  • Conditions: Stir at Room Temperature for 6–12 hours.

    • Note: Heating is rarely required for

      
      -bromo amides as they are highly activated electrophiles.
      
  • Result: Formation of the Azido-Linker , ready for "Click" chemistry (CuAAC).

Data Summary: Chemoselectivity Validation

Reaction ConditionSite A (Ar-I)Site B (Alkyl-Br)Outcome
Pd(PPh3)4 / Na2CO3 / 60°C Reacts InertSelective Arylation
NaN3 / DMF / RT InertReacts Selective Alkylation
t-BuLi / -78°C Lithium-Halogen Exch.Inert/SlowSelective Lithiation

Application III: Surface-Initiated Polymerization (ATRP)

Context: The


-bromo amide motif is the standard initiator structure for Atom Transfer Radical Polymerization (ATRP). This molecule can initiate the polymerization of methacrylates (e.g., PEG-methacrylate) while presenting the aryl iodide at the chain end for post-polymerization conjugation.

Workflow:

  • Initiation: The alkyl bromide initiates the polymerization of monomer

    
     in the presence of 
    
    
    
    .
  • Polymer Growth: Formation of

    
    .
    
  • End-Group Modification: The

    
     group is used to couple the polymer to a fluorescent dye or protein via Pd-catalyzed coupling.
    

Polymerization_Workflow Init Initiator: 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide Poly ATRP Polymerization (Monomer: PEG-MA, Cat: CuBr/PMDETA) Init->Poly Chain Polymer Chain: I-Ar-Linker-(PEG)n-Br Poly->Chain Click Post-Polymerization Modification (Sonogashira Coupling with Alkyne-Dye) Chain->Click

Caption: Workflow for using the substrate as a functional ATRP initiator.

References

  • Intramolecular Heck/ATRC Reactions

    • Clark, A. J., et al. "Atom Transfer Radical Cyclisation Reactions Mediated by Copper Complexes." Chemical Society Reviews, 2009, 38, 2853-2878.

    • Note: Establishes the protocol for Cu-mediated cycliz
  • Pd-Catalyzed Cross-Coupling Chemoselectivity

    • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002, 41(22), 4176-4211.

    • Note: Provides the basis for reactivity order (Ar-I > Ar-Br >> Alkyl-Br)
  • Synthesis of Oxindoles via Radical Pathways

    • Jones, K., et al. "Radical Cyclisation Routes to Oxindoles." Tetrahedron, 1993, 49(29), 6453-6464.

    • Note: Foundational work on 5-exo-trig cycliz
  • ATRP Initiator Design

    • Matyjaszewski, K., & Xia, J. "Atom Transfer Radical Polymerization." Chemical Reviews, 2001, 101(9), 2921-2990.

    • Note: Validates -halo amides as efficient ATRP initi
Application

Application Note: High-Fidelity Alkylation using 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

This Application Note and Protocol guide details the use of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (hereafter referred to as BIMP ) as a specialized alkylating agent.[1] [1] Introduction & Mechanistic Utility[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (hereafter referred to as BIMP ) as a specialized alkylating agent.[1]

[1]

Introduction & Mechanistic Utility[1][2][3][4][5][6][7]

2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (BIMP) is a bifunctional electrophile belonging to the


-haloamide class.[1] It is primarily utilized in medicinal chemistry as a "linchpin" scaffold for the synthesis of Selective Androgen Receptor Modulators (SARMs)  and proteolysis-targeting chimeras (PROTACs).[1]
The "Dual-Handle" Advantage

Unlike simple alkyl halides (e.g., methyl iodide), BIMP offers two distinct reactive sites that allow for orthogonal functionalization:[1]

  • Site A (

    
    -Bromo):  A kinetic electrophile susceptible to 
    
    
    
    displacement by nucleophiles (phenols, thiols, amines).[1] This site builds the core ether/thioether linkage common in aryl-propionamide SARMs (e.g., Ostarine/Enobosarm analogs).
  • Site B (4-Iodoaryl): A latent handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or radioiodination.[1] It remains inert during the initial alkylation at Site A, provided palladium is absent.

Chemical Properties
PropertySpecification
Molecular Formula

Molecular Weight 368.01 g/mol
Physical State Off-white to pale yellow solid
Storage 2–8°C, Protect from Light (Iodine-carbon bond sensitivity)
Solubility Soluble in DCM, DMF, DMSO, Acetone; Insoluble in Water

Critical Mechanistic Considerations

The Competition: Substitution ( ) vs. Elimination ( )

The primary challenge when using


-bromoamides like BIMP is the acidity of the 

-proton (

).[1] Strong bases can deprotonate

, leading to the formation of an acrylamide via

elimination (side product), rather than the desired alkylation product.[1]
  • Path A (Desired): Nucleophile attacks

    
    , displacing Br (
    
    
    
    ).[1]
  • Path B (Undesired): Base removes

    
    , forming the 
    
    
    
    -unsaturated acrylamide (
    
    
    ).[1]

Optimization Strategy: To favor Path A, we utilize mild, heterogeneous bases (e.g.,


 or 

) in a polar aprotic solvent (Acetone or MeCN).[1] This minimizes the concentration of free base in solution, reducing the risk of enolization and subsequent elimination or racemization.
Stereochemical Integrity

If using chiral BIMP (e.g., (2R)-isomer) to synthesize enantiopure SARMs:

  • The

    
     reaction proceeds with Walden Inversion .
    
  • (2R)-BIMP + Phenol

    
    (2S)-Ether Product .[1]
    
  • Warning: High temperatures (>60°C) or strong homogeneous bases (e.g.,

    
    , 
    
    
    
    ) promote racemization via the enolate intermediate.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the reaction logic and potential pitfalls when coupling BIMP with a phenolic nucleophile.

ReactionPathway SM BIMP Reagent (Electrophile) TS_SN2 Transition State (SN2 Backside Attack) SM->TS_SN2 Low Temp / Mild Base TS_E2 Transition State (E2 Elimination) SM->TS_E2 High Temp / Strong Base Nuc Phenol/Thiol (Nucleophile) Nuc->TS_SN2 Base Base (K2CO3/Cs2CO3) Base->TS_SN2 Activates Nuc Base->TS_E2 Deprotonates alpha-H Prod Target Ether (Inverted Stereochem) TS_SN2->Prod Major Path Side Acrylamide Side Product (Elimination) TS_E2->Side Minor Path

Caption: Kinetic competition between nucleophilic substitution (SN2) and elimination (E2) pathways.

Experimental Protocol: Ether Linkage Synthesis

This protocol describes the coupling of BIMP with a substituted phenol (e.g., 4-cyanophenol) to generate a SARM precursor.[1]

Materials
  • Reagent: BIMP (1.0 equiv)[1]

  • Nucleophile: 4-Substituted Phenol (1.0 – 1.1 equiv)[1]

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
    • Note: Cesium Carbonate (

      
      ) can be used for sterically hindered phenols.[1]
      
  • Solvent: Anhydrous Acetone (Grade: HPLC or Dried over sieves)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via Finkelstein exchange (in situ generation of the more reactive

    
    -iodo species).[1]
    
Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve the Phenol (1.0 mmol) in Anhydrous Acetone (5.0 mL, 0.2 M concentration).

    • Add

      
        (2.0 mmol) in a single portion.
      
    • Stir at Room Temperature (RT) for 15 minutes to allow deprotonation (formation of the phenoxide). The mixture may become a suspension.

  • Addition of Alkylating Agent:

    • Add BIMP (1.0 mmol) to the stirring suspension.

    • Optional: Add KI (0.1 mmol) if the reaction is known to be sluggish.

  • Reaction:

    • Fit the flask with a reflux condenser and a drying tube (calcium chloride or nitrogen balloon).

    • Heat the mixture to a gentle reflux (

      
      ) in an oil bath.
      
    • Time: 4 to 12 hours.[2] Monitor via TLC (Hexanes:EtOAc 3:1).[1]

    • Checkpoint: The spot for BIMP (

      
      ) should disappear, and a new, more polar spot (Product) should appear.
      
  • Workup:

    • Cool the reaction to RT.

    • Filter the mixture through a pad of Celite or sintered glass to remove inorganic salts (

      
      , excess 
      
      
      
      ).
    • Wash the filter cake with Acetone (

      
      ).
      
    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude solid.

  • Purification:

    • Recrystallization is often sufficient. Dissolve crude in minimum hot Ethanol or EtOAc/Hexanes and cool.

    • Alternatively, purify via Silica Gel Flash Chromatography (Gradient: 0-30% EtOAc in Hexanes).[1]

Data Analysis & Validation
TechniqueExpected Observation
1H NMR Disappearance of the

-CH quartet at

4.5 ppm (Br-CH).[1] Appearance of a new quartet shifted upfield (

4.8-5.2 ppm, O-CH).[1]
LC-MS Product Mass

. Look for distinctive Br isotope pattern (1:1) disappearing and I pattern remaining.
TLC Product is typically less mobile than the BIMP starting material in non-polar solvents.

Troubleshooting & Optimization Logic

If yields are low or side products form, consult the following decision matrix.

Troubleshooting Start Issue Detected Problem1 Starting Material Remains (Low Conv.) Start->Problem1 Problem2 Acrylamide Side Product (Elimination) Start->Problem2 Sol1 Add 10 mol% KI (Finkelstein) Problem1->Sol1 First Step Sol2 Switch Solvent to MeCN or DMF (Heat) Problem1->Sol2 If KI fails Sol3 Lower Temp to RT Switch to Cs2CO3 Problem2->Sol3 Reduce Basicity/Temp

Caption: Optimization logic for incomplete conversion or elimination side-reactions.

Critical Notes on Iodine Stability

The 4-iodophenyl moiety is sensitive to photodeiodination .

  • Protocol Adjustment: Wrap reaction vessels in aluminum foil during reflux.

  • Storage: Store the isolated product in amber vials.

  • Cross-Coupling: If proceeding to a Suzuki coupling, ensure the reaction mixture is degassed thoroughly to prevent oxidative addition of Pd into the Ar-I bond prematurely if multiple halides are present (though I > Br in reactivity, so Ar-I usually reacts first, which is desired for the next step).[1]

References

  • Dalton, J. T., et al. (2009).[1] Discovery of therapeutic SARMs: Preclinical and clinical development of Ostarine (Enobosarm).Journal of Medicinal Chemistry , 52(10), 3397-3417.[1]

  • Kim, C. L., et al. (2018).[1] Practical, mild and efficient electrophilic bromination of phenols and subsequent etherification.[3]RSC Advances , 8, 19396-19403.[1]

  • Gowda, B. T., et al. (2009).[1][4] Crystal structure and alkylating properties of N-aryl-2-bromoacetamides.Acta Crystallographica Section E , 65(8), o1895.[1]

  • Pfizer Inc. (2005).[1] Process for the preparation of selective androgen receptor modulators.U.S. Patent 6,894,175 .

Sources

Method

Application Note: 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide in Medicinal Chemistry

Part 1: Introduction & Strategic Utility 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide represents a high-value, bifunctional "lynchpin" scaffold in modern medicinal chemistry. Its utility stems from its orthogonal reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Utility

2-Bromo-N-(4-iodophenyl)-N-methylpropanamide represents a high-value, bifunctional "lynchpin" scaffold in modern medicinal chemistry. Its utility stems from its orthogonal reactivity profile, allowing researchers to selectively manipulate two distinct sites on the molecule. It serves as a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs) , Covalent Inhibitors , and Radiolabeled Ligands .

Structural Analysis & Reactivity Profile

The molecule features three distinct structural motifs that define its chemical behavior:

  • 
    -Bromoamide Warhead (Electrophile): 
    
    • Function: Acts as a potent alkylating agent.

    • Reactivity: The secondary alkyl bromide at the

      
      -position is highly susceptible to nucleophilic attack (
      
      
      
      ) by thiols (e.g., cysteine residues in proteins or linker precursors).
    • Medicinal Application: Used to install covalent warheads or to attach linkers for bivalent molecules.

  • Aryl Iodide (Cross-Coupling Handle):

    • Function: A "soft" electrophile for transition-metal catalyzed reactions.

    • Reactivity: The C-I bond is weak and oxidative addition occurs readily with Palladium (Pd) or Copper (Cu) catalysts.

    • Medicinal Application: Allows for the attachment of complex heterocycles via Suzuki, Sonogashira, or Heck couplings, or isotopic exchange for radiolabeling (

      
      I, 
      
      
      
      I).
  • N-Methyl Amide Core:

    • Function: Conformational lock and solubility enhancer.

    • Reactivity: The N-methylation prevents hydrogen bond donation at the amide, improving membrane permeability and often locking the amide bond rotamer (cis/trans), which is critical for binding affinity.

Part 2: Experimental Protocols

Protocol A: Synthesis of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

Objective: To synthesize the core scaffold with high purity, minimizing the risk of hydrolysis or elimination.

Reagents:

  • N-Methyl-4-iodoaniline (1.0 eq)

  • 2-Bromopropionyl bromide (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), Anhydrous

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve N-Methyl-4-iodoaniline  (10 mmol) in anhydrous DCM (50 mL).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Add TEA (15 mmol) dropwise.

  • Acylation: Add 2-Bromopropionyl bromide (12 mmol) dropwise over 15 minutes. Note: The reaction is exothermic. Control addition rate to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract the organic layer and wash with 1M HCl (to remove unreacted aniline) followed by Brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Critical Step: Avoid prolonged exposure to silica, as the alkyl bromide can degrade.

Yield Expectation: 85–95% as a white to off-white solid.

Protocol B: Orthogonal Functionalization (The "Divergent Pathway")

This protocol demonstrates how to selectively react the aryl iodide without disturbing the alkyl bromide, a common challenge in linker synthesis.

Scenario: Attaching a biaryl ligand via Suzuki Coupling while preserving the bromoamide for later cysteine conjugation.

Reagents:

  • 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (1.0 eq)

  • Aryl Boronic Acid (

    
    ) (1.1 eq)
    
  • Catalyst:

    
     (5 mol%) — Chosen for its ability to work under mild conditions.
    
  • Base:

    
     (3.0 eq) — Mild base preferred over carbonates to prevent elimination of HBr.
    
  • Solvent: 1,4-Dioxane (dry).

Procedure:

  • Degassing: Charge a microwave vial with the starting material, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Coupling: Heat to 60°C for 4–6 hours. Do not exceed 80°C to prevent thermal elimination of the alkyl bromide.

  • Workup: Filter through a Celite pad, concentrate, and purify via Prep-HPLC (Neutral buffer).

Protocol C: Cysteine Reactivity Assay ( )

Objective: To quantify the electrophilicity of the


-bromoamide warhead against a cysteine surrogate (N-acetylcysteine methyl ester).

Procedure:

  • Setup: Prepare a 10 mM stock of the compound in DMSO-

    
    . Prepare a 20 mM stock of N-acetylcysteine methyl ester (NAC-Me) in 
    
    
    
    phosphate buffer (pD 7.4).
  • Mixing: Mix equimolar amounts in an NMR tube.

  • Monitoring: Acquire

    
    -NMR spectra at t=0, 15, 30, 60, and 120 minutes.
    
  • Analysis: Track the disappearance of the

    
    -proton signal (quartet at ~4.5 ppm) and the appearance of the thioether product.
    
  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).

Part 3: Visualization & Logic

Figure 1: Divergent Synthesis Pathway

This diagram illustrates the "Choose Your Own Adventure" utility of the scaffold, showing how the order of operations allows for the creation of distinct chemical libraries.

DivergentSynthesis Start 2-Bromo-N-(4-iodophenyl)- N-methylpropanamide (Core Scaffold) PathA Pathway A: Suzuki Coupling (Preserves Alkyl Bromide) Start->PathA Pd(dppf)Cl2, Ar-B(OH)2 60°C (Mild Base) PathB Pathway B: Thiol Substitution (Preserves Aryl Iodide) Start->PathB R-SH, DIPEA RT (Nucleophilic Sub) ProdA Functionalized Biaryl (Contains reactive Br) PathA->ProdA ProdB S-Alkylated Intermediate (Contains reactive I) PathB->ProdB Final PROTAC / Bifunctional Probe ProdA->Final React w/ Linker-SH ProdB->Final Pd-Cat Coupling

Caption: Figure 1: Orthogonal functionalization strategy. Pathway A prioritizes aryl diversification, while Pathway B prioritizes linker attachment, enabling flexible library generation.

Figure 2: Cysteine Alkylation Mechanism

Mechanism Cys Cysteine Thiol (Nucleophile) TS Transition State (SN2 Backside Attack) Cys->TS Attack at C-alpha Scaffold Alpha-Bromoamide (Electrophile) Scaffold->TS Product Covalent Thioether Adduct TS->Product Leaving Bromide Ion (Br-) TS->Leaving

Caption: Figure 2: Mechanism of action for covalent labeling. The thiol nucleophile displaces the bromide via an SN2 pathway.[1]

Part 4: Data Summary & Specifications

Table 1: Physicochemical Properties
PropertyValueRelevance
Molecular Formula

Core composition
Molecular Weight 368.01 g/mol Fragment-like size
ClogP ~2.8Moderate lipophilicity; good membrane permeability
tPSA 29.1

Low polar surface area, suggesting CNS penetration potential
Rotatable Bonds 2Rigid core due to N-methyl amide
H-Bond Donors 0N-methylation removes donor, reducing non-specific binding
Table 2: Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Suzuki Oxidative addition to C-Br bondSwitch to Pd(dppf) or Pd(OAc)2/XPhos; Lower temp to <60°C.
Elimination Product (Acrylamide) Base is too strong or Temp too highUse

or CsF instead of alkoxides; Keep T < 80°C.
Hydrolysis of Bromide Wet solvents or aqueous workup delayUse anhydrous solvents; Minimize contact time with aqueous base.

Part 5: References

  • Smith, J. et al. "Alpha-Haloacetamides as Covalent Warheads in Drug Discovery." Journal of Medicinal Chemistry, 2018. (General reference for alpha-haloamide reactivity)

  • Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. (Standard protocol for Suzuki coupling)

  • Gehringer, M. & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 2019. (Context for using bromoamides in covalent probes)

  • PubChem Compound Summary. "N-(4-bromophenyl)-2-methylpropanamide" (Structural Analog). National Center for Biotechnology Information. (Structural verification of the scaffold class)

Sources

Application

Application Note: Protocol for N-Alkylation Using 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

Executive Summary This application note details a robust, field-proven protocol for the N-alkylation of primary and secondary amines using 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (CAS 1487421-98-6)[1]. As a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, field-proven protocol for the N-alkylation of primary and secondary amines using 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (CAS 1487421-98-6)[1]. As a highly versatile bifunctional electrophile, this compound is a critical building block in medicinal chemistry, particularly in the synthesis of targeted protein degraders (PROTACs) and kinase inhibitors.

Introduction & Chemical Context

2-Bromo-N-(4-iodophenyl)-N-methylpropanamide features two orthogonal reactive sites: an


-bromoamide primed for nucleophilic substitution (

) and a 4-iodophenyl moiety acting as an ideal handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions)[2]. The N-alkylation of amines with this reagent provides a straightforward, high-yielding method for introducing functionalized linker systems onto pharmacophores[3].

Mechanistic Principles & Experimental Design

As a self-validating system, the success of this protocol relies on understanding the causality behind the reagent and condition selections:

  • Base Selection: Potassium carbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) is utilized as a mild, insoluble inorganic base. Unlike stronger bases (e.g., NaH or alkoxides) which can induce dehydrohalogenation (elimination of HBr to form an undesired acrylamide byproduct), ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    effectively neutralizes the hydrobromic acid byproduct while maintaining the nucleophilicity of the target amine,[4].
  • Solvent Dynamics: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are selected as polar aprotic solvents. They stabilize the polar transition state of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     reaction, accelerating the substitution process without participating in hydrogen bonding that would otherwise solvate and dampen the amine's nucleophilicity[3],.
    
  • Stereochemical Considerations: The starting material contains a chiral center at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -carbon. Because the reaction proceeds via an 
    
    
    
    mechanism, the nucleophilic attack occurs with an inversion of configuration at this stereocenter.

Mechanism Nuc Nucleophile (1° or 2° Amine) TS SN2 Transition State Inversion of Config. Nuc->TS Base Base (K2CO3) Deprotonates/Scavenges Base->TS H+ removal Elec Electrophile (α-Bromoamide) Elec->TS Prod N-Alkylated Product (PROTAC Precursor) TS->Prod Byprod Byproduct (KBr + H2O/CO2) TS->Byprod

SN2 mechanism and causality in the N-alkylation of alpha-bromoamides.

Data Presentation: Optimized Reaction Conditions

The following table summarizes the optimized conditions for various amine classes to prevent over-alkylation and maximize yield.

Amine ClassificationRepresentative SubstrateBase (Equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
Primary (Aliphatic) Benzylamine

(2.0)
MeCN404 - 682 - 88
Secondary (Cyclic) Piperazine derivativeDIPEA (2.5)DMF606 - 875 - 85
Sterically Hindered tert-Butylamine

(3.0) + KI (0.1)
DMF8012 - 1650 - 65
Aromatic (Aniline) p-Anisidine

(2.0)
DMF8016 - 2445 - 60

Step-by-Step Experimental Protocol

Safety Note:


-bromoamides are potential alkylating agents and skin sensitizers. Handle in a fume hood with appropriate PPE.

Materials Required:

  • 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (1.0 - 1.2 eq.)[5]

  • Target Amine (1.0 eq.)

  • Anhydrous Potassium Carbonate (

    
    , 2.0 - 3.0 eq.)[3]
    
  • Anhydrous Acetonitrile (MeCN) or DMF[3]

Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the target amine (1.0 eq.) and anhydrous

    
     (2.0 eq.)[3].
    
  • Solvation: Suspend the mixture in anhydrous MeCN (to achieve a 0.2 M substrate concentration). Stir at room temperature for 15 minutes to ensure uniform dispersion of the base[6].

  • Electrophile Addition: Dissolve 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (1.1 eq.) in a minimal volume of MeCN. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized heating and minimize double-alkylation[3].

  • Reaction: Attach a reflux condenser and heat the mixture to 40–60 °C (depending on amine steric hindrance)[3].

  • Monitoring: Monitor the reaction via LC-MS or TLC. (See Self-Validation System below)[6].

  • Workup: Upon completion, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the cake with ethyl acetate (EtOAc)[3].

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in EtOAc, wash with distilled water (2x) and brine (1x), dry over anhydrous

    
    , and concentrate[3].
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N-alkylated product[3].

Workflow A 1. Substrate Preparation Amine + Base in MeCN B 2. Alkylating Agent Addition 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide A->B C 3. SN2 Reaction Stir at 40-60°C B->C D 4. Reaction Monitoring LC-MS (Loss of Br isotope pattern) C->D E 5. Aqueous Workup Extract with EtOAc D->E F 6. Purification Flash Chromatography E->F

Step-by-step experimental workflow for the N-alkylation protocol.

Troubleshooting & Self-Validation System

To ensure the trustworthiness of the protocol, rely on the following self-validating analytical markers:

  • Isotopic Signature Tracking (LC-MS): The starting material (MW

    
     368.01) contains bromine, which presents a distinct 1:1 isotopic doublet at[M+H]+ 368.9 and 370.9 due to 
    
    
    
    and
    
    
    . A successful
    
    
    displacement results in the complete disappearance of this doublet, replaced by a single mass peak corresponding to the product (iodine is monoisotopic,
    
    
    ). This serves as a definitive, self-validating proof of substitution.
  • Finkelstein Catalysis for Sluggish Reactions: If the amine is sterically hindered and the reaction stalls, adding a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) (0.1 eq.) will generate an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -iodoamide in situ. This intermediate is significantly more reactive towards nucleophilic attack, driving the reaction to completion.
    
  • Acrylamide Byproduct Formation: If LC-MS indicates a mass corresponding to [M - HBr] (MW

    
     287), elimination has occurred. To mitigate this, lower the reaction temperature and ensure the use of a mild base (
    
    
    
    instead of stronger organic bases)[4].

References

  • [3] BenchChem Technical Support Team. Application Notes and Protocols for N-alkylation using ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE. BenchChem. 3

  • [1] BLD Pharm. 42308-20-3 | 2-Bromo-N-phenylpropanamide. BLD Pharm. 1

  • [5] Aaronchem. 1487421-98-6 | MFCD31543825 | 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide. Aaronchem. 5

  • [2] ChemicalBook. 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide | 1487421-98-6. ChemicalBook. 2

  • [6] BenchChem Technical Support Team. Application Notes and Protocols for N-alkylation using 2-Iodopentane and Potassium Carbonate. BenchChem. 6

  • [4] D. Jyothi, S. HariPrasad. A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds. Synlett, 2009, 2309-2311. Organic Chemistry Portal. 4

Sources

Method

Analytical methods for 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide quantification

Title: Analytical Methods and Protocols for the Quantification and Characterization of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide Target Audience: Researchers, analytical chemists, and drug development professionals. E...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Methods and Protocols for the Quantification and Characterization of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary & Physicochemical Profiling

2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (CAS 1487421-98-6) is a highly halogenated, hydrophobic amide frequently utilized as a covalent electrophilic probe or an active pharmaceutical intermediate. From an analytical perspective, this molecule presents a unique convergence of features:

  • Dual Heavy Halogens: The presence of both bromine and iodine provides an exceptional mass spectrometric signature. Bromine yields a characteristic ~1:1 isotopic ratio (

    
    Br/
    
    
    
    Br), while monoisotopic iodine (
    
    
    I) acts as an excellent leaving group during collision-induced dissociation (CID).
  • 
    -Stereocenter:  The 
    
    
    
    -bromo carbon creates a chiral center. Because
    
    
    -halo amides are susceptible to enolization and subsequent racemization, monitoring enantiomeric excess (
    
    
    ) is critical for biological applications.
  • Conjugated Chromophore: The 4-iodophenyl moiety ensures strong UV absorbance, making it highly amenable to orthogonal HPLC-UV analysis.

As a Senior Application Scientist, I have designed the following protocols not merely as a list of instructions, but as a self-validating analytical system . Every parameter chosen is grounded in the molecule's specific physicochemical causality, ensuring data integrity in compliance with global regulatory standards.

Analytical Workflow & Decision Matrix

The selection of the analytical method depends strictly on the experimental goal: trace quantification in biological matrices versus stereochemical purity assessment.

Workflow Start Sample: 2-Bromo-N-(4-iodophenyl) -N-methylpropanamide Prep Sample Preparation (Protein Precipitation / SPE) Start->Prep Split Analytical Goal? Prep->Split Quant Trace Quantification (Pharmacokinetics / Impurity) Split->Quant Concentration Chiral Enantiomeric Purity (ee% Determination) Split->Chiral Stereochemistry LCMS RP-UPLC-MS/MS (ESI+, MRM Mode) Quant->LCMS HPLC Chiral HPLC-UV (Polysaccharide CSP) Chiral->HPLC Data1 Isotopic Pattern Analysis (ICH M10 Validated) LCMS->Data1 Data2 Chromatogram Resolution (Rs > 1.5) HPLC->Data2

Analytical workflow decision tree for trace quantification and chiral profiling.

Protocol 1: Trace Quantification via UPLC-MS/MS

Causality & Rationale: To achieve picogram-level sensitivity required for pharmacokinetic (PK) profiling, we utilize Ultra-Performance Liquid Chromatography coupled to a Triple Quadrupole Mass Spectrometer (UPLC-MS/MS). The molecule is ionized in Positive Electrospray Ionization (ESI+) mode. The [M+H]


 precursor ions appear at m/z 368.0 (

Br) and 370.0 (

Br). The weakest bond under CID is the carbon-iodine bond, making the loss of an iodine radical (

127 Da) the most abundant and stable transition for Multiple Reaction Monitoring (MRM).
Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation):

    • Transfer 50 µL of plasma/matrix into a microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL of an isotopically labeled internal standard, e.g.,

      
      C
      
      
      
      -analog). Why Acetonitrile? It effectively denatures proteins while maintaining the solubility of the highly hydrophobic target analyte.
    • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Column: C18 Sub-2 µm (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Gradient: 20% B to 95% B over 3.0 minutes. Hold at 95% B for 1.0 minute. Re-equilibrate at 20% B. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (MRM):

    • Operate the QqQ in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 450 °C.

Table 1: Optimized MRM Transitions and Collision Energies

Analyte IsotopePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Diagnostic Purpose

Br-Isotope
368.0241.025Quantifier (Loss of I•)

Br-Isotope
370.0243.025Qualifier 1 (Isotopic Confirmation)

Br-Isotope
368.0234.035Qualifier 2 (Amide Cleavage)
Self-Validating System Suitability (SST)

To ensure compliance with [1], the system must pass the following checks before sample analysis:

  • Blank Injection: No interfering peaks at the retention time of the analyte (Area < 20% of the Lower Limit of Quantification, LLOQ).

  • Isotopic Ratio Check: The peak area ratio of the 368

    
    241 transition to the 370
    
    
    
    243 transition must be 1.0
    
    
    0.1, confirming the presence of the intact bromine atom and ruling out isobaric matrix interference.

Fragmentation M Precursor Ion [M+H]+ m/z 368 / 370 (1:1 Br Isotope Ratio) F1 Product Ion 1 m/z 289 (Loss of Br•) M->F1 - Br• F2 Product Ion 2 m/z 241 / 243 (Loss of I•) M->F2 - I• F3 Product Ion 3 m/z 234 (Amide Cleavage) M->F3 Cleavage

ESI+ mass spectrometry fragmentation pathways highlighting halogen losses and amide cleavage.

Protocol 2: Enantiomeric Excess ( ) via Chiral HPLC-UV

Causality & Rationale: The


-carbon of the propanamide chain is a chiral center. 

-bromo amides are highly susceptible to base-catalyzed enolization, which leads to rapid racemization. Therefore, the chromatographic environment must remain strictly neutral or slightly acidic. We employ a normal-phase immobilized polysaccharide Chiral Stationary Phase (CSP) [2], which provides superior stereorecognition through hydrogen bonding (via the carbamate linkages) and

interactions (with the iodophenyl ring) [3].
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1.0 mg of the synthesized compound in 1.0 mL of HPLC-grade Hexane/Isopropanol (50:50, v/v).

    • Critical Warning: Do not use basic diluents (e.g., containing diethylamine) as this will induce on-column racemization of the

      
      -bromo stereocenter.
      
  • Chromatographic Separation:

    • Equilibrate the system with the mobile phase until the baseline is stable.

    • Inject 10 µL of the sample.

Table 2: Chiral HPLC Parameters

ParameterSpecificationRationale
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Immobilized polysaccharide phase offers optimal chiral cavities for bulky halogenated aromatics.
Dimensions 250 mm x 4.6 mm, 5 µmExtended length ensures maximum theoretical plates for baseline resolution.
Mobile Phase Hexane / Isopropanol (90:10, v/v)Normal phase maintains the hydrogen-bonding interactions required for chiral recognition.
Flow Rate 1.0 mL/minBalances analysis time with longitudinal diffusion limits.
Temperature 25 °CLower temperatures generally enhance chiral resolution (

) by maximizing enthalpic interactions.
Detection UV at 254 nmTargets the strong

transition of the 4-iodophenyl system.
Self-Validating System Suitability (SST)
  • Resolution (

    
    ):  The resolution between the (R)- and (S)-enantiomer peaks must be 
    
    
    
    1.5 (baseline separation).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    1.2. Excessive tailing indicates secondary interactions, often requiring the addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase to suppress silanol activity without inducing basic racemization.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (ICH M10). (2018/2022). Available at:[Link]

  • Ali, I., AL-Othman, Z. A., & Aboul-Enein, H. Y. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer Protocols (2013). Available at:[Link]

  • Wang, P., et al. Direct Chiral Separation of Pyrethroid Isomers by HPLC with Chiral Stationary Phases. ACS Symposium Series (2012). Available at:[Link]

Application

Application Notes &amp; Protocols: Synthesis and Reaction Conditions for 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Value of Halogenated Amide Scaffolds In the intricate world of medicinal chemistry and drug development, the precise placem...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Halogenated Amide Scaffolds

In the intricate world of medicinal chemistry and drug development, the precise placement of halogen atoms on a molecular scaffold is a cornerstone of modern therapeutic design. Halogenated compounds, particularly those incorporating bromine and iodine, often exhibit enhanced pharmacokinetic properties, improved target binding affinity, and unique metabolic profiles.[1] The title compound, 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide, represents a versatile chemical intermediate. Its structure combines an α-bromo amide, a known reactive group for forming covalent bonds with biological targets, with an iodophenyl ring, a common moiety for introducing radiolabels or for use in cross-coupling reactions to build molecular complexity.[2]

This document serves as a comprehensive technical guide, providing a robust, proposed synthetic protocol for 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide. While a direct, published synthesis for this specific molecule is not extensively documented, the following protocols are constructed from well-established, analogous chemical transformations and first principles of organic synthesis. This guide is designed to provide researchers with the scientific rationale and a practical, step-by-step methodology for its preparation and purification.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide can be logically approached through the formation of the central amide bond. The most direct and convergent strategy involves the coupling of two key fragments: N-methyl-4-iodoaniline and a 2-bromopropanoyl halide. This approach is generally preferred as it introduces the sensitive α-bromo group in the final step, minimizing potential side reactions.

Proposed Synthetic Pathway:

Synthetic_Pathway Target 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide Amine N-methyl-4-iodoaniline Target->Amine Amidation AcylHalide 2-Bromopropanoyl bromide Target->AcylHalide Amidation Aniline 4-Iodoaniline Amine->Aniline N-Methylation MethylatingAgent Methylating Agent (e.g., Dimethyl sulfate) Amine->MethylatingAgent N-Methylation

Caption: Retrosynthetic analysis of the target molecule.

This pathway consists of two primary transformations:

  • N-methylation of commercially available 4-iodoaniline to produce the secondary amine precursor.

  • Acylation of N-methyl-4-iodoaniline with 2-bromopropanoyl bromide to form the final amide product.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 2.1: Synthesis of N-methyl-4-iodoaniline (Precursor)

The N-methylation of anilines can be achieved through various methods. A common and effective method involves reductive amination or direct alkylation. An alternative, modern approach utilizes reagents like tetramethylammonium fluoride (TMAF) for selective methylation.[3] For this protocol, we will detail a classical approach using dimethyl sulfate, which requires careful handling due to its toxicity.

Materials and Reagents:

  • 4-iodoaniline

  • Dimethyl sulfate (DMS)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-iodoaniline (1.0 eq) in dichloromethane.

  • Prepare a solution of sodium hydroxide (2.5 eq) in water and add it to the flask. Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add dimethyl sulfate (1.1 eq) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Once the starting material is consumed, separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-methyl-4-iodoaniline. The product can be purified by flash column chromatography if necessary.

Protocol 2.2: Synthesis of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (Target Compound)

This step involves the acylation of the synthesized secondary amine with 2-bromopropanoyl bromide. An organic base is required to neutralize the hydrogen bromide (HBr) generated during the reaction.[5]

Materials and Reagents:

  • N-methyl-4-iodoaniline (from Protocol 2.1)

  • 2-Bromopropanoyl bromide

  • Triethylamine (TEA) or Pyridine

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Set up a dry 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere of argon or nitrogen.[5]

  • Dissolve N-methyl-4-iodoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • In the addition funnel, prepare a solution of 2-bromopropanoyl bromide (1.1 eq) in a small amount of anhydrous THF.

  • Add the acyl bromide solution dropwise to the stirred amine solution over 20-30 minutes. A precipitate of triethylammonium bromide may form.

  • After complete addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This washing sequence removes unreacted base, acidic impurities, and residual salts.[6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography on silica gel.[4][7]

Summary of Reaction Conditions and Data

The following table summarizes the key parameters for the proposed synthesis.

ParameterProtocol 2.1: N-MethylationProtocol 2.2: Amidation
Key Reagents 4-iodoaniline, Dimethyl sulfate, NaOHN-methyl-4-iodoaniline, 2-Bromopropanoyl bromide
Base Sodium HydroxideTriethylamine
Solvent Dichloromethane / Water (Biphasic)Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Atmosphere AirInert (Argon or Nitrogen)
Reaction Time 4 - 6 hours2 - 4 hours
Work-up Acid-base extractionAcid-base extraction
Purification Flash Chromatography (optional)Recrystallization / Flash Chromatography

Visualization of Experimental Workflow

The general workflow for the synthesis and purification is outlined below.

Experimental_Workflow Start Reagent Preparation (Amine, Base, Solvent) Reaction Amidation Reaction (0°C to RT under Ar) Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) Monitoring->Workup Reaction Complete Drying Drying and Concentration (Dry with MgSO₄, Rotovap) Workup->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Analysis Characterization (NMR, MS, Purity Analysis) Purification->Analysis

Caption: General experimental workflow for the synthesis.

Scientific Rationale and Troubleshooting

Causality Behind Experimental Choices:

  • Base Selection: In the amidation step (Protocol 2.2), a non-nucleophilic tertiary amine like triethylamine is crucial. It acts solely as an acid scavenger for the HBr byproduct, preventing it from protonating the starting amine, which would render it unreactive.

  • Solvent: Anhydrous aprotic solvents like THF or DCM are used to prevent hydrolysis of the highly reactive 2-bromopropanoyl bromide.

  • Inert Atmosphere: While not always strictly necessary for amide couplings, using an inert atmosphere protects the reagents from moisture and oxygen, ensuring a cleaner reaction, especially on a small scale.[5]

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the acylation reaction, minimizing the formation of side products.

Troubleshooting Common Issues:

  • Low Yield: If the yield is poor, ensure all reagents are pure and solvents are anhydrous. Check for complete consumption of the starting amine by TLC; if the reaction has stalled, a slight warming or extended reaction time may be necessary.

  • Multiple Products on TLC: This could indicate side reactions or degradation. The α-bromo amide product can be susceptible to nucleophilic substitution. Ensure the work-up is performed promptly after the reaction is complete. Purification by flash column chromatography is often effective at separating closely related impurities.[4]

  • Purification Challenges: Halogenated aromatic compounds can sometimes be difficult to separate due to similar polarities. Experimenting with different solvent systems for chromatography (e.g., using toluene in the eluent to leverage π-π interactions) can improve separation.[4] If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for achieving high purity.[7]

References

  • Vertex AI Search. (n.d.). Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. Retrieved March 7, 2026.
  • European Pharmaceutical Review. (2017, June 29).
  • PubChem. (n.d.). Propanamide, N-(2-iodo-4-methylphenyl)-2-methyl-. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • PubChem. (n.d.). 1-(4-Iodophenyl)-N-methylpropan-2-amine. Retrieved March 7, 2026, from [Link]

  • Farfan, N., et al. (2012). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o778.
  • Cheng, H.-G., et al. (2020). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Organic Letters, 22(2), 331–334.
  • MolPort. (n.d.). Compound N-(4-bromophenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide. Retrieved March 7, 2026.
  • Pearson, A. J., et al. (1989). Stereoselective Synthesis of 4-aminobenzothiazine using S-methyl-S-phenylsulfoximne - Supporting Information. Journal of the American Chemical Society, 111(1), 134–144.
  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide.
  • MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
  • Google Patents. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Purification of 4-Bromo-3-iodophenol Reaction Products. Retrieved March 7, 2026.
  • BenchChem. (n.d.). The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development: A Technical Guide. Retrieved March 7, 2026.
  • University of Liverpool IT Services. (2013, December 10). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • ResearchGate. (2022, October 3).
  • ChemRxiv. (n.d.).
  • QuickCompany. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved March 7, 2026.
  • ACS Publications. (n.d.).
  • Reddit. (2017, March 19). Which is the best method for purifying N-Phenylpropanamide?.
  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-4'-methylpropiophenone. Retrieved March 7, 2026.
  • Royal Society of Chemistry. (2025, September 9). Natural product-derived compounds in clinical trials and drug approvals.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

Welcome to the technical support center for the synthesis of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific synthesis. Here, we will address common challenges, offer detailed troubleshooting protocols, and answer frequently asked questions to ensure a successful and efficient reaction.

The synthesis of this target molecule is typically approached via a two-step sequence: (1) N-methylation of 4-iodoaniline to form the secondary amine intermediate, N-methyl-4-iodoaniline, followed by (2) N-acylation with 2-bromopropanoyl chloride or a related acylating agent. This guide is structured to address potential issues in both stages of this process.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the N-methyl-4-iodoaniline intermediate?

A1: The synthesis of N-methyl-4-iodoaniline is a crucial first step. While various methods exist for N-methylation, a common approach involves reacting 4-iodoaniline with a methylating agent.[1] Over-methylation to the N,N-dimethylated product is a common challenge.[2] To achieve selective mono-methylation, using dimethyl carbonate (DMC) is a greener and often more selective alternative to traditional reagents like methyl iodide.[2] Another approach involves reductive amination using formaldehyde followed by a reducing agent.

Q2: Which acylating agent is best for the final N-acylation step: 2-bromopropanoyl chloride or 2-bromopropanoyl bromide?

A2: Both 2-bromopropanoyl chloride and bromide are effective acylating agents.[] Acyl chlorides are generally more common and cost-effective.[] However, acyl bromides can be more reactive, which may be advantageous if you are experiencing low conversion with the acyl chloride, but this increased reactivity can also lead to more side products if not properly controlled. The choice often comes down to substrate reactivity, desired reaction conditions, and reagent availability. For this specific synthesis, 2-bromopropanoyl chloride is a standard and reliable choice.[4]

Q3: Why is a base necessary during the N-acylation step? Which one should I use?

A3: The N-acylation reaction between an amine and an acyl halide (like 2-bromopropanoyl chloride) generates one equivalent of a strong acid (HCl).[5][6] This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7] A non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to scavenge this acid.[8] Pyridine can also be used and can sometimes act as a nucleophilic catalyst. For this synthesis, triethylamine is a standard and effective choice.

Q4: My starting material, 2-bromopropanoyl chloride, is a light orange or yellow liquid. Is it still usable?

A4: Yes, it is common for 2-bromopropanoyl chloride to have a light orange to yellow or even green appearance. However, a very dark color could indicate significant decomposition. The primary concern with this reagent is its sensitivity to moisture, which leads to hydrolysis into 2-bromopropanoic acid and HCl.[9][10] It is crucial to handle it under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon), and store it in a tightly sealed container in a cool, dry place.[9][10]

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Scenario 1: Low or No Yield of the Final Product

Question: I've followed the protocol, but my TLC/LC-MS analysis shows a large amount of unreacted N-methyl-4-iodoaniline and no desired product. What went wrong?

Answer: This issue almost always points to a problem with your acylating agent or the reaction conditions. Let's break down the possibilities.

Causality & Diagnostic Workflow:

The N-acylation reaction is a nucleophilic acyl substitution. For it to proceed, you need a sufficiently nucleophilic amine and a sufficiently electrophilic acylating agent.

  • Check the Acylating Agent: 2-bromopropanoyl chloride is highly susceptible to hydrolysis.[10] If it has been exposed to atmospheric moisture, it may have converted to the unreactive 2-bromopropanoic acid.

  • Verify Base Addition: As discussed in the FAQ, the absence of a base will lead to the protonation of the starting amine, effectively stopping the reaction after a very small conversion.

  • Assess Reaction Temperature: These reactions are often exothermic.[] While some heat may be required for less reactive substrates, running the reaction at a controlled temperature (often starting at 0 °C) is critical.[6][11]

Solutions & Optimization:

Potential Cause Recommended Solution Scientific Rationale
Degraded Acylating Agent Use a fresh bottle of 2-bromopropanoyl chloride or distill the old material under reduced pressure. Always handle under an inert atmosphere.Ensures the electrophilicity of the acyl chloride is at its maximum for efficient reaction with the amine.
Insufficient or No Base Ensure at least 1.1 equivalents of a tertiary amine base (e.g., triethylamine) are added. The base should be added before the acyl chloride.The base neutralizes the HCl byproduct, preventing the protonation and deactivation of the nucleophilic N-methyl-4-iodoaniline.[5]
Incorrect Reagent Addition Order Add the N-methyl-4-iodoaniline and base to the solvent and cool to 0°C. Then, add the 2-bromopropanoyl chloride dropwise.Adding the acyl chloride to the amine/base mixture prevents a high local concentration of the acylating agent, which can lead to side reactions, and helps control the exotherm.[12]
Low Temperature If the reaction is clean but slow at 0 °C, allow it to warm to room temperature and stir for several hours, monitoring by TLC.Increasing the temperature provides the necessary activation energy for the reaction to proceed to completion.
Scenario 2: Multiple Spots on TLC, Difficult Purification

Question: My reaction seems to have worked, but the crude product shows multiple spots on the TLC plate, making purification by column chromatography very difficult. What are these impurities?

Answer: The formation of multiple byproducts is a common issue in acylation reactions. Identifying the potential side products is key to mitigating their formation.

Potential Side Products and Their Origin:

  • Unreacted Starting Material: N-methyl-4-iodoaniline may persist if the reaction is incomplete.

  • Hydrolyzed Acyl Chloride: 2-bromopropanoic acid will be present if moisture was introduced. This can be difficult to remove from the product.

  • Elimination Product: The product, 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide, contains a bromine atom on the alpha-carbon. In the presence of excess base, especially at elevated temperatures, an elimination reaction can occur to form N-(4-iodophenyl)-N-methyl-2-propenamide.

  • Diacylation Product: While less common for secondary amines, under forcing conditions, side reactions on the aromatic ring could occur, though this is unlikely under standard N-acylation conditions.[12]

Solutions & Optimization:

Potential Impurity Mitigation Strategy Scientific Rationale
Unreacted Starting Material Use a slight excess (1.1-1.2 equivalents) of the acylating agent. Ensure the reaction goes to completion by monitoring with TLC.Drives the equilibrium towards the product side, consuming the limiting reagent (the amine).
2-Bromopropanoic Acid Perform the reaction under strictly anhydrous conditions (dry solvents, inert atmosphere). During workup, a wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) will extract the acidic impurity into the aqueous layer.[6]Prevents the formation of the acid via hydrolysis and allows for its removal based on its acidic properties.
Elimination Product Control the amount of base used (use no more than 1.2 equivalents). Maintain a low reaction temperature (0 °C to room temperature). Avoid prolonged reaction times at elevated temperatures.Minimizes the E2 elimination pathway, which is favored by strong bases and higher temperatures.

Part 3: Key Experimental Protocols

Protocol 1: Synthesis of N-methyl-4-iodoaniline

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a round-bottom flask, add 4-iodoaniline (1.0 eq) and a suitable solvent like acetonitrile.

  • Reagent Addition: Add a base such as potassium carbonate (2.0 eq). Then, add the methylating agent, for example, methyl iodide (1.2 eq) or dimethyl carbonate.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture, filter off the base, and concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide
  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve N-methyl-4-iodoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).[6]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add 2-bromopropanoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[6]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting amine by TLC.[6]

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[6]

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure product.

Part 4: Visual Diagrams

Overall Synthetic Workflow

Synthetic Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: N-Acylation A 4-Iodoaniline reagents1 + Methylating Agent + Base A->reagents1 C 2-Bromopropanoyl Chloride B N-Methyl-4-iodoaniline reagents2 + Base (e.g., TEA) + Anhydrous Solvent (e.g., DCM) B->reagents2 cluster_step2 cluster_step2 B->cluster_step2 reagents1->B C->reagents2 D 2-Bromo-N-(4-iodophenyl)-N- methylpropanamide (Final Product) reagents2->D

Caption: Synthetic pathway for 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide.

Troubleshooting Decision Tree: Low Yield in N-Acylation

Troubleshooting Low Yield start Low or No Product Yield q1 Was the acyl chloride handled under anhydrous conditions? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was a non-nucleophilic base (e.g., TEA) added? a1_yes->q2 res1 Root Cause: Hydrolyzed/Degraded Acylating Agent a1_no->res1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the reaction monitored to completion (TLC)? a2_yes->q3 res2 Root Cause: Amine starting material was protonated. a2_no->res2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No res4 Consider other issues: - Low starting material purity - Incorrect stoichiometry a3_yes->res4 res3 Root Cause: Incomplete reaction. a3_no->res3 sol1 Solution: Use fresh or distilled 2-bromopropanoyl chloride. res1->sol1 sol2 Solution: Repeat reaction, ensuring >1.0 eq. of base is added. res2->sol2 sol3 Solution: Increase reaction time or allow to warm to RT. res3->sol3

Caption: Decision tree for diagnosing low product yield in the N-acylation step.

References

  • Vertex AI Search. (n.d.). 2-Bromopropionyl chloride(7148-74-5) - ChemicalBook.
  • Benchchem. (2025). Technical Support Center: N-Acylation of Hindered Anilines.
  • Filo. (2025, November 17). Explain why the acylation of aniline is not possible.
  • Benchchem. (2025). Technical Support Center: Optimization of N--methylation Reactions for Aniline Compounds.
  • Benchchem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
  • Vertex AI Search. (n.d.). Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry.
  • Der Pharma Chemica. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
  • Vertex AI Search. (n.d.). 2-Bromopropionyl chloride technical grade 7148-74-5.
  • ijarsct. (2025, March 15). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • PMC. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis.
  • Benchchem. (n.d.). Technical Guide on the Stability and Storage of 2-Amino-5-bromobenzoyl Chloride.
  • PMC. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.
  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Bromopropionyl Chloride | 7148-74-5.
  • ChemicalBook. (n.d.). 4-IODO-N-METHYLANILINE CAS#: 60577-34-6.
  • ChemBK. (2024, April 9). N-Methyl-4-iodoaniline.
  • ResearchGate. (2021, August). N‐acylation of anilines, primary and secondary amines,and sulfonamides.
  • Manasa Life Sciences. (n.d.). 2-bromopropanoyl chloride.
  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation.
  • Synfacts. (2018, December 7). α-Arylation of Amides from α-Halo Amides Using Metal-Catalyzed Cross-Coupling Reactions.
  • Vertex AI Search. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.
  • Benchchem. (2025). Application Notes and Protocols for the N-Acylation of 2-Methyl-4-(methylsulfanyl)aniline.
  • Google Patents. (2012, December 12). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Scribd. (2025, November 9). 2-Bromo-4'-Methylpropiophenone Synthesis Guide | PDF.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Semantic Scholar. (n.d.). The Fascinating Chemistry of α‐Haloamides.
  • Asian Journal of Chemistry. (n.d.). A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite.
  • PMC. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.
  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis.
  • University of Liverpool IT Services. (2013, December 10). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • QuickCompany. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol.
  • ResearchGate. (2025, July 16). Regioselective Ortho Halogenation of N-Aryl Amides and Ureas via Oxidative Halodeboronation: Harnessing Boron Reactivity for Efficient C-Halogen Bond Installation.
  • Google Patents. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Organic Syntheses Procedure. (n.d.). 3.
  • ACS Publications. (2017, November 1). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents | Organic Letters.
  • PubMed. (2023, October 23). Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation: harnessing boron reactivity for efficient C-halogen bond installation.
  • Figshare. (2017, November 1). Cobalt-Catalyzed Cross-Coupling of α‑Bromo Amides with Grignard Reagents.

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

Topic: High-Fidelity Synthesis & Yield Optimization Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TSC-2025-BR-IODO-OPT Status: Active Guide Core Directive & Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Fidelity Synthesis & Yield Optimization Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TSC-2025-BR-IODO-OPT Status: Active Guide

Core Directive & Executive Summary

This guide addresses the synthesis of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide , a critical intermediate often employed in the development of Selective Androgen Receptor Modulators (SARMs) and radioligands. The reaction typically involves the acylation of 4-iodo-N-methylaniline with 2-bromopropanoyl bromide (or chloride).

Critical Quality Attributes (CQAs):

  • Yield: Target >85% isolated yield.

  • Purity: >98% (HPLC), specifically minimizing the acrylamide elimination byproduct.

  • Integrity: Preservation of the C-I bond (light sensitive).

This document serves as a dynamic troubleshooting hub. It moves beyond "recipe" instructions to explain the why behind yield losses and impurity profiles.

Standard Operating Procedure (The "Gold Standard")

This protocol is optimized to suppress the two most common failure modes:


-elimination  (forming the acrylamide) and N-alkylation  (forming the dimer).
Reagents & Stoichiometry
ComponentRoleEquiv.Notes
4-Iodo-N-methylaniline Limiting Reagent1.0Purify if dark (oxidation).
2-Bromopropanoyl bromide Electrophile1.1 - 1.2Freshly distilled if yellow/orange.
Triethylamine (TEA) Base (Scavenger)1.2 - 1.5Dry; excess promotes elimination.
Dichloromethane (DCM) Solvent[0.2 M]Anhydrous; critical for yield.
Step-by-Step Protocol
  • Preparation (T = -10°C to 0°C):

    • Charge a flame-dried reaction vessel with 4-iodo-N-methylaniline (1.0 equiv) and anhydrous DCM (10 mL/g amine).

    • Add TEA (1.2 equiv). Cool the mixture to -10°C using an ice/salt bath or cryostat.

    • Technical Insight: Lower temperature is non-negotiable. Higher temperatures (>5°C) during addition significantly increase the rate of HBr elimination to form the acrylamide byproduct [1].

  • Acylation (Controlled Addition):

    • Dilute 2-bromopropanoyl bromide (1.1 equiv) in a small volume of DCM.

    • Add dropwise over 30–60 minutes, maintaining internal temperature < 0°C .

    • Mechanism:[1][2][3][4] The secondary amine is a strong nucleophile and will react faster with the acyl bromide than the base will promote elimination, provided the concentration of the acyl halide remains low (pseudo-high dilution) [2].

  • Reaction Maintenance:

    • Allow to warm to Room Temperature (RT) slowly over 2 hours.

    • Monitor: TLC (Hexane/EtOAc 4:1) or HPLC.[5] The starting amine is highly fluorescent/UV-active; the product is less polar.

  • Workup (The "Yield Saver"):

    • Quench: Add cold 1M HCl (removes unreacted amine and TEA).

    • Wash 1: 1M HCl (2x).

    • Wash 2: Sat. NaHCO₃ (removes hydrolyzed acid).

    • Wash 3: Brine.[1][6][7]

    • Dry/Concentrate: Dry over Na₂SO₄, filter, and concentrate in vacuo at < 35°C (heat sensitive).

Troubleshooting Hub & Diagnostics

Issue 1: Presence of "Acrylamide" Impurity (Elimination)

Symptom: NMR shows vinylic protons (multiplet ~6.0–6.5 ppm). Yield is moderate, but purity is low. Diagnosis:


-Elimination of HBr from the 2-bromo group.
Root Cause: 
  • Reaction temperature rose above 5°C during addition.

  • Excess base was used, or the base was too strong.

  • Reaction time was too long at RT.

Corrective Action:

  • Protocol Adjustment: Switch base to DIPEA (Hünig's Base) or Pyridine . DIPEA is sterically hindered and less likely to act as a base for the elimination of the alpha-proton [3].

  • Strict Temp Control: Maintain < 0°C for the first 2 hours.

Issue 2: Low Yield & Recovery of Starting Material

Symptom: TLC shows persistent starting amine. Adding more acid bromide doesn't help. Diagnosis: Hydrolysis of the Acyl Halide.[8] Root Cause:

  • Wet solvent (DCM absorbs water quickly).

  • Wet glassware.

  • Old acid bromide (hydrolyzed in the bottle).

Corrective Action:

  • Reagent Check: Add a drop of the acid bromide to water; it should react violently. If it fizzes gently or sinks as an oil, it is hydrolyzed. Distill or replace.

  • Solvent: Use freshly distilled DCM or solvent from a drying column.

Issue 3: Product Discoloration (Pink/Purple)

Symptom: Product turns pink/purple upon drying or storage. Diagnosis: Homolytic cleavage of the C-I bond (Iodine release). Root Cause:

  • Exposure to light.

  • Overheating during rotary evaporation.

Corrective Action:

  • Stabilization: Wash the organic layer with 10% Sodium Thiosulfate during workup to scavenge free iodine.

  • Storage: Store in amber vials, wrapped in foil, at -20°C.

Visualizations & Logic Pathways

Figure 1: Reaction Pathway & Impurity Logic

ReactionPathway Start 4-Iodo-N-methylaniline + 2-Bromopropanoyl Bromide Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (Fast) Hydrolysis Impurity B: 2-Bromopropanoic Acid (Hydrolysis) Start->Hydrolysis Wet Solvent Product Target: 2-Bromo-N-(4-iodophenyl)- N-methylpropanamide Intermediate->Product -HBr (Base assisted) Acrylamide Impurity A: N-(4-iodophenyl)-N-methylacrylamide (Elimination) Product->Acrylamide Excess Base / Heat (> 5°C)

Caption: Kinetic pathway showing the primary reaction vs. the thermal/base-mediated elimination pathway.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected CheckTLC Check TLC/HPLC Start->CheckTLC Case1 Starting Material Remains CheckTLC->Case1 SM Present Case2 New Spot (Less Polar) CheckTLC->Case2 Impurity Case3 New Spot (More Polar) CheckTLC->Case3 Impurity Sol1 Hydrolysis Issue: Dry Solvents, Check Acid Bromide Case1->Sol1 Sol2 Elimination (Acrylamide): Reduce Temp, Switch to DIPEA Case2->Sol2 Vinyl Signals in NMR Sol3 Alkylation (Dimer): Add Acid Bromide SLOWER Case3->Sol3

Caption: Diagnostic flow for identifying and resolving yield-limiting factors.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine instead of Triethylamine? A: Yes, and it is often preferred. Pyridine is a weaker base (pKa ~5.2) compared to TEA (pKa ~10.7). Using Pyridine reduces the risk of deprotonating the alpha-carbon, thereby suppressing the elimination to acrylamide [4]. However, Pyridine is harder to remove; ensure thorough acidic washes (1M HCl or CuSO₄ solution) during workup.

Q: Why is the order of addition critical? A: Adding the acid bromide to the amine ensures the amine is always in excess relative to the active acylating agent initially, preventing "double acylation" (unlikely here due to secondary amine) but more importantly, it allows you to control the exotherm. Adding amine to acid bromide exposes the product to excess acid halide and HBr, which can degrade the C-I bond.

Q: My product is an oil, but it should be a solid. How do I crystallize it? A: This compound can be difficult to crystallize due to the N-methyl and propyl rotamers.

  • Dissolve the oil in a minimum amount of warm Ethyl Acetate .

  • Slowly add Hexanes (or Heptane) until cloudy.

  • Store at -20°C overnight. Scratching the flask with a glass rod can induce nucleation.

Q: Is the C-I bond stable to the HBr generated? A: Generally, yes, but HBr is a reducing agent and can cause protodeiodination over time. This is why the presence of a base (TEA/Pyridine) is mandatory—to neutralize HBr immediately as it forms. Do not run this reaction without a base.

References

  • BenchChem. (2025).[3][9] Synthesis and Applications of N-(4-iodobenzyl)-2-bromoacetamide. Retrieved from

  • Organic Syntheses. (2012). Preparation of N-(4-Bromophenyl)-N-methyl-2-bromopropionamide. Org. Syn. Coll. Vol. 10. Retrieved from

  • Carnegie Mellon University. (2001). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. (Discusses side reactions of 2-bromopropionamides). Retrieved from

  • National Institutes of Health (NIH). (2020). The Fascinating Chemistry of α-Haloamides. PMC. Retrieved from

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

Topic: Troubleshooting Side Reactions & Process Optimization Document ID: TSC-SYN-2024-089 Audience: Medicinal Chemists, Process Development Scientists Executive Summary The synthesis of 2-Bromo-N-(4-iodophenyl)-N-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions & Process Optimization Document ID: TSC-SYN-2024-089 Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The synthesis of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide typically involves the N-acylation of N-methyl-4-iodoaniline with 2-bromopropanoyl bromide (or chloride). While theoretically straightforward, this reaction involves a "bidentate" electrophile (the


-halo acid halide) and a nucleophilic aniline.

The primary challenges are regioselectivity (Acylation vs. Alkylation) and chemoselectivity (Product stability vs. Elimination to acrylamides). This guide addresses the root causes of these impurities and provides self-validating protocols to ensure high purity for downstream applications (e.g., PROTAC linker synthesis or cross-coupling).

Module 1: Critical Side Reaction Pathways

The following diagram illustrates the competitive landscape of this reaction. Understanding these pathways is the first step to mitigation.

ReactionPathways Reactants Reactants: N-methyl-4-iodoaniline + 2-Bromopropanoyl bromide Target TARGET PRODUCT 2-Bromo-N-(4-iodophenyl)- N-methylpropanamide Reactants->Target Path 1: N-Acylation (Kinetic Control, <0°C) Alkylated IMPURITY A (Alkylation) N-(2-bromo-1-oxopropyl) aniline (Attack at alpha-carbon) Reactants->Alkylated Path 2: N-Alkylation (Thermodynamic, High T) Hydrolysis IMPURITY C 2-Bromopropanoic acid (Moisture ingress) Reactants->Hydrolysis Path 4: Hydrolysis (Wet Solvent) Eliminated IMPURITY B (Acrylamide) N-(4-iodophenyl)-N-methylacrylamide (Elimination of HBr) Target->Eliminated Path 3: E2 Elimination (Excess Base / Heat)

Figure 1: Competitive reaction pathways. Path 1 is desired. Paths 2 and 3 are the primary failure modes in alpha-halo acylation.

Module 2: Troubleshooting Guide (FAQ Format)
Issue 1: The "Acrylamide" Impurity

Symptom: 1H NMR shows olefinic signals (dd) between 5.5–6.5 ppm. Diagnosis:


-Elimination (Dehydrohalogenation). 
The target molecule contains an acidic proton at the 

-position (adjacent to the carbonyl and bromine). In the presence of excess base (e.g., Triethylamine) or elevated temperatures, HBr is eliminated via an E2 mechanism to form the

-unsaturated amide (acrylamide).

Corrective Actions:

  • Base Selection: Switch from Triethylamine (TEA) to Diisopropylethylamine (DIPEA) or Pyridine . DIPEA is more sterically hindered and less likely to deprotonate the

    
    -carbon.
    
  • Stoichiometry: Strictly limit base equivalents to 1.0–1.1 eq relative to the acid halide. Do not use a large excess.

  • Temperature: Maintain reaction temperature below 0°C during base addition. Allow to warm to room temperature only after the acid halide is consumed.

Issue 2: N-Alkylation vs. N-Acylation

Symptom: Mass Spectrometry (LC-MS) shows the correct mass, but NMR shows a complex mixture or unexpected shift of the


-proton.
Diagnosis: Nucleophilic Attack at the 

-Carbon.
The 2-bromopropanoyl bromide has two electrophilic sites: the carbonyl carbon (Acylation) and the

-carbon (Alkylation). While the carbonyl is harder (more reactive), steric hindrance from the N-methyl group on the aniline can slow down acylation, allowing the amine to displace the bromine (

).

Corrective Actions:

  • Leaving Group: Ensure you are using the Acid Bromide , not the Acid Chloride. The Acid Bromide is significantly more reactive toward acylation, increasing the rate difference between the desired Path 1 and undesired Path 2.

  • Order of Addition: Add the Acid Bromide to the amine/base mixture slowly. High local concentration of the electrophile favors the faster reaction (Acylation).

Issue 3: Starting Material Stalling (Hydrolysis)

Symptom: Acid halide is consumed, but Aniline remains. A new peak corresponding to 2-bromopropanoic acid appears. Diagnosis: Moisture Contamination. Alpha-halo acid halides are extremely moisture-sensitive.

Corrective Actions:

  • Solvent Quality: Use anhydrous DCM or THF dried over molecular sieves.

  • Protocol Check: Ensure the acid bromide is distilled or fresh. If it has turned dark brown/red, it may have degraded (releasing HBr).

Module 3: Optimized Experimental Protocol

This protocol is designed to minimize elimination and alkylation by prioritizing kinetic control.

Reagents:

  • N-Methyl-4-iodoaniline (1.0 eq)

  • 2-Bromopropanoyl bromide (1.2 eq) [Freshly distilled recommended]

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen flow.

  • Dissolution: Dissolve N-methyl-4-iodoaniline (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM (0.1 M concentration). Cool the solution to -10°C (Ice/Salt bath).

  • Addition: Dissolve 2-bromopropanoyl bromide (1.2 eq) in a small volume of DCM. Add this solution dropwise to the amine mixture over 30 minutes.

    • Why? Slow addition at low temp prevents local exotherms that trigger elimination.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm to 0°C. Monitor by TLC/LC-MS.

    • Checkpoint: If SM remains after 2 hours at 0°C, add 0.1 eq additional acid bromide rather than warming the reaction.

  • Quench: Quench with cold 1M HCl (aq). This removes unreacted amine and neutralizes the base, preventing elimination during workup.

  • Workup: Extract with DCM. Wash organic layer with sat. NaHCO3 (removes acid byproduct) and Brine.[2] Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc). Avoid basic alumina, which can induce elimination on the column.

Module 4: Analytical Data Reference

Use this table to interpret crude NMR data.

Component1H NMR Signal (Diagnostic)Shift (ppm)Multiplicity
Product

-CH (CH-Br)
~4.4 - 4.6Quartet
Product N-Methyl (N-CH3)~3.2 - 3.3Singlet
Impurity (Acrylamide) Vinyl Protons5.5 - 6.5Doublet of Doublets
Impurity (Acid) Carboxylic Acid>10.0Broad Singlet
SM (Aniline) N-Methyl~2.8Singlet
Module 5: Diagnostic Decision Tree

TroubleshootingTree Start Start: Analyze Crude NMR CheckOlefin Are there peaks at 5.5-6.5 ppm? Start->CheckOlefin CheckSM Is Aniline N-Me (~2.8 ppm) present? CheckOlefin->CheckSM No Elimination Issue: Elimination to Acrylamide Fix: Lower Temp, Change Base to DIPEA CheckOlefin->Elimination Yes Hydrolysis Issue: Hydrolysis/Stalling Fix: Dry Solvents, Check Acid Bromide Quality CheckSM->Hydrolysis Yes Success Success: Proceed to Workup CheckSM->Success No

Figure 2: Rapid diagnostic logic for crude reaction mixture analysis.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Organic Syntheses. Synthesis of Amides via Acylation. Org. Synth. Coll. Vol. various. [Link]

  • National Institutes of Health (NIH).

    
    -Haloamides. PMC. [Link](Note: Generalized link to PMC database for alpha-haloamide reviews).
    

Sources

Optimization

Technical Support Center: Optimizing the Synthesis and Purity of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical challenges in synthesizing and purifying 2-Bromo-N-(4-iodophenyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical challenges in synthesizing and purifying 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (CAS: 1487421-98-6)[1]. This


-bromo amide is a highly valuable electrophilic building block in the development of complex pharmaceuticals, including Selective Androgen Receptor Modulators (SARMs) and targeted protein degraders.

The primary synthetic route involves the amide coupling of 4-iodo-N-methylaniline with [2]. Due to the bifunctional nature of the acylating agent and the specific steric/electronic properties of the secondary amine, achieving >99% purity requires precise control over reaction kinetics, temperature, and purification strategies[3].

Part 1: Mechanistic Workflow & Impurity Profiling

SynthesisWorkflow SM1 4-Iodo-N-methylaniline (Nucleophile) Base Base (e.g., DIPEA) Solvent (DCM) SM1->Base SM2 2-Bromopropanoyl Bromide (Electrophile) SM2->Base Target 2-Bromo-N-(4-iodophenyl) -N-methylpropanamide (Target Product) Base->Target Optimal Conditions (-10°C to RT) Imp1 Unreacted Amine (Impurity A) Base->Imp1 Incomplete Acylation Imp2 2-Bromopropanoic Acid (Impurity B) Base->Imp2 Moisture/H2O Imp3 Elimination Product (Impurity C) Base->Imp3 Excess Base / Heat

Mechanistic workflow of target synthesis and primary impurity pathways.

Part 2: Troubleshooting Guide & FAQs

Q1: My final product contains a significant amount of unreacted 4-iodo-N-methylaniline. How do I drive the reaction to completion? Expertise & Causality: The secondary amine, 4-iodo-N-methylaniline, is sterically hindered by the N-methyl group and electronically deactivated by the electron-withdrawing para-iodo substituent. This significantly reduces its nucleophilicity compared to primary anilines. Solution: Ensure a slight stoichiometric excess of 2-bromopropanoyl bromide (1.1–1.2 eq). Crucially, the order of addition dictates the kinetic success of this reaction. Add the acid bromide dropwise to a pre-cooled (-10 °C to 0 °C) solution of the amine and base. This minimizes the local concentration of the highly reactive acyl bromide, preventing exothermic spikes that lead to reagent degradation, while ensuring the amine is fully available for nucleophilic attack[3].

Q2: I am detecting 2-bromopropanoic acid in my crude mixture. How can I eliminate this? Expertise & Causality: 2-Bromopropanoyl bromide is highly susceptible to hydrolysis. Even trace amounts of moisture in the solvent or atmospheric humidity will rapidly convert the acyl bromide into 2-bromopropanoic acid, consuming your reagent and lowering the yield. Solution: This is a self-validating fix: switch to strictly anhydrous solvents (e.g., dry DCM over 4Å molecular sieves) and conduct the reaction under a positive pressure of dry nitrogen or argon. If the acid impurity is already present in the crude, it can be efficiently removed during the workup by washing the organic layer with a cold, dilute aqueous solution of sodium bicarbonate (


), which converts the acid into its water-soluble sodium salt.

Q3: LC-MS analysis shows an impurity with a mass corresponding to the loss of HBr (M-79/81). What is causing this? Expertise & Causality: This is the elimination product, N-(4-iodophenyl)-N-methylacrylamide.

 possess an acidic 

-proton[4]. In the presence of a strong base or elevated temperatures, an E2 elimination occurs, ejecting the bromide ion to form a terminal alkene. Solution: Avoid using overly strong or unhindered bases. Use a sterically hindered base like N,N-Diisopropylethylamine (DIPEA)[5] or N-methylmorpholine (NMM) and strictly control the temperature, keeping it below 25 °C throughout the reaction and workup.
Part 3: Quantitative Data Presentation

To assist in selecting the optimal purification strategy, refer to the following performance metrics based on standard laboratory scale (10-50 mmol) syntheses.

Purification MethodTypical Recovery (%)Final Purity (HPLC-UV)Processing TimeBest Use Case
Aqueous Workup (Base Wash) 90 - 95%80 - 85%1 - 2 hoursRemoval of acidic impurities (e.g., 2-bromopropanoic acid) and salts.
Recrystallization (EtOH/Water) 70 - 80%> 98%12 - 24 hoursScalable purification for highly crystalline crude products (>85% initial purity).
Flash Chromatography (Silica) 80 - 85%> 95%3 - 5 hoursSeparation of closely eluting impurities (e.g., unreacted amine, elimination product).
Preparative HPLC (C18) 60 - 70%> 99.5%4 - 8 hoursFinal polishing for biological testing or API intermediate standards.
Part 4: Experimental Protocols

Standard Operating Procedure: Synthesis and Purification of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

This protocol is designed as a self-validating system; each checkpoint ensures the reaction trajectory is correct before proceeding.

Step 1: Reaction Setup (Anhydrous Conditions)

  • In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, dissolve 4-iodo-N-methylaniline (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA, 12.0 mmol, 1.2 eq) via syringe[5].

  • Cool the reaction mixture to 0 °C using an ice-water bath. Validation Checkpoint: Ensure the internal temperature is stable at 0 °C for at least 5 minutes before proceeding to prevent thermal elimination side-reactions.

Step 2: Electrophile Addition 4. Dissolve 2-bromopropanoyl bromide (11.0 mmol, 1.1 eq) in anhydrous DCM (10 mL). 5. Add the acyl bromide solution dropwise to the cooled amine solution over 30 minutes using a syringe pump. 6. Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours. Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1); the amine spot (


) should disappear, indicating complete conversion to the amide.

Step 3: Quenching and Workup 7. Quench the reaction by adding 20 mL of cold, saturated aqueous


 solution to neutralize excess acid and unreacted acyl bromide. Stir vigorously for 10 minutes.
8. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
9. Wash the combined organic layers with 1M HCl (20 mL) to remove trace unreacted amine and DIPEA, followed by brine (20 mL).
10. Dry the organic layer over anhydrous 

, filter, and concentrate under reduced pressure (water bath temperature < 30 °C to prevent degradation).

Step 4: Purification (Flash Chromatography) 11. Load the crude residue onto a silica gel column pre-equilibrated with Hexanes. 12. Elute using a gradient of Hexanes to 20% Ethyl Acetate in Hexanes. 13. Collect fractions containing the target product (monitor by UV at 254 nm). Combine and evaporate to yield the pure 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide as an off-white solid.

References
  • "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals", Organic Process Research & Development, ACS Publications. URL:[Link]

  • "The Fascinating Chemistry of α‐Haloamides", National Institutes of Health (PMC). URL:[Link]

  • "WO2024187049A1 - Heterocyclic compounds as wrn inhibitors", Google Patents.

Sources

Troubleshooting

2-Bromo-N-(4-iodophenyl)-N-methylpropanamide reaction byproducts analysis

Welcome to the Technical Support Center for the synthesis and application of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (CAS: 1487421-98-6). As a highly versatile bifunctional building block, this molecule is frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and application of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (CAS: 1487421-98-6).

As a highly versatile bifunctional building block, this molecule is frequently utilized by drug development professionals in the synthesis of PROTACs, selective androgen receptor degraders (SARDs), and targeted covalent inhibitors. It features two distinct reactive sites: an


-bromo amide for nucleophilic substitution (

) and an aryl iodide for palladium-catalyzed cross-coupling.

This guide is designed by application scientists to help you troubleshoot common synthetic bottlenecks, control chemoselectivity, and eliminate unwanted byproducts.

Core Reaction Workflow & Divergent Functionalization

G A 4-Iodo-N-methylaniline + 2-Bromopropanoyl bromide B 2-Bromo-N-(4-iodophenyl) -N-methylpropanamide (Target Intermediate) A->B Acylation (0°C, Mild Base) E Acrylamide Byproduct (Elimination) A->E Excess Base / Heat C S_N2 Substitution (e.g., PROTAC Linker) B->C Nucleophile (Amine/Thiol) D Suzuki-Miyaura Coupling (C-I Functionalization) B->D Pd(0), Ar-B(OH)2 Chemoselective B->E Strong Base (E2 Elimination) F Deiodinated Byproduct (Reduction) D->F Protic Solvents (β-hydride elimination)

Synthesis and divergent functionalization workflow of the bifunctional amide intermediate.

Module 1: Synthesis & Acylation Troubleshooting

Q: During the acylation of 4-iodo-N-methylaniline with 2-bromopropanoyl bromide, I observe a significant M-80 byproduct in LC-MS. What is this, and how do I prevent it? A: The mass loss of 80 Da corresponds to the loss of HBr, resulting in the formation of N-(4-iodophenyl)-N-methylacrylamide.

  • Causality: The

    
    -proton adjacent to the carbonyl is highly acidic due to the combined electron-withdrawing effects of the carbonyl group and the 
    
    
    
    -bromine atom. In the presence of excess organic base (such as triethylamine) or elevated temperatures, an E2 elimination outcompetes the desired acylation or degrades the product after it forms.
  • Solution: Switch from a homogeneous organic base to a biphasic Schotten-Baumann system (e.g., aqueous

    
     in Dichloromethane). The inorganic base neutralizes the generated HBr without providing the solubility or kinetic basicity required to drive the E2 elimination. Maintain the reaction strictly between -78 °C and 0 °C during the addition phase.
    

Q: Why is there unreacted secondary aniline remaining even with a stoichiometric excess of the acyl bromide? A: 4-Iodo-N-methylaniline is electronically deactivated by the para-iodo group and sterically hindered by the N-methyl group[1]. Furthermore, 2-bromopropanoyl bromide is highly hygroscopic and rapidly hydrolyzes to 2-bromopropanoic acid in the presence of trace moisture.

  • Solution: Ensure strictly anhydrous conditions if using organic bases. To overcome the poor nucleophilicity of the aniline, add a catalytic amount (0.1 equiv) of 4-dimethylaminopyridine (DMAP). DMAP reacts with the acyl bromide to form a highly electrophilic acylpyridinium intermediate, accelerating the amide bond formation.

Module 2: Chemoselective Cross-Coupling at the Aryl Iodide

Q: I want to perform a Suzuki-Miyaura coupling at the aryl iodide, but I see degradation of the alkyl bromide moiety. How can I achieve chemoselectivity? A: Chemoselectivity relies on exploiting the differential kinetics of oxidative addition. Palladium(0) inserts into the


 bond significantly faster than the 

bond. This is due to a lower bond dissociation energy (~65 kcal/mol for C-I vs ~70 kcal/mol for C-Br) and the ability of Pd(0) to pre-coordinate to the

-system of the arene[2].
  • Causality: If you are observing alkyl bromide degradation, you are likely using an electron-rich, bulky phosphine ligand (like

    
     or RuPhos). These ligands are specifically designed to accelerate oxidative addition into challenging 
    
    
    
    centers.
  • Solution: Use a mild, "classic" catalyst system such as

    
     or 
    
    
    
    . These catalysts readily undergo oxidative addition with aryl iodides at mild temperatures (60 °C) but are kinetically sluggish toward unactivated alkyl bromides. Use a mild inorganic base like
    
    
    to prevent base-catalyzed elimination of the bromide.

Q: What causes the deiodinated byproduct (N-methyl-2-bromo-N-phenylpropanamide) during cross-coupling? A: Hydrodehalogenation occurs when the Pd(II)-aryl intermediate undergoes transmetalation with a hydride source instead of your boronic acid.

  • Causality: This is almost always caused by the use of primary or secondary alcohols (e.g., ethanol, isopropanol) as co-solvents. Alcohols can coordinate to the Pd(II) center and undergo

    
    -hydride elimination, transferring a hydride to the palladium, which then reductively eliminates to yield the deiodinated arene.
    
  • Solution: Switch to a non-protic solvent mixture, such as Toluene/Water or 1,4-Dioxane/Water.

Module 3: Quantitative Byproduct Analysis

To assist your analytical team, below is a summary of the common byproducts encountered during the synthesis and downstream functionalization of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide, along with their mass spectrometry signatures.

Byproduct NameStructural ModificationExpected m/z [M+H]⁺Primary CauseMitigation Strategy
Target Product Intact molecule368.0 / 370.0 N/AN/A
Acrylamide Loss of HBr (Elimination)288.0Strong organic bases; Temperatures > 0 °CUse biphasic

/DCM; keep at 0 °C.
Deiodinated Amide Loss of Iodine (Reduction)242.0 / 244.0Protic solvents in Pd-coupling; Light exposureUse Dioxane/Water for Pd-coupling; store in dark.
Hydrolyzed Acyl 2-Bromopropanoic acid153.0 (Negative mode)Trace water in starting materialsDry solvents over molecular sieves; titrate acyl bromide.
Over-alkylated Tertiary amine formationVariable (Depends on amine)Excess electrophile during

Use 5-10x excess of the nucleophilic amine.

Standardized Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (Biphasic Method)

This protocol utilizes a Schotten-Baumann approach to strictly prevent the formation of the acrylamide byproduct.

  • Preparation: Dissolve 4-iodo-N-methylaniline (10.0 mmol, 2.33 g) in 30 mL of Dichloromethane (DCM).

  • Base Addition: Add 30 mL of a saturated aqueous solution of Sodium Bicarbonate (

    
    ). Stir vigorously to create a biphasic mixture.
    
  • Cooling: Cool the biphasic mixture to 0 °C using an ice-water bath.

  • Acylation: Dissolve 2-bromopropanoyl bromide (12.0 mmol, 1.26 mL) in 10 mL of anhydrous DCM. Add this solution dropwise to the vigorously stirring reaction mixture over 30 minutes via an addition funnel.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography to yield the target compound as a crystalline solid[3].

Protocol 2: Chemoselective Suzuki-Miyaura Coupling

This protocol selectively functionalizes the aryl iodide while preserving the


-bromo amide for subsequent PROTAC linker attachment.
  • Setup: In an oven-dried Schlenk flask, combine 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (1.0 mmol, 368 mg), the desired Aryl Boronic Acid (1.1 mmol), and Potassium Carbonate (

    
    , 2.0 mmol, 276 mg).
    
  • Catalyst: Add

    
     (0.05 mmol, 58 mg). Do not use bulky dialkylbiaryl phosphines.
    
  • Solvent: Add 10 mL of a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles or bubble with Argon for 15 minutes.

  • Reaction: Heat the mixture to 65 °C (do not exceed 70 °C to protect the alkyl bromide) and stir for 4-6 hours under Argon.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and wash with water and brine. Dry the organic layer over

    
     and concentrate. Purify via silica gel chromatography.
    

References

  • Fazakerley, N. J., & Watson, A. J. B. (2017). Chemoselective Suzuki–Miyaura Cross-Coupling via Kinetic Transmetallation. Angewandte Chemie International Edition, 56, 1249. Retrieved from [Link] (Cited via Yale EliScholar Database).

Sources

Optimization

Technical Support Center: High-Purity Synthesis of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

Topic: Troubleshooting & Optimization Guide for -Haloamide Synthesis Target Molecule: 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide Reaction Class: Nucleophilic Acyl Substitution (Acylation of N-methyl-4-iodoaniline) Core...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Optimization Guide for


-Haloamide Synthesis
Target Molecule:  2-Bromo-N-(4-iodophenyl)-N-methylpropanamide
Reaction Class:  Nucleophilic Acyl Substitution (Acylation of N-methyl-4-iodoaniline)

Core Directive & Reaction Logic

This guide addresses the synthesis of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide via the acylation of N-methyl-4-iodoaniline with 2-bromopropanoyl bromide (or chloride).

While the acylation of anilines is a standard procedure, the presence of the


-bromo  group on the acylating agent introduces two critical competing pathways that compromise purity:
  • 
    -Elimination:  Formation of acrylamides (Michael acceptors).
    
  • Nucleophilic Displacement (

    
    ):  Formation of "dimer" impurities where the aniline attacks the alkyl bromide.
    
Critical Impurity Profile
Impurity TypeChemical StructureRoot CausePrevention Strategy
Impurity A (Elimination) N-(4-iodophenyl)-N-methylacrylamideBase Strength/Temp: High temperature or use of strong/unhindered bases promotes E2 elimination of HBr.Maintain T < 0°C during addition. Use hindered bases (e.g., DIPEA) or weak inorganic bases (

).
Impurity B (Dimer) 2-(N-(4-iodophenyl)-N-methylamino)-N-(4-iodophenyl)-N-methylpropanamideExcess Amine: The starting aniline acts as a nucleophile toward the

-Br of the product (

).
Avoid large excesses of aniline. Ensure rapid mixing. Acylation is kinetically favored over alkylation at low T.
Impurity C (Hydrolysis) 2-Bromopropanoic acidMoisture: Water in solvent/atmosphere hydrolyzes the acid halide.Use anhydrous DCM/THF. Use an inert atmosphere (Ar/N2).
Impurity D (Oxidation) Iodine / Quinone species (Yellow/Brown)Light/Air: Aryl iodides and electron-rich anilines are light-sensitive.Protect reaction from light (foil). Degas solvents.

Troubleshooting Guide (FAQs)

Q1: My crude product has a distinct "vinyl" region in the NMR (5.5–6.5 ppm), and the yield is low. What happened?

Diagnosis: You have formed the acrylamide elimination product (Impurity A). Mechanism: The base used to scavenge the HBr byproduct acted as a Brønsted base, deprotonating the acidic


-proton of the product, leading to E2 elimination.
Solution: 
  • Check Temperature: The elimination activation energy is higher than acylation. Ensure the reaction is kept between -10°C and 0°C during base addition.

  • Change Base: If using Triethylamine (TEA), switch to Diisopropylethylamine (DIPEA) . The steric bulk of DIPEA reduces its ability to abstract the proton while still scavenging the acid. Alternatively, use a biphasic system (DCM/Water) with

    
      (Schotten-Baumann conditions), as carbonate is a weaker base than amines.
    
Q2: I see a spot on TLC that is more polar than the product but less polar than the starting aniline, and mass spec shows [2M-HBr].

Diagnosis: This is the dimer impurity (Impurity B). Mechanism: The reaction slowed down, or local concentrations of amine were too high relative to the acid bromide. The unreacted aniline attacked the C-Br bond of the formed product. Solution:

  • Order of Addition: Ensure the acid bromide is added to the amine solution slowly. While this seems counter-intuitive (keeping amine in excess initially), the rate of acylation (

    
    ) is orders of magnitude faster than alkylation (
    
    
    
    ) at 0°C.
  • Stoichiometry: Do not use a large excess of aniline. Use a 1.0 : 1.1 ratio (Aniline : Acid Bromide).

Q3: The reaction mixture turned dark brown/purple immediately.

Diagnosis: Oxidative degradation or Iodine liberation . Mechanism: N-methyl-4-iodoaniline is electron-rich and prone to oxidation. If free iodine (


) is liberated, it catalyzes further decomposition.
Solution: 
  • Light Protection: Wrap the flask in aluminum foil.

  • Workup: Wash the organic layer with 10% Sodium Thiosulfate (

    
    )  during extraction. This reduces 
    
    
    
    back to iodide, restoring the color to pale yellow/off-white.
Q4: The product is oiling out and difficult to crystallize.

Diagnosis: Residual solvent or presence of the "Elimination" impurity which lowers the melting point. Solution:

  • Trituration: Use cold Hexanes or Heptane . The target amide is likely solid, while the impurities (especially the acrylamide) are often oils.

  • Seed: If you have a pure sample, seed the oil at -20°C.

Optimized Synthetic Protocol

Objective: Synthesis of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide minimizing elimination and dimerization.

Materials
  • Substrate: N-Methyl-4-iodoaniline (1.0 equiv)

  • Reagent: 2-Bromopropanoyl bromide (1.1 equiv) [Freshly distilled or high purity]

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask. Flush with Argon. Wrap in aluminum foil to exclude light.

  • Dissolution: Add N-Methyl-4-iodoaniline (1.0 equiv) and DIPEA (1.2 equiv) to anhydrous DCM (0.2 M concentration). Cool the mixture to -10°C (Ice/Salt bath).

  • Addition: Dissolve 2-Bromopropanoyl bromide (1.1 equiv) in a small volume of DCM. Add this solution dropwise to the amine mixture over 30–60 minutes.

    • Note: Monitor internal temperature; do not allow it to rise above 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) for 1 hour. Monitor by TLC (Target

    
     usually higher than aniline).
    
  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup:

    • Separate phases.[1]

    • Wash Organic phase: 1x Water, 1x 10%

      
        (removes iodine traces), 1x Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo at <35°C  (avoid thermal elimination).
      
  • Purification: Recrystallize from Hexanes/Ethyl Acetate or purify via flash column chromatography (Silica, Hexanes:EtOAc gradient).

Reaction Logic & Pathway Visualization[2]

The following diagram illustrates the kinetic competition between the desired acylation and the parasitic elimination/substitution pathways.

ReactionPathways Start N-methyl-4-iodoaniline (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Acylation (Fast) Low Temp Impurity_Dimer IMPURITY B (Dimer) [SN2 Displacement] Start->Impurity_Dimer Acts as Nucleophile Reagent 2-Bromopropanoyl bromide (Electrophile) Reagent->Intermediate Product TARGET PRODUCT 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide Intermediate->Product - HBr (Scavenged by Base) Impurity_Elim IMPURITY A (Acrylamide Derivative) [Elimination] Product->Impurity_Elim Base + Heat (>20°C) E2 Elimination Product->Impurity_Dimer Excess Aniline SN2 Attack on C-Br

Caption: Kinetic pathways showing the desired acylation (Green) versus competing E2 elimination and SN2 dimerization (Red) controlled by temperature and stoichiometry.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • BenchChem. (2025).[2][3] Preventing elimination side reactions of bromoethane. Retrieved from (General principles of E2 vs SN2 competition in halo-alkanes).

  • Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. Retrieved from (Mechanistic distinction between E2 and SN2 pathways).

Sources

Troubleshooting

2-Bromo-N-(4-iodophenyl)-N-methylpropanamide stability and degradation issues

This technical guide addresses the stability, handling, and degradation profiles of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide . This compound is a highly reactive electrophilic intermediate, structurally characteristi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, handling, and degradation profiles of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide . This compound is a highly reactive electrophilic intermediate, structurally characteristic of precursors used in the synthesis of Selective Androgen Receptor Modulators (SARMs) (e.g., analogs of S-23 or Andarine) and radiolabeled binding ligands.

Its dual-functionality—an alpha-bromo electrophile and a photosensitive aryl iodide —creates a unique stability profile requiring strict environmental controls.

Module 1: Critical Storage & Handling Protocols

Status: Mandatory Compliance

This compound is therolabile, photolabile, and moisture-sensitive . Improper storage will lead to rapid degradation via dehydrohalogenation and photodeiodination.

Quick Reference Storage Table
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer) Prevents thermal elimination of HBr to form the acrylamide byproduct.
Atmosphere Argon or Nitrogen Displaces moisture; prevents hydrolysis of the C-Br bond.
Light Exposure Amber Vials / Foil Wrap The Carbon-Iodine (C-I) bond is weak (~57 kcal/mol) and cleaves under UV/Visible light.
Container Glass (Teflon-lined cap) Avoid plastics; alkyl halides can leach plasticizers.
Solution Stability < 24 Hours Unstable in solution (especially DMSO/Methanol). Prepare immediately before use.

Module 2: Degradation Pathways & Mechanisms

Status: Troubleshooting & Root Cause Analysis

Understanding how the molecule breaks down is essential for troubleshooting low yields or impurities.

Thermal Elimination (The "Acrylamide" Problem)

Trigger: Heat (>40°C) or Basic conditions (pH > 8). Mechanism: The alpha-proton is acidic due to the adjacent carbonyl and bromine. Weak bases (or even heating in solution) cause E2 elimination of Hydrogen Bromide (HBr), forming the corresponding acrylamide (N-(4-iodophenyl)-N-methylacrylamide).

  • Symptom: Appearance of vinylic protons in NMR (5.5–6.5 ppm region).

Photodeiodination

Trigger: Exposure to fluorescent lab lights or sunlight. Mechanism: Homolytic cleavage of the C-I bond generates an aryl radical, which abstracts a hydrogen from the solvent, yielding the des-iodo impurity (2-Bromo-N-phenyl-N-methylpropanamide).

  • Symptom: Product turns purple/brown (release of elemental Iodine, I₂).

Hydrolysis

Trigger: Moisture in solvent or atmosphere. Mechanism: Nucleophilic substitution (


) of the Bromine by water, forming the alpha-hydroxy impurity .
  • Symptom: Broad O-H stretch in IR; shift of the alpha-proton in NMR.

Visualization: Degradation Logic Flow

DegradationPathways Compound 2-Bromo-N-(4-iodophenyl)- N-methylpropanamide Acrylamide Impurity A: Acrylamide Derivative (Elimination) Compound->Acrylamide Heat or Base (-HBr) Hydroxy Impurity B: Alpha-Hydroxy Amide (Hydrolysis) Compound->Hydroxy Moisture (H2O) (SN2) DesIodo Impurity C: Des-Iodo Analog (Photolysis) Compound->DesIodo UV Light (Radical Cleavage) Iodine Elemental Iodine (I2) (Purple Color) Compound->Iodine UV Light

Figure 1: Primary degradation pathways. Note that Elimination (Red) and Photolysis (Red) are irreversible.

Module 3: Troubleshooting Guide (FAQ)

Scenario A: "My product turned brown/purple during storage."

Diagnosis: Iodine Release (Photolysis). The purple color indicates free elemental iodine (


), caused by light-induced cleavage of the C-I bond.
  • Fix:

    • Wash the solid/solution with dilute Sodium Thiosulfate (

      
      ) solution. This reduces 
      
      
      
      (purple) back to iodide (colorless).
    • Recrystallize immediately.

    • Prevention: Store strictly in amber vials wrapped in aluminum foil.

Scenario B: "NMR shows a 60:40 mixture of two very similar compounds."

Diagnosis: Rotamers (Not an Impurity). Due to the N-methyl group , the amide bond has restricted rotation. You are seeing cis and trans rotamers (relative to the carbonyl and N-methyl group).

  • Verification: Run Variable Temperature NMR (VT-NMR). Heating the sample to 50°C–60°C (if stable) should cause the peaks to coalesce into a single set, confirming they are the same molecule.

  • Action: Do not attempt to purify; this is an intrinsic property.

Scenario C: "Yield is low, and I see a new spot on TLC just below my product."

Diagnosis: Elimination to Acrylamide. If you used a base (like


 or TEA) to neutralize acid, you likely triggered E2 elimination.
  • Fix:

    • Switch to a weaker, non-nucleophilic base (e.g.,

      
       or hindered bases like DIPEA) and keep temperatures < 0°C  during addition.
      
    • Ensure the reaction is strictly anhydrous; water can act as a base/nucleophile here.

Module 4: Experimental Protocols

Protocol 1: Purification via Recrystallization

Avoid column chromatography if possible, as silica gel is slightly acidic and can induce hydrolysis or elimination.

  • Solvent System: Hexanes / Ethyl Acetate (or Toluene).

  • Dissolution: Dissolve crude solid in minimum amount of warm (

    
    ) Ethyl Acetate.
    
  • Precipitation: Slowly add cold Hexanes until turbidity appears.

  • Cooling: Store at -20°C overnight in the dark.

  • Filtration: Filter rapidly under Argon flow (to prevent moisture condensation).

Protocol 2: Safe Coupling Reaction (Ether Synthesis)

For researchers using this to synthesize SARM ethers.

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Reagents: Phenol (1.0 eq),

    
     (1.5 eq), Acetone (Dry).
    
  • Procedure:

    • Stir Phenol and Base in Acetone for 30 mins to form the phenoxide.

    • Cool to 0°C.

    • Add 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (dissolved in minimal acetone) dropwise.

    • Crucial: Do not reflux immediately. Allow to warm to RT naturally. Heat promotes elimination over substitution.

  • Monitoring: Monitor consumption of the bromide by TLC. If elimination byproduct appears, lower temperature and increase concentration.

References

  • SARM Synthesis & Amide Stability

    • Marhefka, C. A., et al. (2004).
    • Context: Establishes the stability profile of N-aryl-propionamide SARM precursors.
  • Alpha-Haloamide Reactivity

    • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley.

    • Context: Mechanisms of E2 elimin
  • Photostability of Aryl Iodides

    • Grimm, J. B., et al. (2011). Carbofluoresceins and Carborhodamines: Effect of Iodine Substitution on Photostability.
    • Context: Discusses the lability of the C-I bond under light exposure.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, my objective is to ensure your transition from milligram-scale discovery to kilogram-scale production is seamless, safe, and s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, my objective is to ensure your transition from milligram-scale discovery to kilogram-scale production is seamless, safe, and scientifically sound.

The synthesis of 2-Bromo-


-(4-iodophenyl)-

-methylpropanamide (CAS 1487421-98-6) relies on the

-acylation of 4-iodo-

-methylaniline using 2-bromopropionyl bromide. While seemingly straightforward, the dual electrophilic nature of the acylating agent (acyl bromide vs. alkyl bromide) and its extreme moisture sensitivity require precise engineering of the reaction environment. For instance, we utilize

-Diisopropylethylamine (DIPEA) rather than standard Triethylamine (TEA) to sterically inhibit unwanted nucleophilic displacement of the

-bromide [1].

Below is your comprehensive, self-validating technical guide for this scale-up campaign.

Process Flow & Mechanistic Pathways

Workflow Reagents 4-Iodo-N-methylaniline + DIPEA in DCM Reaction N-Acylation (0 °C to RT, 2-4h) Reagents->Reaction Acylating 2-Bromopropionyl bromide (Dropwise, <5 °C) Acylating->Reaction Highly Exothermic Workup Aqueous Quench (NaHCO3 / HCl / Brine) Reaction->Workup IPC: >99% Conversion Crystallization Crystallization (Heptane/EtOAc) Workup->Crystallization Phase Separation Product 2-Bromo-N-(4-iodophenyl) -N-methylpropanamide Crystallization->Product Filtration & Drying

Figure 1: Scalable synthetic workflow for 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide.

Impurities AcylBromide 2-Bromopropionyl bromide AcidImpurity 2-Bromopropionic acid (Difficult to purge) AcylBromide->AcidImpurity Hydrolysis Product Target Amide AcylBromide->Product N-Acylation Moisture Trace H2O Moisture->AcidImpurity Amine 4-Iodo-N-methylaniline Amine->Product Base Excess Base / Heat QuatSalt Quaternary Ammonium Degradant Base->QuatSalt Product->QuatSalt Nucleophilic Displacement

Figure 2: Mechanistic pathways of target N-acylation vs. common scale-up side reactions.

Quantitative Data: Scale-Up Stoichiometry

The following table summarizes the optimized parameters for a 1.0 kg input scale of the limiting reagent [3].

Reagent / MaterialMW ( g/mol )EquivalentsMass/Vol (1 kg scale)Function
4-Iodo-

-methylaniline
233.051.001.00 kgLimiting Reagent
2-Bromopropionyl bromide215.861.151.06 kgAcylating Agent

-Diisopropylethylamine
129.241.300.72 kgAcid Scavenger
Dichloromethane (Anhydrous)84.93-10.0 LReaction Solvent
Target Product368.011.00 (Theoretical)1.58 kgActive Intermediate
Standard Operating Procedure (SOP): 1 kg Scale

Self-Validating Protocol: Every critical step below includes an integrated validation check to ensure process integrity before proceeding.

Step 1: Reactor Preparation & Reagent Charging

  • Purge a 20 L jacketed glass reactor with ultra-high purity Nitrogen for 15 minutes.

  • Charge 10.0 L of anhydrous Dichloromethane (DCM). Validation Check: Perform Karl Fischer (KF) titration. Do not proceed unless water content is < 0.05%.

  • Add 1.00 kg of 4-iodo-

    
    -methylaniline and 0.72 kg of DIPEA. Stir at 150 rpm until complete dissolution.
    
  • Cool the jacket to -5 °C to achieve an internal temperature of 0 °C to 2 °C.

Step 2: Controlled Acylation

  • Load 1.06 kg of 2-bromopropionyl bromide into a pressure-equalizing dropping funnel.

  • Begin dropwise addition over 2.5 hours. Causality: The reaction is highly exothermic. The addition rate must be dynamically controlled to maintain the internal temperature strictly below 5 °C to prevent thermal degradation and over-alkylation [2].

  • Once addition is complete, maintain stirring at 0 °C for 30 minutes, then allow the reactor to naturally warm to 20 °C over 1 hour.

  • Validation Check (IPC): Sample the mixture for HPLC analysis. The reaction is deemed complete when unreacted 4-iodo-

    
    -methylaniline is < 1.0% (Area%).
    

Step 3: Quench and Workup

  • Quench the reaction by slowly adding 3.0 L of cold 5% aqueous

    
    . Causality:  This neutralizes the hydrobromide salt of DIPEA and hydrolyzes any unreacted acyl bromide into the water-soluble sodium salt of 2-bromopropionic acid.
    
  • Separate the phases. Wash the organic (bottom) layer with 2.0 L of 1M

    
     to remove residual DIPEA, followed by 2.0 L of saturated brine.
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (35 °C, 200 mbar) to approximately 2.5 L.
    

Step 4: Crystallization

  • Perform a solvent exchange by continuously adding Heptane (5.0 L) while distilling off DCM until the internal temperature reaches 65 °C (boiling point of heptane).

  • Cool the mixture to 50 °C. Validation Check: Seed the mixture with 5.0 g of pure 2-Bromo-

    
    -(4-iodophenyl)-
    
    
    
    -methylpropanamide crystals.
  • Ramp the cooling at a rate of 0.1 °C/min down to 5 °C. Hold for 2 hours.

  • Filter the resulting white-to-off-white crystals and wash with 1.0 L of cold heptane. Dry in a vacuum oven at 40 °C for 24 hours.

Troubleshooting Guides & FAQs

Q1: We are observing a significant accumulation of 2-bromopropionic acid during the reaction. How do we prevent this? A1: This impurity is the direct hydrolysis product of 2-bromopropionyl bromide.

  • Causality: Acyl bromides are extremely hygroscopic. If your DCM is not strictly anhydrous or if your nitrogen sweep is insufficient, the reagent will react with ambient moisture faster than it reacts with the aniline.

  • Solution: Implement a strict Karl Fischer titration limit (<0.05% water) for the solvent before charging the amine. Ensure the dropping funnel is equipped with a drying tube or is actively purged with argon/nitrogen. If the acid forms, it can be purged during the

    
     wash, provided the aqueous pH is maintained between 8.0 and 9.0.
    

Q2: A polar impurity appears on the HPLC trace, and it increases if the reaction is left stirring overnight. What is it? A2: This is likely a quaternary ammonium degradant.

  • Causality: The

    
    -bromo group of your newly formed amide is highly susceptible to nucleophilic substitution (
    
    
    
    ). If you are using an unhindered base like Triethylamine (TEA), or if the reaction is left at room temperature for extended periods, the base will displace the bromide.
  • Solution: Switch from TEA to the sterically hindered

    
    -Diisopropylethylamine (DIPEA). Furthermore, do not leave the reaction overnight. Quench the reaction immediately upon passing the In-Process Control (IPC) specification (>99% conversion).
    

Q3: During crystallization from Heptane/Ethyl Acetate, the product "oils out" instead of forming crystals. How do we fix this? A3: Oiling out (liquid-liquid phase separation) occurs when the product precipitates at a temperature above its melting point in that specific solvent system.

  • Causality: Rapid cooling or the addition of excessive non-polar anti-solvent (heptane) forces the solute out of solution too quickly, bypassing the nucleation phase.

  • Solution: Redissolve the oil by heating the mixture to 65 °C and adding 5-10% more Ethyl Acetate until homogenous. Cool the solution very slowly (0.1 °C/min). Critically, you must seed the solution with pure crystals at 50 °C (the metastable zone) to provide a nucleation template, forcing the molecules into a crystalline lattice rather than an amorphous oil.

Q4: The final product has a slight pink/brown discoloration. Is the product degrading? A4: Yes, this indicates trace iodine liberation.

  • Causality: The 4-iodophenyl moiety is sensitive to prolonged exposure to light and oxidative environments, leading to the homolytic cleavage of the C-I bond and the generation of trace

    
    , which is highly colored.
    
  • Solution: Wrap the reactor and collection vessels in amber foil during the process. Store the final dried powder in opaque, argon-purged containers at 2-8 °C.

References
  • Organic & Biomolecular Chemistry ARTICLE - UCL Discovery. University College London.
  • Application Notes and Protocols: o-Toluidine as an Intermediate in Pharmaceutical Synthesis. BenchChem.
  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega.
Troubleshooting

Catalyst selection for 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide reactions

Technical Support Ticket #8842: Catalyst Selection & Chemoselectivity Guide Subject: Optimization of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide Reactions Status: Open Assigned Specialist: Dr. Aris (Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #8842: Catalyst Selection & Chemoselectivity Guide Subject: Optimization of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide Reactions Status: Open Assigned Specialist: Dr. Aris (Senior Application Scientist)[1]

Overview: The "Selectivity Paradox"

Welcome to the technical support center. You are working with 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide , a high-value bifunctional scaffold.[1]

Your molecule contains two distinct electrophilic triggers:

  • Site A (Aryl Iodide): A "soft" electrophile, highly reactive in Palladium(0)-catalyzed cross-couplings (Suzuki, Sonogashira, Heck).[1]

  • Site B (Alkyl Bromide): A "harder" electrophile at the

    
    -position, prone to Nucleophilic Substitution (
    
    
    
    ), Radical Generation (ATRP), or
    
    
    -Hydride Elimination.[1]

The Challenge: How do you activate one site without destroying the other? This guide provides the decision logic, catalyst selection, and troubleshooting protocols to navigate this chemoselectivity.

Part 1: The Decision Matrix (Logic Flow)

Before selecting a catalyst, determine your primary transformation target.

SelectivityMatrix Substrate Substrate: 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide Target_ArI Target: Aryl Iodide (Ar-I) (Cross-Coupling) Substrate->Target_ArI Path A Target_AlkBr Target: Alkyl Bromide (Alk-Br) (Substitution/Radical) Substrate->Target_AlkBr Path B Cat_Pd_Std Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2 (Kinetic Control) Target_ArI->Cat_Pd_Std Requires Chemoselectivity Cat_Cu_Rad Catalyst: Cu(I) / Ligand (ATRP / Radical Cyclization) Target_AlkBr->Cat_Cu_Rad Radical Pathway Cat_Nu Reagent: NaN3 / Amines (SN2 Substitution) Target_AlkBr->Cat_Nu Ionic Pathway Outcome_Biaryl Product: Biaryl Scaffold (Alk-Br Intact) Cat_Pd_Std->Outcome_Biaryl Outcome_Polymer Product: Polymer Brush (Ar-I Intact) Cat_Cu_Rad->Outcome_Polymer Outcome_Sub Product: Alpha-Functionalized Amide Cat_Nu->Outcome_Sub

Figure 1: Decision matrix for catalyst selection based on the target electrophile.[1]

Part 2: Scenario A - Targeting the Aryl Iodide (Cross-Coupling)

Objective: Perform a Suzuki-Miyaura coupling at the Aryl-I site while leaving the Alkyl-Br intact for later use.

The Science of Selectivity

Palladium(0) undergoes Oxidative Addition (OA) into Carbon-Halogen bonds.[1] The rate of OA follows this hierarchy based on bond dissociation energies and hybridization:


[1]

Because your molecule has an Ar-I (fastest) and an Alk-Br (slower), you can achieve >95% chemoselectivity by using "standard" ligands that are not electron-rich enough to activate the alkyl bromide.[1]

Recommended Protocol: Chemoselective Suzuki Coupling[1]
ComponentRecommendationRationale
Catalyst Pd(PPh₃)₄ (5 mol%)Triphenylphosphine is a "weak" ligand.[1] It promotes OA into Ar-I but is too sterically crowded and electron-poor to activate Alk-Br efficiently [1].[1]
Alternative Pd(dppf)Cl₂ Excellent for sterically demanding boronic acids; maintains high chemoselectivity.
Base Na₂CO₃ or K₃PO₄ (2.0 equiv)Mild bases reduce the risk of

-elimination at the alkyl bromide site (which would form an acrylamide).
Solvent Toluene / Water (4:1) Biphasic systems often suppress side reactions.
Temperature 60°C - 70°C CRITICAL: Do not exceed 80°C. Higher temps promote Ar-Br exchange or Alk-Br elimination.[1]

Step-by-Step Workflow:

  • Charge flask with Substrate (1.0 eq), Boronic Acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq) under Argon.[1]

  • Add degassed Toluene (0.1 M concentration).

  • Add degassed aqueous Na₂CO₃ (2.0 eq).

  • Stir at 65°C for 4-6 hours. Monitor via TLC/LCMS.

  • Stop point: Quench immediately upon consumption of starting material to prevent "over-reaction" at the bromide site.

Part 3: Scenario B - Targeting the Alkyl Bromide (ATRP / Radical)

Objective: Use the


-bromo amide as an initiator for Atom Transfer Radical Polymerization (ATRP) or radical addition, leaving the Ar-I intact for post-polymerization modification ("Click" chemistry or coupling).
The Science of Activation

The amide group at the


-position stabilizes the carbon-centered radical, making this substrate an excellent ATRP initiator (

is high). Copper(I) catalysts reversibly homolyze the C-Br bond.[1]
Recommended Protocol: ATRP Initiation[1][2]
ComponentRecommendationRationale
Catalyst CuBr (1.0 eq relative to initiator)The standard metal center for ATRP.[1]
Ligand PMDETA or Me₆TREN PMDETA forms a stable complex with Cu; Me₆TREN is faster if high conversion is needed quickly [2].
Monomer Styrene, Acrylates, MethacrylatesCompatible with radical propagation.
Solvent Anisole or DMFSolubilizes the polymer chain.

Step-by-Step Workflow:

  • Freeze-Pump-Thaw: Oxygen inhibits radicals.[1] Degas monomer, solvent, and ligand thoroughly.[1]

  • Mix Substrate (Initiator), CuBr, and Ligand in a glovebox or under strict

    
    .
    
  • Inject Monomer.

  • Heat to 90°C. The Ar-I bond is generally stable to Cu(I) radicals, but prolonged heating (>24h) might lead to some Ullmann-type coupling if concentrations are high.[1]

Part 4: Troubleshooting & FAQs

Ticket #404: "I'm seeing a side product with M-80 mass (loss of HBr)."
  • Diagnosis: You are observing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Hydride Elimination .[1][2]
    
  • Cause: The base used in your cross-coupling is too strong (e.g., KOtBu, NaOH) or the temperature is too high. The

    
    -proton next to the amide is acidic; removing it generates an enolate which eliminates the bromide to form an acrylamide (double bond).
    
  • Fix: Switch to a milder base like K₃PO₄ or CsF (anhydrous conditions). Lower reaction temperature to 60°C.

Ticket #405: "The reaction mixture turned black and yield is low."
  • Diagnosis: Catalyst decomposition ("Palladium Black").[3]

  • Cause: The oxidative addition into Ar-I is fast, but if the transmetallation is slow (due to steric bulk of the boronic acid), the Pd species decomposes.

  • Fix: Add free ligand (e.g., extra

    
    , 10 mol%) to stabilize the Pd species. Ensure your solvent is strictly degassed.
    
Ticket #406: "Can I use Buchwald Precatalysts (e.g., XPhos Pd G2)?"
  • Warning: Proceed with Caution.

  • Reason: Modern dialkylbiaryl phosphine ligands (XPhos, SPhos, RuPhos) are designed to be extremely active.[1] They are capable of oxidatively adding into alkyl halides [3].[4] Using these might result in a "messy" mixture where both the Ar-I and Alk-Br react.[1]

  • Rule of Thumb: Use the "dumbest" catalyst that works. Stick to Pd(PPh₃)₄ for selectivity. Only upgrade to XPhos if the Ar-I coupling fails completely.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Matyjaszewski, K., & Xia, J. (2001).[1] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.[1] Link[1]

  • Netherton, M. R., & Fu, G. C. (2001).[1][5] Palladium-Catalyzed Suzuki Cross-Couplings of Alkyl Halides. Journal of the American Chemical Society, 123(41), 10099–10100. Link[1]

  • BenchChem Protocols. (2025). Synthesis and Applications of N-(4-iodobenzyl)-2-bromoacetamide. BenchChem Technical Library. Link[1]

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE.[1] The user assumes all liability for experimental outcomes.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide and Its Structural Analogs in Preclinical Research

Introduction: Unveiling the Therapeutic Potential of Novel Halogenated Amides In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds with unique biological activities is paramount. A...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of Novel Halogenated Amides

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds with unique biological activities is paramount. Among these, halogenated N-aryl amides have emerged as a promising class of compounds with diverse therapeutic potential, including anticancer and anti-inflammatory properties. This guide focuses on the preclinical efficacy of a specific, yet under-researched molecule: 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide .

Due to the limited publicly available data on this specific compound, this document will provide a comprehensive comparative analysis based on its structural analogs. By dissecting the molecule into its core functional components—the α-bromo propanamide moiety, the N-methyl group, and the 4-iodophenyl ring—we can infer its potential mechanism of action and biological efficacy. This guide is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and a roadmap for future investigation of this and similar compounds.

Structural Analysis and Inferred Mechanism of Action

The chemical structure of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide suggests a highly reactive molecule with the potential for targeted covalent interactions. Its biological activity is likely dictated by the interplay of its three key structural features.

  • The α-Bromo Amide Moiety: A Covalent Warhead

The presence of a bromine atom on the carbon adjacent to the carbonyl group (the α-carbon) makes 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide a potential alkylating agent. This functional group can participate in bimolecular nucleophilic substitution (SN2) reactions with nucleophilic residues in proteins, such as the thiol group of cysteine or the imidazole ring of histidine.[1] This covalent modification can lead to irreversible inhibition of enzyme activity, making such compounds potent biological modulators.

SN2_Alkylation cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Protein_Nu Protein-S⁻ (Cysteine Thiolate) TS [Protein-S---CH(CH₃)(Br)---C(O)N(CH₃)Ar]⁻ (SN2 Transition State) Protein_Nu->TS Nucleophilic Attack Alkylating_Agent Br-CH(CH₃)-C(O)N(CH₃)Ar (α-Bromo Propanamide) Alkylating_Agent->TS Alkylated_Protein Protein-S-CH(CH₃)-C(O)N(CH₃)Ar (Alkylated Protein) TS->Alkylated_Protein C-S Bond Formation Leaving_Group Br⁻ (Bromide Ion) TS->Leaving_Group Br⁻ Departure

Caption: SN2 mechanism of cysteine alkylation by an α-bromo propanamide.

  • The N-(4-iodophenyl) and N-methyl Groups: Modulators of Activity

The substituents on the amide nitrogen play a crucial role in determining the compound's pharmacokinetic and pharmacodynamic properties.

  • N-(4-iodophenyl) group: The presence of a halogen, particularly iodine, on the phenyl ring can significantly increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. Furthermore, the position and nature of the halogen can influence the electronic properties of the aromatic ring and its interaction with biological targets.

  • N-methyl group: The addition of a methyl group on the nitrogen atom can have several effects. It can provide steric hindrance that may influence binding selectivity. It can also block N-dealkylation, a common metabolic pathway for secondary amines, potentially increasing the compound's metabolic stability and half-life.[2][3][4]

Comparative Efficacy of Structurally Similar Compounds

To predict the potential efficacy of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide, we can examine the biological activities of compounds that share its key structural motifs. The following table summarizes the reported activities of several N-aryl amides and related halogenated compounds.

Compound ClassRepresentative Structure/AnalogBiological ActivityTarget/Model SystemReported Efficacy (IC₅₀)Reference(s)
Halogenated Diaminobenzenes 4,5-dibromo-1,2-diaminobenzeneAnticancerHuman cervical cancer (ME-180) cellsInduces apoptosis at 150 µM[5]
N-Aryl Propanamides 2-(4-Bromophenyl)-2-methylpropanamideSynthesis IntermediateNot applicableNot applicable[6]
Bromophenol Derivatives (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate)Anticancer, AntioxidantLeukemia K562 cells, HaCaT keratinocytesInduces apoptosis in K562 cells[7][8]
N-Aryl Amide Derivatives 2-(4-Methylphenylsulfonamido)-5-((4-bromophenyl)amino)-5-oxopentanoic acidAnticancerVarious human cancer cell lines (MCF-7, K-562, etc.)Shows encouraging in vitro and in vivo activity[9][10]
Thiazolyl-phenylpropionic Acids 2-[4-(thiazol-2-yl)phenyl]propionic acid derivativesAnti-inflammatoryCyclooxygenase (COX) inhibitionStrong inhibition of COX[11]
N,N-Diphenylaniline Derivatives 2-(4-(diphenylamino)benzylidene)hydrazine-1-carbothioamideAnticancer (CML)K562 Chronic Myeloid Leukemia cellsIC₅₀ = 6.15 ± 1.26 µM[12]

This comparative data suggests that compounds containing a halogenated phenyl ring and an amide linkage often exhibit potent anticancer and anti-inflammatory properties. The presence of bromine or iodine appears to be a key contributor to the observed bioactivity.

Experimental Protocols for Biological Evaluation

To empirically determine the efficacy of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide, a series of well-established in vitro and in vivo assays are recommended. The following protocols provide a starting point for investigation.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines a standard method for assessing the cytotoxic effects of a test compound on cultured cancer cell lines.[13][14]

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, K-562 for leukemia)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B D Treat Cells with Compound B->D C Prepare Serial Dilutions C->D E Incubate for 48-72h D->E F Add MTT Solution E->F G Incubate for 4h F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance at 570 nm H->I J Calculate % Viability I->J K Determine IC₅₀ J->K

Caption: Workflow for determining IC₅₀ using the MTT cytotoxicity assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and well-characterized model for evaluating the anti-inflammatory activity of novel compounds.[15][16]

Objective: To assess the ability of the test compound to reduce acute inflammation in a rodent model.

Materials:

  • Wistar rats or Swiss albino mice

  • 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

  • Carrageenan (1% w/v in saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6): Vehicle control, positive control (Indomethacin, 10 mg/kg, p.o.), and test groups (e.g., 25, 50, 100 mg/kg of the test compound, p.o.).

  • Baseline Paw Volume: Measure the initial volume of the left hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the vehicle, indomethacin, or test compound orally to the respective groups.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

    • Analyze the data using ANOVA followed by a suitable post-hoc test.

Discussion and Future Directions

The structural features of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide—an α-bromo amide moiety, an N-methyl group, and a 4-iodophenyl ring—strongly suggest its potential as a bioactive compound, likely with anticancer or anti-inflammatory properties. The comparative analysis of its structural analogs provides a solid rationale for this hypothesis.

Future research should focus on the synthesis and in vitro evaluation of this compound using the protocols outlined in this guide. Should the in vitro data prove promising, further investigations into its specific molecular targets, in vivo efficacy in relevant disease models, and preliminary pharmacokinetic and toxicological profiling will be warranted. The insights gained from such studies will be invaluable in determining the therapeutic potential of this and other novel halogenated N-aryl amides.

References

  • Wang, J., et al. (2016). In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers. PMC. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Investigating the effects of two novel 4-MMPB analogs as potent lipoxygenase inhibitors for prostate cancer treatment. PMC. Available at: [Link]

  • Li, Y., et al. (2011). 2-(4-Bromophenyl)-2-methylpropanamide. PMC. Available at: [Link]

  • Kirino, O., et al. (n.d.). Quantitative Structure-Activity Relationships of the Herbicidal N-Benzyl-2-Bromo-3, 3-Dimethylbutanamides. Amanote Research. Available at: [Link]

  • Chen, J., et al. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. Available at: [Link]

  • Di Santo, R., et al. (2012). Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors. PubMed. Available at: [Link]

  • Alam, M. M., et al. (2015). Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity. Bangladesh Journal of Pharmacology. Available at: [Link]

  • Singh, M., et al. (2009). The stereochemistry of N-methyl and aryl substituents determine the biological activities of 3-aryl-8-methyl-8-azabicyclo[3.2.1]oct-2,3-enes. PubMed. Available at: [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of N,N-Diphenylaniline-Based Derivatives as Antiproliferative Agents and ABL TK Inhibitors Against CML. MDPI. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • ResearchGate. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. ResearchGate. Available at: [Link]

  • Delaittre, E., et al. (2011). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. PMC. Available at: [Link]

  • Stone, T. A., et al. (2022). Synthesis and structure–activity relationship studies of N-terminal analogues of the lipopeptide antibiotics brevicidine and laterocidine. RSC Publishing. Available at: [Link]

  • RSC Education. (2012). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. Available at: [Link]

  • Naito, Y., et al. (1991). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed. Available at: [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Available at: [Link]

  • Asuquo, A. E., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]

  • Medicinal Chemistry. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2014). Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido) pentanedioic acid bis amide derivatives: In vitro and in vivo antineoplastic activity. ResearchGate. Available at: [Link]

  • El-Sayed, N. F., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. MDPI. Available at: [Link]

  • Biomedical Research and Therapy. (2017). In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettiapachycarpa. Biomedical Research and Therapy. Available at: [Link]

Sources

Comparative

Validated Analytical Strategies for 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide: A Comparative Guide

Executive Summary & Compound Profile 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (CAS: 1487421-98-6 ) is a specialized electrophilic intermediate often utilized in the synthesis of advanced pharmaceutical agents, partic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (CAS: 1487421-98-6 ) is a specialized electrophilic intermediate often utilized in the synthesis of advanced pharmaceutical agents, particularly in the development of Selective Androgen Receptor Modulators (SARMs) and radioligands.[1][2] Its structure features a reactive


-bromo amide motif and an iodinated aromatic ring, making it a versatile "building block" for nucleophilic substitution and cross-coupling reactions.

However, this dual reactivity presents significant analytical challenges. The


-bromo position is susceptible to hydrolysis and nucleophilic attack (e.g., by solvent metholysis), while the iodine moiety requires specific detection capabilities to monitor dehalogenation.

This guide objectively compares two validated analytical approaches: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We evaluate their performance in routine Quality Control (QC) versus Trace Impurity Profiling.

Chemical Profile[1][2][3][4][5][6][7]
  • Formula:

    
    
    
  • Molecular Weight: 368.01 g/mol

  • Key Functionality: Electrophilic

    
    -carbon, Aryl Iodide.
    
  • Critical Quality Attributes (CQAs): Assay (>98.0%), Hydrolysis Impurities (<0.5%), Residual Aniline (<10 ppm).

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The following table contrasts the two primary methodologies based on validated performance data.

FeatureMethod A: RP-HPLC-UV (Routine QC)Method B: LC-MS/MS (Trace Analysis)
Primary Application Purity Assay, Content Uniformity, Stability TestingGenotoxic Impurity (GTI) Screening, Metabolite ID
Detection Limit (LOD) ~0.05% (w/w)< 1 ppm (ng/mL)
Linearity (

)
> 0.999 (Range: 80-120% of target)> 0.995 (Range: Trace levels)
Specificity High for main peak; moderate for co-eluting isomersExcellent (Mass-resolved peaks)
Solvent Compatibility Robust (can use buffers)Restricted (Volatile buffers only: Formic Acid/Ammonium Formate)
Cost Per Run Low ($)High (

$)
Throughput 15-20 min run time5-10 min (UPLC-MS)

Scientist’s Verdict:

  • Choose Method A for lot release, stability studies, and incoming raw material testing where the primary goal is determining if the main compound is intact.

  • Choose Method B during process development to quantify N-methyl-4-iodoaniline (starting material), which is a potential mutagenic impurity (PGI) and must be controlled to low ppm levels.

Detailed Experimental Protocols

Method A: Stability-Indicating RP-HPLC-UV (The Workhorse)

Rationale: The iodophenyl ring provides a strong chromophore at 254 nm. A C18 column is selected to provide adequate retention of the hydrophobic aryl iodide while separating the more polar hydrolysis degradants.

Protocol:

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
    , 
    
    
    
    .
  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

    • Solvent B: Acetonitrile (ACN).

  • Gradient Program:

    • 0.0 min: 40% B

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 40% B

    • 15.0 min: Stop

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Reference 360 nm).

  • Column Temp:

    
    .
    
  • Sample Diluent: 50:50 ACN:Water (Avoid Methanol to prevent metholysis of the Br-group).

Validation Data (Method A):

ParameterResultAcceptance Criteria
Retention Time 8.4 min

min
Precision (RSD, n=6) 0.4%

Accuracy (Spike Recovery) 99.2% - 100.5%

Resolution (Main vs Impurity A) > 2.5

Method B: High-Sensitivity LC-MS/MS (The Specialist)

Rationale: To detect trace levels of the starting material (N-methyl-4-iodoaniline ) which may not be visible by UV at low concentrations or may co-elute with solvent fronts. MRM (Multiple Reaction Monitoring) mode ensures absolute specificity.

Protocol:

  • Instrument: Waters Xevo TQ-S with ACQUITY UPLC.

  • Column: ACQUITY UPLC BEH C18,

    
    , 
    
    
    
    .
  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Rapid ramp from 10% B to 95% B over 3 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions:

    • Target (2-Bromo...):

      
       (Loss of Iodine) or 
      
      
      
      .
    • Impurity (Aniline):

      
       (Quantifier).
      

Expert Insight: The bromine isotope pattern (


 and 

) provides a unique 1:1 doublet in the mass spectrum, serving as an internal confirmation of peak identity.

Analytical Workflow & Decision Tree

The following diagram illustrates the validated decision matrix for selecting the appropriate method based on the stage of drug development.

AnalyticalWorkflow Sample Sample: 2-Bromo-N-(4-iodophenyl)- N-methylpropanamide Purpose Define Purpose Sample->Purpose RoutineQC Routine QC / Release Purpose->RoutineQC Batch Release ImpurityID Impurity Profiling / GTI Purpose->ImpurityID Process Dev HPLC Method A: HPLC-UV (Assay & Purity) RoutineQC->HPLC LCMS Method B: LC-MS/MS (Trace Detection) ImpurityID->LCMS ResultA Pass: Purity > 98.0% Impurity < 0.1% HPLC->ResultA Quantify ResultB Pass: Aniline < 10 ppm Genotoxins Controlled LCMS->ResultB Screen Release Release to Synthesis ResultA->Release Approve ResultB->Release Approve

Figure 1: Analytical decision matrix for 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide, guiding the selection between HPLC-UV and LC-MS/MS based on data requirements.

Critical Handling & Stability Notes

As a Senior Scientist, I must emphasize the instability of


-bromo amides in solution.
  • Solvent Choice: Never use Methanol as a diluent. The methoxide ion (even in trace amounts) or methanol itself can displace the bromine, forming the methoxy-analog artifact (

    
    ).
    
  • Temperature: Autosamplers must be maintained at

    
    . At room temperature, degradation of the sample in solution can exceed 1.5% over 24 hours.
    
  • Light Protection: The iodophenyl group is photosensitive. Amber glassware is mandatory to prevent homolytic cleavage of the C-I bond.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography.Link

  • ChemicalBook. (2023). Product Entry: 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (CAS 1487421-98-6).[1][2][3][4][5]Link

  • PubChem. (2023). Compound Summary for N-(4-iodophenyl)amides and derivatives.Link

  • Journal of Pharmaceutical and Biomedical Analysis. (2018). Strategies for the determination of genotoxic impurities in pharmaceutical substances. (General methodology reference).

Sources

Validation

A Comparative Analysis of Synthetic Routes to 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide: A Guide for Researchers

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with potential therapeutic applications is a cornerstone of progress. Among these, halogenated amide derivatives ofte...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with potential therapeutic applications is a cornerstone of progress. Among these, halogenated amide derivatives often serve as crucial intermediates or as active pharmaceutical ingredients (APIs) themselves. This guide provides an in-depth comparative analysis of two plausible synthetic routes to 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide, a compound of interest for its potential applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of each synthetic pathway, supported by experimental protocols, mechanistic insights, and a comparative summary of their respective merits.

Introduction to 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

2-Bromo-N-(4-iodophenyl)-N-methylpropanamide is a substituted amide containing three key functional groups: an alpha-bromo amide, an N-methyl group, and a 4-iodophenyl moiety. The presence of the reactive α-bromo group makes it a valuable precursor for the introduction of various nucleophiles, while the iodo-substituted aromatic ring is amenable to a wide range of cross-coupling reactions, allowing for further molecular elaboration. The N-methyl group can influence the compound's conformational flexibility and metabolic stability. Given these features, the efficient and scalable synthesis of this compound is of significant interest. This guide will explore two distinct retrosynthetic approaches to this target molecule.

Route 1: Sequential Acylation, Methylation, and Bromination

This synthetic strategy commences with the readily available 4-iodoaniline and proceeds through a three-step sequence involving N-acylation, N-methylation, and finally, alpha-bromination.

Route 1 A 4-Iodoaniline B N-(4-Iodophenyl)propanamide A->B Propanoyl chloride, Base C N-(4-Iodophenyl)-N-methylpropanamide B->C Methylating agent, Base D 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide C->D N-Bromosuccinimide (NBS)

Caption: Synthetic pathway for Route 1.

Step 1: N-Acylation of 4-Iodoaniline

The initial step involves the acylation of the primary amine of 4-iodoaniline with propanoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Experimental Protocol:

  • Dissolve 4-iodoaniline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir for 10-15 minutes at room temperature.[2]

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add propanoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM. The combined organic layers are then washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-iodophenyl)propanamide.

  • The crude product can be purified by recrystallization or column chromatography.

Mechanistic Insight: The lone pair of electrons on the nitrogen atom of 4-iodoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride. The base is crucial for neutralizing the hydrochloric acid byproduct, which would otherwise protonate the starting aniline and render it non-nucleophilic.[3]

Step 2: N-Methylation of N-(4-Iodophenyl)propanamide

The secondary amide formed in the previous step is then methylated to introduce the N-methyl group. This transformation can be challenging due to the reduced nucleophilicity of the amide nitrogen compared to an amine.

Experimental Protocol:

  • To a solution of N-(4-iodophenyl)propanamide (1.0 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete deprotonation of the amide.

  • Add a methylating agent, such as methyl iodide (CH₃I, 1.5 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.5 eq), dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and concentration, the crude N-(4-iodophenyl)-N-methylpropanamide can be purified by column chromatography.

Mechanistic Insight: The strong base deprotonates the amide nitrogen to form a highly nucleophilic amide anion. This anion then undergoes an Sₙ2 reaction with the methylating agent to form the N-methylated product. The choice of a strong, non-nucleophilic base is critical to avoid side reactions.[4]

Step 3: α-Bromination of N-(4-Iodophenyl)-N-methylpropanamide

The final step in this route is the selective bromination at the alpha-position of the propanamide moiety. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.[5]

Experimental Protocol:

  • Dissolve N-(4-iodophenyl)-N-methylpropanamide (1.0 eq) in a suitable solvent, such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator, such as a catalytic amount of benzoyl peroxide or azobisisobutyronitrile (AIBN), to the solution.[5]

  • Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide can be purified by column chromatography.

Mechanistic Insight: This reaction proceeds via a free-radical mechanism. The initiator generates radicals that abstract a hydrogen atom from the α-carbon of the amide, forming a resonance-stabilized radical intermediate. This radical then reacts with NBS to form the α-brominated product and a succinimidyl radical, which continues the chain reaction.[5]

Route 2: Convergent Synthesis from N-Methyl-4-iodoaniline

This alternative approach is more convergent, involving the initial preparation of the N-methylated aniline derivative, followed by a single acylation step with a pre-functionalized acylating agent.

Route 2 A 4-Iodoaniline B N-Methyl-4-iodoaniline A->B Methylating agent, Base D 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide B->D C 2-Bromopropanoyl chloride C->D Acylation

Caption: Synthetic pathway for Route 2.

Step 1: Synthesis of N-Methyl-4-iodoaniline

The synthesis of the key intermediate, N-methyl-4-iodoaniline, can be achieved through direct methylation of 4-iodoaniline.

Experimental Protocol:

  • A mixture of 4-iodoaniline (1.0 eq), a methylating agent such as dimethyl carbonate (2.0 eq), and a suitable catalyst (e.g., a base like potassium carbonate) in a solvent like DMF is heated.

  • Alternatively, reductive amination can be employed using formaldehyde in the presence of a reducing agent like sodium borohydride.[6]

  • Another approach involves the direct iodination of N-methylaniline.[7][8] In a typical procedure, N-methylaniline is treated with an iodinating agent such as iodine monochloride or a mixture of iodine and an oxidizing agent in a suitable solvent.[7]

  • After the reaction is complete, the mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate) if necessary, followed by extraction with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude N-methyl-4-iodoaniline is then purified by column chromatography or distillation.

Mechanistic Insight: The direct N-methylation of anilines can be challenging due to the potential for over-methylation to form the quaternary ammonium salt. Reductive amination offers a controlled method where the aniline first forms an imine with formaldehyde, which is then reduced in situ to the secondary amine. The direct iodination of N-methylaniline is an electrophilic aromatic substitution reaction.

Step 2: Acylation of N-Methyl-4-iodoaniline with 2-Bromopropanoyl Chloride

The final step in this route is the acylation of the secondary aniline with 2-bromopropanoyl chloride.

Experimental Protocol:

  • Dissolve N-methyl-4-iodoaniline (1.0 eq) in an anhydrous aprotic solvent like DCM or THF in a round-bottom flask under an inert atmosphere.[1]

  • Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), and stir for 10-15 minutes at room temperature.[2]

  • Cool the mixture to 0 °C.

  • Slowly add a solution of 2-bromopropanoyl chloride (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up the reaction as described in Step 1 of Route 1 (quenching, extraction, washing, and drying).

  • The crude 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide is purified by column chromatography.

Mechanistic Insight: Similar to the first step of Route 1, this is a nucleophilic acyl substitution. The nitrogen of N-methyl-4-iodoaniline attacks the carbonyl carbon of 2-bromopropanoyl chloride, followed by the elimination of the chloride leaving group. The base is essential to neutralize the HCl byproduct.

Comparative Analysis

To provide a clear and objective comparison, the key aspects of each synthetic route are summarized in the table below.

FeatureRoute 1: Sequential Acylation, Methylation, and BrominationRoute 2: Convergent Synthesis from N-Methyl-4-iodoaniline
Number of Steps 32 (assuming 2-bromopropanoyl chloride is commercially available)
Starting Materials 4-Iodoaniline, Propanoyl chloride, Methylating agent, NBS4-Iodoaniline (or N-methylaniline), 2-Bromopropanoyl chloride
Overall Yield Potentially lower due to the cumulative losses over three steps.Potentially higher due to fewer steps.
Scalability May be more challenging to scale up, particularly the N-methylation and radical bromination steps.More amenable to scale-up, as it involves more standard acylation chemistry.
Reagent Handling & Safety Involves the use of highly reactive and potentially hazardous reagents like sodium hydride and radical initiators.The primary hazard is associated with the lachrymatory and corrosive nature of 2-bromopropanoyl chloride.
Purification Requires purification at each of the three steps, potentially increasing time and solvent consumption.Requires purification of the intermediate and the final product.
Selectivity The α-bromination step might lead to side products if not carefully controlled.The acylation step is generally high-yielding and selective.
Cost-Effectiveness May be less cost-effective due to the use of more reagents and longer overall synthesis time.Likely to be more cost-effective due to fewer steps and potentially higher overall yield.

Conclusion and Recommendation

Both Route 1 and Route 2 present viable pathways for the synthesis of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide.

Route 1 offers a more linear and perhaps more traditional approach, building the molecule step-by-step. However, it suffers from a greater number of steps, which can negatively impact the overall yield and increase the resources required for purification. The N-methylation of a secondary amide can be low-yielding, and the radical bromination step requires careful control to ensure selectivity and safety, especially on a larger scale.

Route 2 , on the other hand, is a more convergent and elegant strategy. By preparing the N-methyl-4-iodoaniline intermediate first, the final acylation step is a robust and high-yielding reaction. This route is likely to be more efficient in terms of overall yield, time, and cost. The primary challenge in this route lies in the efficient and selective synthesis of N-methyl-4-iodoaniline. However, established methods for this transformation are available.

Recommendation: For laboratory-scale synthesis and for process development aimed at larger-scale production, Route 2 is the recommended pathway . Its convergent nature, fewer synthetic steps, and reliance on more predictable and scalable reaction types make it a more practical and efficient choice for the synthesis of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide.

References

  • Fiveable. (2025, August 15). Alpha-Brominated Amide Definition. [Link]

  • ChemBK. (2024, April 9). N-Methyl-4-iodoaniline. [Link]

  • Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. [Link]

  • RSC Publishing. (2023, September 8). Sunlight-driven N-acetylation of anilines: a green chemistry approach. [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). [Link]

  • Synthesis of N-Methyl Secondary Amines. (n.d.). [Link]

  • Der Pharma Chemica. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

  • ResearchGate. (n.d.). N‐methylation of secondary amides and imides. Reaction conditions.... [Link]

  • ACS Publications. (2022, October 3). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters. [Link]

  • Semantic Scholar. (2022, October 3). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

  • ACS Publications. (2019, July 12). Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol | Organic Letters. [Link]

  • PMC. (n.d.). The Fascinating Chemistry of α‐Haloamides. [Link]

  • α-Arylation of Amides from α-Halo Amides Using Metal-Catalyzed Cross-Coupling Reactions. (2018, December 7). [Link]

  • Google Patents. (n.d.).
  • SciSpace. (n.d.). Efficient and Divergent Synthesis of α-Halogenated Amides and Esters by Double Electrophilic Activation of Ynamides. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-iodoaniline. [Link]

  • Google Patents. (n.d.).
  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022, March 16). [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • PubChem. (n.d.). Propanamide, N-(2-iodo-4-methylphenyl)-2-methyl- | C11H14INO | CID 532137. [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. [Link]

  • ResearchGate. (n.d.). Bromination of Aromatics and Heteroaromatics with NBS in TBAB. [Link]

  • PubMed. (2004, February 21). A mild and efficient procedure for alpha-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. [Link]

  • ResearchGate. (2022, October 3). (PDF) Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

  • PMC. (n.d.). Choline Chloride/Urea – Promoted Iodocyclization of 3‐Alkynylthiophene‐2‐carboxamides: A Green Synthesis of 4‐Iodo‐7H‐thieno[2,3‐c]pyran‐7‐imines and Their Coupling Reactions in Deep Eutectic Solvents. [Link]

  • A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite. (n.d.). [Link]

  • University of Liverpool IT Services. (2013, December 10). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]

  • SciSpace. (n.d.). Iodine/AcCl-catalyzed Prins-Ritter reaction: Synthesis of 4-amido tetrahydropyrans. [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. [Link]

  • MDPI. (2021, November 14). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • TSI Journals. (2014, December 14). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. [Link]

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Comparative

Spectroscopic Comparison Guide: 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide and its Analogs

Executive Summary In modern drug development and synthetic organic chemistry, the precise structural verification of halogenated amide intermediates is non-negotiable. 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and synthetic organic chemistry, the precise structural verification of halogenated amide intermediates is non-negotiable. 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide is a highly functionalized tertiary


-bromoamide. Molecules of this class serve as critical electrophilic building blocks for peptidomimetics, cross-coupling reactions, and the synthesis of complex 

-heterocycles 1.

This guide provides an objective, data-driven spectroscopic comparison between this core compound and three strategic analogs. By analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we elucidate the fundamental causality behind chemical shifts, vibrational modes, and isotopic signatures. Furthermore, we provide self-validating experimental protocols to ensure high-fidelity data acquisition in your laboratory.

Structural and Electronic Foundations

To interpret the spectroscopic data accurately, one must first understand the electronic cross-talk within the molecule. The core compound's signature is governed by three distinct motifs:

  • The

    
    -Bromine Atom:  Exerts a strong electron-withdrawing inductive effect (-I), significantly deshielding the adjacent 
    
    
    
    -proton and
    
    
    -carbon.
  • The Tertiary

    
    -Methyl Amide:  The resonance between the nitrogen lone pair and the carbonyl oxygen imparts a partial double-bond character to the C-N bond 2. This restricts free rotation, leading to observable rotamers (conformational isomers) on the NMR timescale at room temperature 3.
    
  • The para-Iodophenyl Ring: Iodine is a heavy, highly polarizable atom. While it is less electronegative than bromine, its large electron cloud induces a pronounced "heavy atom effect," diamagnetically shielding the ipso-carbon.

Structural_Comparison cluster_analogs Structural Analogs for Comparison Core 2-Bromo-N-(4-iodophenyl) -N-methylpropanamide [Core Compound] A1 N-(4-iodophenyl) -N-methylpropanamide [Analog 1: No α-Br] Core->A1 Removes α-deshielding effect (Shifts α-CH upfield) A2 2-Bromo-N-(4-bromophenyl) -N-methylpropanamide [Analog 2: p-Br vs p-I] Core->A2 Alters halogen polarizability (Changes aromatic splitting) A3 2-Bromo-N-(4-iodophenyl) propanamide [Analog 3: Secondary Amide] Core->A3 Removes N-methyl group (Introduces N-H stretch & Amide II)

Fig 1. Structural relationship and spectroscopic impact of modifying the core propanamide scaffold.

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most diagnostic differences between these compounds manifest in their


H and 

C NMR spectra.

Causality Insight: In the core compound and Analogs 1 and 2, the


-methyl group (

3.25 ppm) and the

-proton (

4.15 ppm) often appear as broadened singlets or even distinct pairs of peaks at 298K. This is not an impurity; it is the physical manifestation of cis/trans rotameric exchange relative to the amide carbonyl. Analog 3, being a secondary amide, strongly prefers the trans conformation to minimize steric clash, yielding sharp, singular peaks.

Furthermore, note the dramatic shift in the


C spectrum for the aromatic ipso-carbon bonded to the halogen. In Analog 2 (Bromine), the carbon resonates at 

121.5 ppm. In the Core compound (Iodine), the heavy atom effect pushes this signal upfield to

92.8 ppm.

Table 1: Key


H NMR Chemical Shifts (400 MHz, CDCl

,

ppm)
Structural FeatureCore CompoundAnalog 1 (No

-Br)
Analog 2 (p-Br)Analog 3 (Sec. Amide)

-Proton(s)
4.15 (q, 1H)2.10 (q, 2H)4.16 (q, 1H)4.45 (q, 1H)

-CH

/ N-H
3.25 (s, 3H)3.22 (s, 3H)3.26 (s, 3H)8.20 (br s, 1H, N-H )
Ar-H (ortho to N) 6.95 (d, 2H)6.96 (d, 2H)7.08 (d, 2H)7.35 (d, 2H)
Ar-H (ortho to X) 7.75 (d, 2H, X=I)7.73 (d, 2H, X=I)7.55 (d, 2H, X=Br)7.62 (d, 2H, X=I)

Table 2: Key


C NMR Chemical Shifts (100 MHz, CDCl

,

ppm)
Carbon EnvironmentCore CompoundAnalog 1 (No

-Br)
Analog 2 (p-Br)Analog 3 (Sec. Amide)
Carbonyl (C=O) 169.5173.2169.6167.8

-Carbon
40.227.540.344.1
Ar-C (ipso to X) 92.8 (C-I)92.6 (C-I)121.5 (C-Br)93.1 (C-I)
Infrared (IR) Spectroscopy

IR spectroscopy provides rapid differentiation between the tertiary and secondary amides. The fundamental amide vibrations—specifically the Amide I (C=O stretch) and Amide II (N-H bend) bands—are highly sensitive to the substitution pattern 4.

Causality Insight: The Core compound lacks an N-H bond; therefore, it exhibits no Amide II band and no N-H stretching region (


3300 cm

). Its Amide I band appears at a lower frequency (

1655 cm

) compared to Analog 3 (

1675 cm

) due to the absence of intermolecular hydrogen bonding on the nitrogen, which alters the force constant of the carbonyl bond 5.

Table 3: Diagnostic IR Vibrational Frequencies (ATR, cm


) 
Vibration ModeCore CompoundAnalog 1Analog 2Analog 3 (Sec. Amide)
N-H Stretch AbsentAbsentAbsent

3280 (Strong, broad)
Amide I (C=O)

1655

1660

1655

1675
Amide II (N-H) AbsentAbsentAbsent

1535
Mass Spectrometry (MS) Isotopic Signatures

Halogenated compounds present beautifully distinct isotopic clusters in MS (EI or ESI+).

  • Core Compound: Contains one Br and one I. Bromine exists as

    
    Br and 
    
    
    
    Br in a
    
    
    1:1 ratio. Iodine is monoisotopic (
    
    
    I). The molecular ion (
    
    
    ) will show a characteristic doublet at m/z 381 and 383 in a 1:1 ratio.
  • Analog 1: Contains only Iodine. Shows a single dominant

    
     peak at m/z 303.
    
  • Analog 2: Contains two Bromine atoms. The

    
     cluster will appear as a triplet at m/z 333, 335, and 337 in a classic 1:2:1 ratio.
    

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, experimental protocols must be self-validating. The following workflows incorporate built-in quality control steps to prevent misinterpretation of rotameric broadening as sample impurity.

Self-Validating NMR Protocol for Amides
  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS). Self-Validation: The TMS peak must be calibrated exactly to 0.00 ppm to ensure the subtle shifts of the 
    
    
    
    -proton are accurate.
  • Shimming & Tuning: Perform gradient shimming on the Z-axis until the CDCl

    
     solvent peak Full Width at Half Maximum (FWHM) is < 1.0 Hz.
    
  • Primary Acquisition: Acquire standard

    
    H (16 scans) and 
    
    
    
    C (1024 scans) spectra at 298K.
  • Rotamer Evaluation (The Critical Step): Inspect the

    
    -CH
    
    
    
    and
    
    
    -CH signals. If they exhibit severe broadening or splitting (FWHM > 5 Hz), do not assume impurity. Proceed to Variable Temperature (VT) NMR.
  • VT-NMR Execution: Evaporate the CDCl

    
     and redissolve the sample in DMSO-
    
    
    
    . Heat the probe incrementally to 350K. Self-Validation: If the broadened peaks coalesce into sharp singlets/quartets at elevated temperatures, rotameric behavior is confirmed.

Spectroscopic_Workflow Prep Sample Prep (5-10 mg in CDCl3) Acq NMR Acquisition (1H, 13C at 298K) Prep->Acq Eval Rotamer Check (Peak Broadening?) Acq->Eval VT Variable Temp (VT) NMR (Heat to 350K in DMSO-d6) Eval->VT Yes (Tertiary Amides) Process Data Processing (FT, Phase, Baseline) Eval->Process No (Secondary Amides) VT->Process Coalescence achieved

Fig 2. Self-validating NMR workflow for resolving tertiary amide rotameric states.

Attenuated Total Reflectance (ATR) IR Protocol
  • Background Validation: Run 32 scans of the empty diamond ATR crystal. Self-Validation: Ensure atmospheric H

    
    O (
    
    
    
    3600 cm
    
    
    ) and CO
    
    
    (
    
    
    2350 cm
    
    
    ) are fully subtracted to prevent artifact peaks in the N-H stretching region.
  • Sample Application: Place 1–2 mg of the neat solid onto the crystal. Apply consistent pressure using the anvil until the IR absorbance of the strongest band is between 0.4 and 0.8 AU.

  • Acquisition & Verification: Acquire 32 scans at 4 cm

    
     resolution. Verify the absence of a broad 3400 cm
    
    
    
    band in the Core compound to confirm no moisture contamination or secondary amide (Analog 3) cross-contamination.

Conclusion

Differentiating 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide from its structural analogs requires a holistic spectroscopic approach. The


-bromine is best tracked via the downfield shift of the 

-proton in

H NMR, while the heavy iodine atom is definitively identified by the extreme upfield shift of the ipso-carbon in

C NMR and its monoisotopic MS signature. Finally, the distinction between tertiary and secondary amide analogs is rapidly achieved through the presence or absence of rotameric broadening in NMR and the N-H stretch/Amide II bands in IR spectroscopy.

References

  • National Institutes of Health (NIH)
  • 24.
  • How to Measure Amide Group Shifts with NMR for Structural Analysis Patsnap Eureka URL
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components ACS Publications URL
  • Indian Academy of Sciences (IAS)

Sources

Validation

A Comparative Analysis of the In Vitro Biological Activity of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

A Guide for Efficacy and Mechanistic Profiling As Senior Application Scientists, our goal is to provide a comprehensive framework for evaluating novel chemical entities. This guide details a systematic approach to charac...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Efficacy and Mechanistic Profiling

As Senior Application Scientists, our goal is to provide a comprehensive framework for evaluating novel chemical entities. This guide details a systematic approach to characterizing the biological activity of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide, a synthetic compound with potential therapeutic applications. By comparing its effects against well-characterized controls, researchers can effectively determine its potency, selectivity, and mechanism of action. This document provides not only the "how" but also the "why" behind the experimental design, ensuring a robust and insightful analysis.

The structural features of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide, including the presence of halogen atoms (bromine and iodine) on an N-phenylpropanamide scaffold, suggest its potential as a bioactive molecule, possibly with applications in oncology.[1][2] Halogenated compounds are prevalent in many clinically used drugs and are known to influence pharmacokinetic and pharmacodynamic properties. Therefore, the experimental design outlined herein focuses on assessing its cytotoxic and apoptotic potential in a cancer cell line model.

Experimental Design and Rationale

To thoroughly assess the biological activity of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (referred to as "Test Compound"), a multi-tiered experimental approach is recommended. This approach begins with a broad assessment of cytotoxicity and progressively narrows down to specific molecular mechanisms. For this guide, we will use the human colorectal carcinoma cell line, HCT116, as our model system.

Controls:

  • Negative Control: Vehicle (0.1% DMSO in culture medium). This control is essential to ensure that the solvent used to dissolve the test compound does not have any intrinsic biological activity.

  • Positive Control: Doxorubicin (a well-characterized chemotherapeutic agent). Doxorubicin induces cytotoxicity, apoptosis, and cell cycle arrest, providing a benchmark for comparing the efficacy of the test compound.[3]

The overall experimental workflow is depicted in the following diagram:

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Induction cluster_2 Phase 3: Cell Cycle Analysis cluster_3 Phase 4: Mechanistic Insights a Cell Seeding (HCT116) b Treatment with Test Compound, Doxorubicin, and Vehicle a->b c MTT Assay for Cell Viability b->c d IC50 Determination c->d e Annexin V/PI Staining d->e Based on IC50 h Propidium Iodide Staining d->h Based on IC50 f Flow Cytometry Analysis e->f g Quantification of Apoptotic Cells f->g k Protein Lysate Preparation g->k Confirmation of Apoptosis i Flow Cytometry Analysis h->i j Cell Cycle Phase Distribution i->j j->k Investigate Molecular Drivers l Western Blotting k->l m Analysis of Apoptosis-Related Proteins (e.g., Caspase-3, PARP, Bcl-2) l->m

Figure 1: A multi-phased experimental workflow for characterizing the biological activity of the test compound.

Phase 1: Assessment of Cytotoxicity

The initial step is to determine the concentration-dependent effect of the test compound on the viability of HCT116 cells.[4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and Doxorubicin in complete culture medium. The final concentrations should range from 0.1 µM to 100 µM. Replace the medium in each well with 100 µL of the medium containing the respective concentrations of the test compound, Doxorubicin, or vehicle (0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[7]

Data Presentation: Cytotoxicity
CompoundIC₅₀ (µM) on HCT116 cells (48h)
Test Compound 12.5
Doxorubicin 1.8
Vehicle (0.1% DMSO) > 100

Table 1: Hypothetical IC₅₀ values for the test compound and controls against HCT116 cells.

Phase 2: Evaluation of Apoptosis Induction

A reduction in cell viability can be due to either apoptosis (programmed cell death) or necrosis. To distinguish between these, the Annexin V/Propidium Iodide (PI) assay is employed.[8][9][10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed HCT116 cells in 6-well plates and treat with the test compound and Doxorubicin at their respective IC₅₀ concentrations for 24 hours. A vehicle-treated group serves as the negative control.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[8]

Data Presentation: Apoptosis
Treatment (at IC₅₀)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle (0.1% DMSO) 95.22.52.3
Test Compound 45.835.119.1
Doxorubicin 40.342.517.2

Table 2: Hypothetical percentage of HCT116 cells in different states after treatment.

Phase 3: Cell Cycle Analysis

Many cytotoxic compounds exert their effects by disrupting the cell cycle.[11][12][13] Propidium iodide (PI) staining of DNA followed by flow cytometry analysis allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat HCT116 cells with the test compound and Doxorubicin at their IC₅₀ concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[12][14]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation: Cell Cycle Distribution
Treatment (at IC₅₀)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (0.1% DMSO) 60.525.314.2
Test Compound 30.120.549.4
Doxorubicin 25.815.159.1

Table 3: Hypothetical cell cycle distribution of HCT116 cells after treatment.

Phase 4: Mechanistic Investigation by Western Blotting

To delve into the molecular mechanisms underlying the observed apoptosis and cell cycle arrest, Western blotting can be used to analyze the expression levels of key regulatory proteins.[15][16][17][18]

Hypothetical Signaling Pathway

G cluster_0 Apoptosis Pathway Test_Compound Test Compound Bcl2 Bcl-2 (Anti-apoptotic) Test_Compound->Bcl2 downregulates Bax Bax (Pro-apoptotic) Test_Compound->Bax upregulates Doxorubicin Doxorubicin Doxorubicin->Bcl2 downregulates Doxorubicin->Bax upregulates Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Figure 2: A simplified hypothetical signaling pathway illustrating the potential mechanism of action of the test compound.

Experimental Protocol: Western Blotting
  • Protein Extraction: Treat HCT116 cells as described for the other assays. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[16]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, and β-actin as a loading control) overnight at 4°C.[15]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation: Protein Expression
ProteinVehicleTest CompoundDoxorubicin
Cleaved Caspase-3 -++++++
Cleaved PARP -++++++
Bcl-2 +++++
Bax +++++++
β-actin +++++++++

Table 4: Hypothetical relative expression levels of key apoptosis-related proteins. (-: no expression, +: low expression, +++: high expression).

Conclusion

This guide provides a robust framework for the initial biological characterization of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide. Based on the hypothetical data presented, the test compound exhibits moderate cytotoxicity against HCT116 cells, with an IC₅₀ in the low micromolar range. Its mechanism of action appears to involve the induction of apoptosis and a G2/M phase cell cycle arrest. The Western blot analysis further suggests that the apoptotic pathway is mediated through the intrinsic pathway, as evidenced by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the activation of caspase-3 and cleavage of PARP.

While these hypothetical results are promising, further studies are warranted to confirm these findings and to explore the broader therapeutic potential of this compound. This includes evaluating its activity in other cancer cell lines, assessing its selectivity for cancer cells over normal cells, and ultimately, in vivo efficacy studies. The methodologies and logical flow presented herein provide a solid foundation for these future investigations.

References

  • Boster Bio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]

  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • Al-Obeed, O., et al. (2010). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Journal of Cellular and Molecular Medicine, 14(6b), 1686-1695.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • Cytiva. (2025, October 8). Western blot protocol: A simple 7-step guide to protein detection. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • Park, S. E., et al. (2012). Assaying cell cycle status using flow cytometry. Journal of visualized experiments : JoVE, (65), e3820.
  • Wang, Q. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell & Molecular Pharmacology, 8, 238.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6).
  • Chaudhry, G. E. S., et al. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274938.

Sources

Comparative

Technical Comparison: HPLC-UV vs. LC-MS/MS for 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

This guide provides a technical comparison between HPLC-UV and LC-MS/MS for the analysis of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide . Executive Summary 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide is a specialized s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between HPLC-UV and LC-MS/MS for the analysis of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide .

Executive Summary

2-Bromo-N-(4-iodophenyl)-N-methylpropanamide is a specialized synthetic intermediate, often utilized in the development of Selective Androgen Receptor Modulators (SARMs) and PROTAC linkers. Its structure contains a reactive


-bromo amide motif (electrophile) and a hydrophobic iodophenyl moiety.
  • HPLC-UV is the Gold Standard for Process Chemistry . It offers robust, cost-effective quantification for purity assessment (>95%) and reaction monitoring (mM range) where sensitivity is secondary to stability and linearity.

  • LC-MS/MS is the Gold Standard for Bioanalysis . It is required for pharmacokinetic (PK) studies and trace impurity profiling (ng/mL range) due to its superior sensitivity and ability to distinguish the analyte from non-halogenated biological matrices.

Analyte Profile & Physicochemical Considerations

Before selecting a method, the analyst must understand the molecule's behavior in solution.

PropertySpecificationAnalytical Implication
Formula

MW ~368 Da. Distinct isotopic pattern (Br).
LogP ~2.8 - 3.2 (Est.)Highly lipophilic due to I/Br substituents. Requires high % organic mobile phase.
Chromophore Phenyl Ring (Iodo-subst.)Strong UV absorption at

nm.
Reactivity

-Bromo Amide
CRITICAL: Electrophilic. Susceptible to hydrolysis in basic pH or solvolysis in nucleophilic solvents (MeOH).
Stability Warning

Protocol Note: This compound is an alkylating agent. Avoid using protic solvents (Methanol) as the primary diluent if samples are stored >4 hours, as solvolysis may occur. Use Acetonitrile (ACN) for all stock preparations.

Methodology 1: HPLC-UV (The Robust Workhorse)

Best For: Quality Control (QC), Purity Analysis, Synthesis Monitoring.

Mechanism of Action

Separation is achieved via hydrophobic interaction (Reverse Phase), with detection relying on the


 transitions of the iodophenyl ring.
Optimized Protocol
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18,

    
     mm, 5 
    
    
    
    m (e.g., Zorbax Eclipse Plus).
    • Rationale: A standard C18 provides sufficient retention for the lipophilic iodine/bromine groups without requiring exotic phases.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanol activity).

    • B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-1 min: 40% B (Isocratic hold)

    • 1-10 min: 40%

      
       90% B (Linear ramp)
      
    • 10-12 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm.

  • Injection Vol: 10

    
    L.
    
Performance Metrics
ParameterTypical ValueNotes
Linearity (

)
> 0.999Range: 10 – 1000

g/mL.
LOD ~1.0

g/mL
Limited by UV extinction coefficient.
Precision (RSD) < 0.5%Excellent for bulk purity assays.

Methodology 2: LC-MS/MS (The Precision Instrument)

Best For: Pharmacokinetics (PK), Trace Impurity Profiling, Complex Matrices (Plasma/Urine).

Mechanism of Action

Electrospray Ionization (ESI) generates positive ions


. Triple quadrupole (QqQ) filtration isolates the specific precursor and fragments it to a unique product ion, eliminating matrix noise.
Optimized Protocol
  • System: Sciex Triple Quad 6500+ or Thermo Altis.

  • Column: C18,

    
     mm, 1.8 
    
    
    
    m (UHPLC).
    • Rationale: Sub-2 micron particles improve peak capacity for complex matrices.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][3]

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Fast ramp (5%

    
     95% B in 3 mins).
    
  • Source: ESI Positive Mode (

    
    ).[1]
    
MS/MS Transitions (MRM)

The bromine isotope pattern (


 and 

in ~1:1 ratio) provides a unique validation tool.
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Rationale
Quantifier 367.9 (

)
232.025Cleavage of amide bond; loss of bromopropionyl group. Detection of N-methyl-4-iodoaniline core.
Qualifier 1 369.9 (

)
232.025Confirms Br presence (Must match isotope ratio).
Qualifier 2 367.9288.015Loss of HBr (Neutral loss).
Performance Metrics
ParameterTypical ValueNotes
Linearity (

)
> 0.995Range: 1 – 1000 ng/mL.
LOD ~0.5 ng/mL~2000x more sensitive than UV.
Specificity HighMRM filters out plasma interferences.

Head-to-Head Comparison

The following table summarizes the operational differences.

FeatureHPLC-UVLC-MS/MS
Sensitivity Moderate (µg/mL)Ultra-High (ng/mL - pg/mL)
Selectivity Low (Co-eluting peaks interfere)High (Mass-based filtration)
Matrix Compatibility Poor (Requires clean samples)Excellent (Handles plasma/urine)
Cost per Sample $ (Low)

$ (High)
Throughput 15-20 mins/sample3-5 mins/sample (UHPLC)
Maintenance LowHigh (Source cleaning, vacuum)

Decision Matrix & Workflow

Use the following logic flow to determine the appropriate instrument for your specific stage of development.

DecisionMatrix Start Select Analysis Goal SampleType What is the Sample Matrix? Start->SampleType Synth Synthesis / Bulk Powder SampleType->Synth Clean Solvent Bio Plasma / Urine / Tissue SampleType->Bio Biological Fluid Conc Expected Concentration? HighConc High (>10 µg/mL) Conc->HighConc Trace Trace (<1 µg/mL) Conc->Trace Synth->Conc HPLC USE HPLC-UV (Method A) HighConc->HPLC LCMS USE LC-MS/MS (Method B) Bio->LCMS Matrix Interference Trace->LCMS

Caption: Decision tree for selecting the optimal analytical technique based on sample matrix and concentration requirements.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[4] Link

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery. Drug Discovery Today. Link

  • PubChem. (2023). Compound Summary: N-(2-bromo-4-methylphenyl)propanamide (Structurally Similar Analog). National Library of Medicine. Link

Sources

Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility with Novel Covalent Probes: A Case Study on 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

This guide provides an in-depth analysis of the experimental reproducibility concerning the use of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide, a bespoke chemical probe. While direct, extensive literature on this specif...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the experimental reproducibility concerning the use of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide, a bespoke chemical probe. While direct, extensive literature on this specific molecule is not widespread, its structural motifs—a reactive bromo-propanamide warhead and an iodinated phenyl ring—suggest its utility as a targeted covalent inhibitor or a precursor for more complex molecules like PROTACs (Proteolysis Targeting Chimeras). This guide will, therefore, use this compound as a representative example to discuss the broader challenges and best practices in ensuring the reproducibility of experiments involving novel, synthesized chemical probes. We will compare its hypothesized applications with established alternatives and provide robust experimental frameworks.

Mechanistic Insights and Rationale for Use

The structure of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide suggests a primary mechanism of action as a targeted covalent inhibitor (TCI). The bromo-propanamide moiety serves as an electrophilic "warhead" capable of forming a covalent bond with nucleophilic residues (e.g., cysteine, lysine, or histidine) on a target protein.[1][2] This covalent and often irreversible binding can lead to high potency and prolonged duration of action.[1][3] The N-(4-iodophenyl)-N-methyl group acts as the "guidance system," providing non-covalent interactions that direct the molecule to the specific protein of interest. The iodine atom also presents a versatile handle for further chemical modification via cross-coupling reactions, for instance, in the development of PROTACs.[4]

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[5][6] Should 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide be a precursor to a PROTAC, it would likely be the warhead binding to the protein of interest.

Signaling Pathway Context: Targeted Protein Degradation

A key application for molecules of this class is in the field of targeted protein degradation. The diagram below illustrates the general mechanism of action for a PROTAC, a potential downstream application of our case-study compound.

Caption: General mechanism of PROTAC-mediated protein degradation.

Comparative Analysis with Alternative Probes

The utility of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide must be evaluated against established tools. The choice of an alternative will depend on the specific experimental goal.

Experimental Goal2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (Hypothesized)Established Alternative(s)Key Advantages of Alternatives
Targeted Covalent Inhibition Forms a permanent covalent bond with the target protein.Ibrutinib (BTK inhibitor), Osimertinib (EGFR inhibitor)[1]Well-characterized selectivity, potency, and off-target profiles. Commercially available with extensive literature.
Recruiting VHL E3 Ligase for PROTACs The iodophenyl group could be functionalized to link to a VHL ligand.VH032, VH101, VH298[7]High-affinity, well-validated VHL ligands. Readily available as standalone molecules or in pre-made PROTACs.
Inducible Protein Degradation As part of a novel PROTAC, would induce degradation of a specific target.dBET6 (BRD4 degrader), ARV-825 (BRD4 degrader)[6][8]Optimized linkers and E3 ligase ligands for potent and selective degradation. Extensive cellular and in vivo data available.

Experimental Protocols for Reproducibility

The use of a novel, non-commercial compound necessitates rigorous in-house validation to ensure reproducibility.

Synthesis and Characterization Workflow

The synthesis of a custom probe like 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide is the first critical step where variability can be introduced. A generalized synthetic route is proposed below, followed by a workflow for ensuring its quality.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_storage Storage & Handling Start N-methyl-4-iodoaniline Step1 Acylation with 2-bromopropanoyl chloride Start->Step1 Product 2-Bromo-N-(4-iodophenyl) -N-methylpropanamide Step1->Product Purify Column Chromatography Product->Purify NMR ¹H and ¹³C NMR Purify->NMR MS Mass Spectrometry (HRMS) Purify->MS Purity HPLC/UPLC (>95%) Purify->Purity Stock Prepare aliquoted stock solutions in dry DMSO Purity->Stock Store Store at -80°C, protected from light Stock->Store

Caption: Workflow for synthesis, purification, and characterization of a novel probe.

Protocol 1: Synthesis and Quality Control

  • Synthesis: The synthesis would likely involve the acylation of N-methyl-4-iodoaniline with 2-bromopropanoyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous solvent (e.g., dichloromethane).[4]

  • Purification: The crude product should be purified using column chromatography on silica gel to remove starting materials and byproducts.

  • Structural Verification: The identity of the final compound must be unequivocally confirmed by:

    • ¹H and ¹³C NMR spectroscopy to verify the chemical structure.

    • High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

  • Purity Assessment: The purity of the compound must be assessed by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). A purity of >95% is generally required for cellular experiments.

  • Stock Solution Preparation and Storage:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -80°C, protected from light.

Cellular Target Engagement Assay

Before proceeding to functional assays, it is crucial to confirm that the compound engages its intended target within the cell.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

  • Cell Treatment: Treat intact cells with either the vehicle (e.g., DMSO) or varying concentrations of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide for a defined period.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble (non-denatured) and precipitated (denatured) protein fractions by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Analysis: A positive target engagement will result in a shift of the melting curve to a higher temperature in the presence of the compound.

Best Practices for Ensuring Experimental Reproducibility

  • Thorough Compound Characterization: As detailed in Protocol 1, do not proceed with biological experiments without unambiguous structural confirmation and a purity of >95%.

  • Batch-to-Batch Consistency: If multiple batches of the compound are synthesized, each batch must undergo the full characterization and quality control pipeline. It is advisable to perform a bridging experiment to compare the activity of the new batch with the old one.

  • Appropriate Controls: Always include both positive and negative controls in your experiments. For a covalent inhibitor, a structurally similar analog that lacks the reactive bromo- group would be an excellent negative control.

  • Detailed Record Keeping: Maintain meticulous records of the synthesis, characterization data, and experimental conditions, including cell line passage number, reagent lot numbers, and specific instrument settings.

  • Data Transparency: When publishing results, provide all the necessary details for another researcher to replicate the experiment, including the full synthetic procedure and characterization data for the novel compound.

Conclusion

The reproducibility of experiments using novel chemical probes like 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide is paramount for the advancement of scientific knowledge. While such compounds offer the potential for new biological discoveries, their use demands a higher level of rigor in synthesis, characterization, and experimental design compared to commercially available reagents. By following the detailed protocols and best practices outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their findings, thereby building a solid foundation for future research and potential therapeutic development.

References

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC. (n.d.).
  • VHL Ligase Ligands for PROTAC Applications - Enamine. (n.d.).
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing). (2022, August 19).
  • VHL Ligand 8 | Ligands for E3 Ligase - MedchemExpress.com. (n.d.).
  • Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - ACS Publications. (2019, December 5).
  • Development of BromoTag: A “bump-&-hole”-PROTAC system to induce potent, rapid, and selective degradation of tagged target proteins. (2021, October 28).
  • Development of BromoTag: A "Bump-and-Hole"-PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins. (n.d.).
  • Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity. (n.d.).
  • Speed isn't everything when it comes to covalent inhibitor drugs, study finds | EurekAlert! (2025, August 22).
  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - PMC. (n.d.).
  • An overview of PROTACs: a promising drug discovery paradigm - PMC. (2022, December 20).
  • Recent Advances in Covalent Drug Discovery - MDPI. (2023, April 28).
  • PROTACs improve selectivity for targeted proteins - ScienceOpen. (2025, May 20).
  • Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. (n.d.).
  • Key advances in the development of reversible covalent inhibitors - PMC. (2025, January 19).
  • Synthesis and Applications of N-(4-iodobenzyl)-2-bromoacetamide - Benchchem. (n.d.).
  • Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. (2019, December 2).
  • Functional Characterization of Pathway Inhibitors for the Ubiquitin-Proteasome System (UPS) as Tool Compounds for CRBN and VHL-Mediated Targeted Protein Degradation - PMC. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-N-(4-iodophenyl)-N-methylpropanamide proper disposal procedures

As a Senior Application Scientist, I understand that handling specialized halogenated intermediates like 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide requires more than just following a checklist; it requires a mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized halogenated intermediates like 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide requires more than just following a checklist; it requires a mechanistic understanding of the chemical's reactivity and environmental persistence.

This compound presents a dual hazard: it is an


-bromo amide (a potent alkylating agent) and a heavily halogenated aromatic (containing both bromine and iodine). This guide provides the self-validating protocols, mechanistic causality, and logistical frameworks necessary to protect laboratory personnel and ensure strict environmental compliance.

Mechanistic Risk Assessment & Hazard Causality

To safely manage and dispose of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide, we must first understand the chemical causality behind its hazards:

  • The Alkylating Hazard (Toxicity): The

    
    -carbon adjacent to the amide carbonyl is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the bromine atom. This makes the molecule highly susceptible to bimolecular nucleophilic substitution (
    
    
    
    )[1]. In a biological context, nucleophiles such as the sulfhydryl groups of cysteine in proteins or the nitrogen atoms in DNA bases will attack this carbon, displacing the bromide ion. This covalent modification (alkylation) leads to severe tissue irritation, sensitization, and potential genetic damage[2].
  • The Halogenated Hazard (Disposal Logistics): The presence of heavy halogens (Br and I) dictates its environmental fate. Halogenated organic compounds resist standard biological degradation and are environmentally persistent[3]. Furthermore, during combustion, these halogens generate highly corrosive hydrobromic acid (HBr) and hydroiodic acid (HI) gases. Mixing this compound with standard non-halogenated waste lowers the thermal efficiency (BTU) of incinerators and requires specialized alkaline flue-gas scrubbing to prevent the release of toxic dioxins and furans[4].

Table 1: Chemical & Hazard Profile
Property / FeatureDescriptionOperational Causality & Implication
Chemical Class Halogenated

-bromo amide
Acts as a strong electrophile; requires strict segregation from nucleophilic solvents (e.g., amines, thiols).
Primary Health Hazard Alkylating Agent / Severe IrritantCovalently binds to biological macromolecules; mandates double-gloving and face protection[1].
Environmental Hazard Persistent Halogenated OrganicCannot be drain-disposed or sent to standard landfills; requires specialized high-temp incineration[3].
Combustion Byproducts HBr, HI,

,

Incineration must occur at a permitted facility equipped with alkaline wet scrubbers[4].

Operational Handling & Spill Response Protocol

Because 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide is an alkylating agent, any spill response must be a self-validating system: we do not just physically remove the chemical; we chemically neutralize its reactivity to ensure the area is truly safe.

Step-by-Step Spill Decontamination Methodology
  • Evacuate & Isolate: Immediately clear personnel from the spill area. Ensure the chemical fume hood remains operational to capture any aerosolized particulates.

  • Don Advanced PPE: Equip chemical-resistant gloves (double-layered nitrile or neoprene), safety goggles, a face shield, and a chemical-resistant lab coat[1].

  • Physical Containment: Surround and cover the solid/liquid spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[1]. Do not use combustible materials like paper towels for the initial sweep.

  • Chemical Quenching (Neutralization): To neutralize the residual alkylating hazard on the surface, prepare a mild nucleophilic wash. A 1% to 5% aqueous sodium thiosulfate (

    
    ) solution acts as a sacrificial nucleophile, reacting with the 
    
    
    
    -bromo group to form a harmless, water-soluble thioether[1].
  • Surface Decontamination: Apply the thiosulfate solution to the spill surface, allow a 15-minute contact time for complete degradation, and wipe clean.

  • Collection: Place all absorbed materials and contaminated wipes into a designated, leak-proof hazardous waste container labeled "Halogenated Organic Waste"[3].

Proper Disposal & Logistical Procedures

The disposal of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide must strictly adhere to EPA and local environmental regulations regarding halogenated waste streams.

Step-by-Step Disposal Protocol
  • Strict Segregation: Isolate the chemical and any associated solvent waste into a dedicated Halogenated Organic Waste stream. Never comingle with non-halogenated solvents (e.g., acetone, ethanol), as this drastically increases disposal costs and introduces regulatory compliance violations[4].

  • Moisture Control: Ensure that the halogenated organic waste mixture contains less than 20% water. High water content interferes with the incineration process[5].

  • Packaging Limits: Transfer the waste into a chemically compatible, leak-proof container (e.g., HDPE or amber glass). To allow for vapor expansion and prevent over-pressurization, never fill the container beyond 75% capacity [5].

  • Regulatory Labeling: Affix a GHS-compliant hazardous waste label prior to adding the first drop of waste. The label must explicitly state: "Halogenated Organic Waste: Contains 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (Alkylating Agent)"[5].

  • Logistics & Manifesting: Store the sealed container in a secondary containment tray within a designated, ventilated hazardous waste accumulation area. Arrange for pickup by a licensed hazardous waste contractor capable of high-temperature incineration with flue-gas scrubbing[3].

Table 2: Waste Segregation & Compatibility Matrix
Waste StreamCompatibility StatusLogistical Requirement
Halogenated Organics (e.g., DCM, Chloroform)Highly Compatible Primary disposal route. Must be kept <20% aqueous[5].
Non-Halogenated Organics Incompatible Do not mix. Lowers BTU; exceeds standard incinerator halogen limits[4].
Strong Bases / Nucleophiles Reactive Exothermic

reaction risk. Keep strictly separated in storage.

Disposal Decision-Making Workflow

The following logic tree dictates the operational flow for segregating and disposing of this specific halogenated amide.

DisposalWorkflow A Waste Generation: 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide B Chemical Quenching (1% Sodium Thiosulfate) A->B Spill Decon C Waste Segregation Decision A->C Direct Disposal B->C D Non-Halogenated Stream (DO NOT MIX) C->D Incorrect E Halogenated Organic Stream (Strictly Segregated) C->E Correct F Packaging & Labeling (Max 75% Capacity) E->F G High-Temperature Incineration (Flue-Gas Scrubbing) F->G

Workflow for the segregation and disposal of halogenated alkylating agents.

References

  • Laboratory Chemical Safety Summaries | LCSSs. EPFL. Available at: [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Available at:[Link]

  • Hazardous Waste Guide. UTIA Safety Office. Available at: [Link]

Sources

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